molecular formula C8H5FO2 B1390196 4-Fluorobenzofuran-3(2H)-one CAS No. 911826-36-3

4-Fluorobenzofuran-3(2H)-one

Cat. No.: B1390196
CAS No.: 911826-36-3
M. Wt: 152.12 g/mol
InChI Key: XNMLJZYMKUNKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C8H5FO2 and its molecular weight is 152.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMLJZYMKUNKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669365
Record name 4-Fluoro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911826-36-3
Record name 4-Fluoro-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911826-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluorobenzofuran-3(2H)-one: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuranone Scaffold in Drug Discovery

The benzofuranone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are prevalent in a wide array of natural products and pharmacologically active agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1] The introduction of a fluorine atom onto the benzofuranone ring system can profoundly influence its physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate the compound's overall electronic profile. This guide provides a comprehensive technical overview of 4-Fluorobenzofuran-3(2H)-one, a member of this promising class of compounds, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a bicyclic organic compound featuring a benzene ring fused to a furanone ring. A fluorine atom is substituted at the 4-position of the benzofuran ring system.

Systematic Information:

IdentifierValueSource
IUPAC Name 4-fluoro-1-benzofuran-3(2H)-one
CAS Number 911826-36-3[2]
Molecular Formula C₈H₅FO₂[2]
Molecular Weight 152.12 g/mol
Canonical SMILES C1C(=O)C2=C(O1)C=CC=C2F[3]

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, based on information from commercial suppliers and the general characteristics of related compounds, the following properties can be described.

Physical Properties:

PropertyValueSource
Physical Form Solid
Storage Temperature Room temperature, sealed in a dry environment[3]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the furanone ring. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methylene protons at the 2-position would likely appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon will resonate at a characteristic downfield shift (typically >190 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.[4] The chemical shifts of the aromatic carbons will also be influenced by the fluorine substituent.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.[5] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-F stretching will appear in the fingerprint region, typically between 1000-1400 cm⁻¹.[6]

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M+) at m/z 152. The fragmentation pattern would likely involve the loss of CO (m/z 124) and subsequent cleavages of the heterocyclic ring.[7]

Synthesis of this compound: A Proposed Methodological Approach

While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted benzofuranones.[8][9][10] A common and effective strategy involves the intramolecular cyclization of a suitably substituted precursor.

Proposed Synthetic Workflow:

A potential synthetic pathway could involve the intramolecular Friedel-Crafts type acylation of a 2-phenoxyacetic acid derivative. The causality behind this choice lies in the reliability and versatility of this reaction for forming the five-membered furanone ring.

Synthesis_Workflow Start 2-Fluorophenol Step1 Williamson Ether Synthesis (Ethyl bromoacetate, K₂CO₃) Start->Step1 Intermediate1 Ethyl 2-(2-fluorophenoxy)acetate Step1->Intermediate1 Step2 Saponification (NaOH, H₂O/EtOH) Intermediate1->Step2 Intermediate2 2-(2-Fluorophenoxy)acetic acid Step2->Intermediate2 Step3 Intramolecular Friedel-Crafts Acylation (Polyphosphoric acid or Eaton's reagent) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of Ethyl 2-(2-fluorophenoxy)acetate.

    • To a solution of 2-fluorophenol in a suitable solvent (e.g., acetone or DMF), add anhydrous potassium carbonate (K₂CO₃) as a base.

    • To this mixture, add ethyl bromoacetate dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain ethyl 2-(2-fluorophenoxy)acetate.

    • Rationale: This is a standard Williamson ether synthesis. The phenoxide generated in situ acts as a nucleophile, displacing the bromide from ethyl bromoacetate.

  • Step 2: Synthesis of 2-(2-Fluorophenoxy)acetic acid.

    • Dissolve the ethyl 2-(2-fluorophenoxy)acetate in a mixture of ethanol and water.

    • Add a stoichiometric excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Heat the mixture to reflux until the saponification is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to yield 2-(2-fluorophenoxy)acetic acid.

    • Rationale: This is a standard ester hydrolysis (saponification) to generate the corresponding carboxylic acid, which is the necessary precursor for the subsequent cyclization step.

  • Step 3: Synthesis of this compound.

    • To a flask containing a dehydrating/condensing agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), add the 2-(2-fluorophenoxy)acetic acid.

    • Heat the mixture with stirring to a temperature sufficient to induce intramolecular acylation (typically 80-120 °C).

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Collect the solid product by filtration, wash thoroughly with water and a dilute solution of sodium bicarbonate to remove any acidic impurities.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound.

    • Rationale: The strong acid protonates the carboxylic acid, and the resulting acylium ion or its equivalent undergoes an electrophilic aromatic substitution on the electron-rich fluorinated benzene ring to form the five-membered furanone ring.

Applications in Drug Development and Medicinal Chemistry

The benzofuranone scaffold is a cornerstone in the development of new therapeutic agents. The introduction of a fluorine atom at the 4-position is anticipated to modulate the biological activity of the parent molecule, potentially enhancing its efficacy and pharmacokinetic profile.

Potential Therapeutic Applications:

  • Anticancer Activity: Numerous benzofuran derivatives have demonstrated significant anticancer activity.[1][11] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. Fluorinated analogs, in some cases, have shown increased potency.[12] While specific data for this compound is not available, it represents a promising candidate for screening in various cancer cell lines.

  • Enzyme Inhibition: Benzofuranones have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against alkaline phosphatase and chorismate synthase.[5][13] Acylsulfonamide-benzofuran derivatives have also been discovered as potent inhibitors of lysine acetyltransferases (KATs).[14][15] The 4-fluoro substituent could play a critical role in the binding affinity and selectivity towards specific enzyme targets.

Logical Framework for Biological Investigation:

The exploration of the therapeutic potential of this compound would logically follow a structured workflow, beginning with broad screening and progressing to more focused mechanistic studies.

Biological_Investigation_Workflow Start This compound Screening Broad Biological Screening (e.g., NCI-60 cell line panel) Start->Screening Hit_ID Identification of 'Hit' Activity (e.g., potent cytotoxicity in a specific cancer cell line) Screening->Hit_ID Target_Deconv Target Deconvolution (Affinity chromatography, proteomics) Hit_ID->Target_Deconv Enzyme_Assays Enzymatic Assays (Determine IC₅₀ against identified target) Target_Deconv->Enzyme_Assays Pathway_Analysis Cellular Pathway Analysis (Western blot, qPCR for downstream effects) Enzyme_Assays->Pathway_Analysis Lead_Opt Lead Optimization (SAR studies, derivatization) Pathway_Analysis->Lead_Opt

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, member of the medicinally important benzofuranone family. While specific experimental data for this compound is sparse in the public domain, its structural features suggest significant potential for biological activity. The strategic placement of the fluorine atom is likely to impart favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route, serving as a valuable resource for researchers aiming to explore its therapeutic potential. Further investigation, including its synthesis, comprehensive characterization, and systematic biological evaluation, is warranted to unlock the full potential of this intriguing molecule in the landscape of modern drug discovery.

References

Spectroscopic data of 4-Fluorobenzofuran-3(2H)-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Fluorobenzofuran-3(2H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the complete spectroscopic characterization of this compound (CAS No. 911826-36-3).[1][2] As a fluorinated heterocyclic compound, this molecule represents a valuable scaffold in medicinal chemistry and materials science. Unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This document, intended for researchers and drug development professionals, outlines detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific molecule are scarce, this guide leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. The methodologies are designed to be self-validating, ensuring high-fidelity data acquisition and interpretation.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

The benzofuran-3(2H)-one core is a privileged structure found in numerous biologically active natural products and synthetic compounds.[3] The strategic introduction of a fluorine atom, as in this compound, can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.

Given these subtleties, confirming the precise structure—including the regiochemistry of the fluorine substituent—is a non-negotiable prerequisite for any downstream application. A multi-technique spectroscopic approach is the cornerstone of this confirmation. This guide explains the causality behind the choice of experiments and interpretation strategies, moving beyond a simple recitation of data to provide a practical framework for confident structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and the electronic environment of each nucleus.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol is designed to yield high-resolution spectra suitable for both qualitative and quantitative analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆, in a clean, dry NMR tube. CDCl₃ is often a suitable first choice for its good solubilizing power and relatively clean spectral window.[4]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS) at 0.0 ppm, for accurate chemical shift referencing.

  • Instrument Calibration:

    • Before data acquisition, ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution and lineshape. Modern spectrometers automate this process effectively.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A 30° pulse angle and a relaxation delay (D1) of 1-2 seconds are typically sufficient for qualitative analysis. For accurate integration, D1 should be increased to 5 times the longest T1 relaxation time of the protons of interest.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) is required. An inverse-gated decoupling sequence can be used for quantitative analysis.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is rapid.[5] A broad spectral width should be used initially to locate the signal.

    • 2D NMR (Optional but Recommended): For unequivocal assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_proc Data Processing & Analysis cluster_report Final Structure Confirmation Prep Dissolve Sample (~5-10 mg) in Deuterated Solvent (e.g., CDCl3) with TMS Acq_1H ¹H NMR Acquisition Prep->Acq_1H Acq_13C ¹³C NMR Acquisition Proc Fourier Transform, Phasing, Baseline Correction Acq_1H->Proc Acq_19F ¹⁹F NMR Acquisition Acq_2D 2D NMR (COSY, HSQC) for Confirmation Assign_1H Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) Proc->Assign_1H Assign_13C Assign ¹³C Signals (Chemical Shift, C-F Coupling) Assign_1H->Assign_13C Assign_19F Analyze ¹⁹F Signal (Chemical Shift, H-F Coupling) Assign_13C->Assign_19F Integrate Integrate 2D Data for Final Assignments Assign_19F->Integrate Report Consolidated Structural Assignment Integrate->Report

Caption: Self-validating workflow for NMR analysis.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton spectrum is key to defining the substitution pattern on the aromatic ring and confirming the methylene group.

Proton AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)
H-2 (CH₂)~4.7s-
H-5~7.1dddJ(H5,H6) ≈ 8.5, J(H5,F4) ≈ 10.0, J(H5,H7) ≈ 1.0
H-6~7.5tdJ(H6,H7) ≈ 8.0, J(H6,H5) ≈ 8.5, J(H6,F4) ≈ 5.5
H-7~7.0dJ(H7,H6) ≈ 8.0

Interpretation Insights:

  • H-2 Methylene Protons: The two protons at the C-2 position are chemically equivalent and adjacent to an oxygen and a carbonyl group. They are expected to appear as a sharp singlet around 4.7 ppm.

  • Aromatic Protons: The aromatic region will show three distinct signals. The fluorine at C-4 exerts a strong electronic effect and introduces heteronuclear coupling.

    • H-5: This proton is ortho to the fluorine, resulting in a large ³J(H,F) coupling of approximately 10.0 Hz. It is also coupled to H-6. The signal will likely appear as a doublet of doublet of doublets (ddd).

    • H-6: This proton is meta to the fluorine, leading to a smaller ⁴J(H,F) coupling (~5.5 Hz). It is coupled to both H-5 and H-7, appearing as a triplet of doublets (td).

    • H-7: This proton is para to the fluorine, so any H-F coupling would be negligible. It is coupled to H-6 and will appear as a doublet (d).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C spectrum confirms the carbon skeleton and provides definitive evidence of the fluorine's position through characteristic C-F coupling constants.

Carbon AssignmentPredicted δ (ppm)Predicted ¹J(C,F) (Hz)Predicted nJ(C,F) (Hz)
C-2 (CH₂)~70-²J ≈ 20
C-3 (C=O)~195-³J ≈ 3
C-3a~120-²J ≈ 15
C-4~158~250-
C-5~115-²J ≈ 25
C-6~138-³J ≈ 8
C-7~112-⁴J ≈ 3
C-7a~155-³J ≈ 5

Interpretation Insights:

  • Carbonyl Carbon (C-3): The ketone carbonyl will be the most downfield signal, expected around 195 ppm.

  • Fluorinated Carbon (C-4): The carbon directly bonded to fluorine will show a very large one-bond coupling constant (¹J(C,F)) of approximately 250 Hz, appearing as a doublet. This is the most diagnostic signal for confirming the fluorine's location.

  • Other Aromatic Carbons: Carbons ortho and meta to the fluorine (C-3a, C-5, C-7a) will also exhibit smaller C-F couplings (²J and ³J), further solidifying the structural assignment.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

¹⁹F NMR provides a simple, high-sensitivity confirmation of the fluorine's presence and electronic environment.

  • Predicted Chemical Shift: For an aryl fluoride of this type, a single resonance is expected in the range of -110 to -125 ppm relative to CFCl₃.[6]

  • Predicted Multiplicity: The signal will be a multiplet due to couplings to the ortho (H-5) and meta (H-6) protons. This provides a direct correlation to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.

Experimental Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and speed.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

  • Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Expected Characteristic Absorption Bands

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and C-F bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100-3000Aromatic C-H StretchMedium-Weak
~2950-2850Aliphatic C-H Stretch (CH₂)Weak
~1720-1700 C=O Stretch (Ketone) Strong, Sharp
~1610, ~1480Aromatic C=C StretchMedium
~1250-1200 C-F Stretch Strong
~1100-1050C-O Stretch (Ether)Strong

Interpretation Insights: The two most diagnostic peaks are the strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹ and the strong C-F stretch around 1230 cm⁻¹.[7] The presence of both is compelling evidence for the target structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.

Experimental Protocol (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often yielding a prominent molecular ion peak.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to 1-10 µg/mL for infusion.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-300). The protonated molecule [M+H]⁺ is expected.

Data Analysis and Predicted Fragmentation
  • Molecular Formula: C₈H₅FO₂

  • Exact Mass: 152.0274

  • Expected Molecular Ion: In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 153.0352 .

The fragmentation of the parent ion can proceed through several logical pathways, providing further structural confirmation.

Fragmentation_Pathway Parent m/z 152 [M]⁺˙ Frag1 m/z 124 [M - CO]⁺˙ Parent->Frag1 - CO Frag2 m/z 96 [C₆H₅F]⁺˙ Frag1->Frag2 - C₂H₂ Frag3 m/z 95 [C₆H₄F]⁺ Frag2->Frag3 - H•

Caption: Predicted EI fragmentation pathway for the molecule.

Interpretation Insights:

  • Loss of Carbon Monoxide: A characteristic fragmentation for cyclic ketones is the neutral loss of carbon monoxide (28 Da), leading to a fragment at m/z 124 .

  • Formation of Fluorobenzene Radical Cation: Subsequent fragmentation of the m/z 124 ion could lead to the formation of a fluorobenzene-type radical cation at m/z 96 .

  • Formation of Fluorophenyl Cation: Loss of a hydrogen radical from the m/z 96 fragment would yield the fluorophenyl cation at m/z 95 .

Summary of Key Spectroscopic Data

TechniqueKey Diagnostic FeatureExpected Value / Observation
¹H NMR H-5 Signalddd, δ ≈ 7.1 ppm, with large ³J(H,F) ≈ 10 Hz
¹³C NMR C-4 Signald, δ ≈ 158 ppm, with very large ¹J(C,F) ≈ 250 Hz
¹⁹F NMR Fluorine SignalMultiplet, δ ≈ -110 to -125 ppm
IR Spec Carbonyl StretchStrong, sharp band at ~1710 cm⁻¹
IR Spec C-F StretchStrong band at ~1230 cm⁻¹
Mass Spec Molecular Ion [M+H]⁺m/z = 153.0352

Conclusion

The structural integrity of this compound can be unequivocally established through the integrated application of NMR, IR, and MS. NMR spectroscopy, particularly the observation of specific H-F and C-F coupling constants, provides definitive proof of the fluorine's regiochemistry. IR spectroscopy offers rapid confirmation of the core functional groups, while mass spectrometry verifies the molecular weight and corroborates the structure through predictable fragmentation. The protocols and predictive data outlined in this guide provide a robust framework for researchers to ensure the identity and quality of this important chemical entity, enabling its confident use in further scientific investigation.

References

The Rising Therapeutic Potential of Fluorinated Benzofuranone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Benzofuranone Scaffolds

The benzofuranone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, planar structure provides an ideal framework for interaction with a variety of biological targets. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to enhance the therapeutic potential of these derivatives. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] This includes improved metabolic stability, enhanced binding affinity to target proteins, and increased membrane permeability, all of which are critical attributes for successful drug candidates.[2]

This in-depth technical guide provides a comprehensive overview of the biological activities of fluorinated benzofuranone derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the synthetic strategies for introducing fluorine into the benzofuranone core, explore the mechanisms of action underlying their diverse biological effects, and provide detailed protocols for their evaluation.

Synthetic Strategies for Fluorinated Benzofuranone Derivatives

The synthesis of fluorinated benzofuranone derivatives can be achieved through several strategic routes. A common approach involves the use of fluorinated starting materials, such as fluorinated phenols or salicylic acids, which are then subjected to cyclization reactions to form the benzofuranone ring.

One established method is the Rap-Stoermer reaction, which involves the base-mediated condensation of an ortho-hydroxy acetophenone with an α-halo ketone.[3] To introduce fluorine, a fluorinated ortho-hydroxy acetophenone can be utilized as the starting material.

A General Synthetic Route:

A Fluorinated o-hydroxy acetophenone C Base-mediated condensation (Rap-Stoermer Reaction) A->C B α-halo ketone B->C D Fluorinated Benzofuranone Derivative C->D Cyclization

Caption: General synthetic scheme for fluorinated benzofuranones.

Another versatile strategy involves the late-stage fluorination of a pre-formed benzofuranone scaffold. This can be accomplished using electrophilic fluorinating reagents such as Selectfluor®.[4] The regioselectivity of the fluorination is often directed by the existing substitution pattern on the benzofuranone ring.

Anticancer Activity: Targeting Key Pathways in Malignancy

Fluorinated benzofuranone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain fluorinated benzofuranone derivatives can trigger the intrinsic apoptotic pathway.[6] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[2][7] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately results in cell death.[6] Furthermore, some derivatives have been shown to increase the cleavage of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, further promoting apoptosis.[2][7]

FB Fluorinated Benzofuranone Derivative Bax ↑ Bax FB->Bax Bcl2 ↓ Bcl-2 FB->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Apoptosis induction by fluorinated benzofuranones.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of fluorinated benzofuranone derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Dihydrofluorinated BenzofuranHCT116 (Colon Cancer)19.5 - 24.8[2]
Benzofuran-isatin ConjugateSW620 (Colon Cancer)Varies[8]
3-OxadiazolylbenzofuranHCT116 (Colon Cancer)3.27 - 11.27[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzofuranone derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[10] The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Fluorinated benzofuranone derivatives have shown promise as anti-inflammatory agents by targeting key signaling pathways.[11]

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12] Some fluorinated benzofuranone derivatives have been found to exert their anti-inflammatory effects by inhibiting this pathway.[12][13] However, other studies indicate that some derivatives may act independently of the NF-κB pathway, suggesting multiple mechanisms of action.[2] These compounds can also reduce the production of pro-inflammatory mediators such as interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E₂ (PGE₂).[11][14]

FB Fluorinated Benzofuranone Derivative NFkB NF-κB Pathway FB->NFkB LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB ProInflammatory ↓ Pro-inflammatory Mediators (IL-6, NO, PGE₂) NFkB->ProInflammatory

Caption: Inhibition of the NF-κB pathway by fluorinated benzofuranones.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potency of these compounds is often assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

Compound ClassInflammatory MediatorIC₅₀ (µM)Reference
Dihydrofluorinated BenzofuranInterleukin-6 (IL-6)1.2 - 9.04[11]
Dihydrofluorinated BenzofuranNitric Oxide (NO)2.4 - 5.2[11]
Dihydrofluorinated BenzofuranProstaglandin E₂ (PGE₂)1.1 - 20.5[11]

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[15] Fluorinated benzofuranone derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[16]

Mechanism of Action

The precise antimicrobial mechanism of action for many fluorinated benzofuranone derivatives is still under investigation. However, it is hypothesized that their lipophilic nature, enhanced by the presence of fluorine, allows them to readily penetrate microbial cell membranes.[17] Once inside the cell, they may disrupt essential cellular processes, leading to growth inhibition or cell death. The structure-activity relationship (SAR) studies suggest that the position and number of fluorine atoms, as well as other substituents on the benzofuranone core, play a crucial role in determining their antimicrobial spectrum and potency.[18]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[16]

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzofuran-based Pyrazole-thiazolesS. aureus, E. coliVaries[19][20]
Aza-benzofuransS. typhimurium, S. aureusVaries[17]
Oxa-benzofuransP. italicum, C. musae12.5 - 25[17]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the fluorinated benzofuranone derivative in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the same growth medium.

  • Inoculation: Add a standardized amount of the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Neuroprotective Effects: Targeting Cholinesterase in Alzheimer's Disease

Alzheimer's disease is a neurodegenerative disorder characterized by a decline in cognitive function, partly due to a deficiency in the neurotransmitter acetylcholine.[21] Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a key therapeutic strategy.[10] Fluorinated benzofuranone derivatives have been investigated for their potential as AChE inhibitors.[22]

Mechanism of Action: Cholinesterase Inhibition

Certain fluorinated benzofuranone derivatives have been shown to inhibit the activity of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[22] The inhibitory mechanism often involves the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft.[22]

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of these compounds against cholinesterases is determined by their IC₅₀ values.

Compound ClassEnzymeIC₅₀ (µM)Reference
Benzofuran-triazole HybridsAcetylcholinesterase (AChE)0.55 - 2.28[22]
Benzofuran-based DerivativesAcetylcholinesterase (AChE)0.058 - 0.086[23]
2-Arylbenzofuran DerivativesButyrylcholinesterase (BChE)2.5 - 32.8[21][24]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure cholinesterase activity and inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the cholinesterase enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB) in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution and the test compound (fluorinated benzofuranone derivative) at various concentrations. Include a control without the inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate and DTNB to each well to start the enzymatic reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow product.

  • Absorbance Measurement: Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

Fluorinated benzofuranone derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine has been shown to enhance their potency and modulate their selectivity towards various therapeutic targets. The diverse mechanisms of action, including apoptosis induction, anti-inflammatory pathway modulation, antimicrobial effects, and cholinesterase inhibition, underscore their potential for the development of novel therapeutics for a range of diseases.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for their antimicrobial and neuroprotective effects. Further optimization of the benzofuranone scaffold through medicinal chemistry approaches, guided by structure-activity relationship studies, will be crucial for developing compounds with improved efficacy, selectivity, and drug-like properties. The detailed experimental protocols provided in this guide offer a robust framework for the continued exploration and development of this exciting class of molecules.

Experimental Workflow for Screening Fluorinated Benzofuranone Derivatives

cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Confirmation & Triage cluster_3 Lead Optimization cluster_4 Preclinical Development A Synthesis of Fluorinated Benzofuranone Derivatives B High-Throughput Screening (e.g., Cell Viability Assays) A->B C Dose-Response & IC₅₀ Determination B->C D Selectivity Profiling C->D E Structure-Activity Relationship (SAR) Studies D->E F ADMET Profiling E->F G In Vivo Efficacy & Safety Studies F->G

References

A Technical Guide to Investigating the Therapeutic Potential of 4-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Benzofuran-3(2H)-one Scaffold as a Privileged Pharmacophore

The benzofuran chemical motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Within this family, the benzofuran-3(2H)-one (also known as coumaranone) sub-structure represents a particularly "privileged" scaffold—a molecular framework that is capable of binding to multiple, distinct biological targets, thereby offering a rich foundation for drug discovery.[3][4] Its derivatives have been explored as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][5][6]

This guide focuses on a specific, under-investigated derivative: 4-Fluorobenzofuran-3(2H)-one . While direct biological data for this compound is scarce, the extensive research on the broader benzofuranone class allows us to formulate robust hypotheses regarding its potential therapeutic targets. The introduction of a fluorine atom at the 4-position is a classic medicinal chemistry strategy intended to modulate electronic properties, metabolic stability, and binding affinity through specific electrostatic or hydrogen bond interactions, potentially enhancing potency or selectivity.

This document serves as both a strategic overview and a practical manual for researchers aiming to elucidate the therapeutic targets of this compound. We will explore three high-probability target classes based on established activities of the core scaffold: Protein Kinases , Microtubules , and Monoamine Oxidase B (MAO-B) . For each, we will present the therapeutic rationale, a comprehensive validation workflow, and the underlying scientific principles guiding the experimental design.

Part 1: Putative Target Class I - Protein Kinase Inhibition

Therapeutic Rationale

Protein kinases are critical regulators of nearly all cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[7] The benzofuranone scaffold has been successfully developed into potent inhibitors of several key kinase families.[7][8] Notably, derivatives have shown significant activity against the PI3K/Akt/mTOR pathway, which is a central hub for controlling cell growth, proliferation, and survival.[9] Other kinases implicated as targets for benzofuran-based molecules include Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, both essential for cell cycle progression.[8][10]

The therapeutic hypothesis is that this compound acts as an ATP-competitive or allosteric inhibitor of one or more protein kinases, disrupting oncogenic signaling and leading to cell cycle arrest and apoptosis in cancer cells. The 4-fluoro substituent could potentially form key interactions within the ATP-binding pocket, conferring enhanced affinity or selectivity.

Target Validation Workflow: A Step-by-Step Protocol

Validating a kinase as a direct target requires a multi-pronged approach, moving from broad, high-throughput screening to specific, mechanistic cellular assays. This self-validating system ensures that observed effects are due to on-target activity.

  • Objective: To identify which of the ~500 human kinases interact with the compound.

  • Methodology: Utilize a commercial kinase panel screening service (e.g., Eurofins DiscoverX, Reaction Biology).

    • Provide a high-purity sample of this compound.

    • Request a primary screen at a single high concentration (e.g., 10 µM) against a panel of >400 kinases.

    • The assay typically measures the remaining kinase activity after incubation with the compound. Results are reported as '% Inhibition'.

  • Causality & Interpretation: This initial screen casts a wide net. "Hits" are typically defined as kinases showing >70% inhibition. This step does not confirm direct inhibition but provides a crucial list of high-probability candidates for further investigation.

  • Objective: To quantify the potency of the compound against the primary hits from the kinome scan.

  • Methodology:

    • For each validated hit, perform an in vitro kinase activity assay. This can be a radiometric assay (e.g., using ³²P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™, Z'-LYTE™).

    • Prepare a 10-point serial dilution of this compound (e.g., from 100 µM down to 1 nM).

    • Incubate the kinase, its specific substrate, and ATP with each concentration of the inhibitor.

    • Measure kinase activity and plot '% Inhibition' versus log[Inhibitor].

    • Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).

  • Causality & Interpretation: A low IC₅₀ value (typically nM to low µM range) confirms the compound's potency against a specific isolated enzyme. This provides strong evidence of a direct interaction.

  • Objective: To confirm that the compound binds to its putative kinase target within a live cellular environment.

  • Methodology: Cellular Thermal Shift Assay (CETSA)

    • Culture a relevant cell line (e.g., a cancer cell line where the target kinase is known to be active, like PC-3 for the PI3K pathway).[9]

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

    • Cool and centrifuge the samples to separate soluble protein from aggregated, denatured protein.

    • Analyze the soluble fraction for the presence of the target kinase using Western Blot.

  • Causality & Interpretation: Ligand binding stabilizes a protein, increasing its melting temperature. If this compound binds its target kinase, that kinase will remain soluble at higher temperatures in the treated samples compared to the vehicle control. This demonstrates direct physical interaction in a physiological context.

  • Objective: To demonstrate that target engagement leads to the expected functional consequence in cells.

  • Methodology: Phospho-Protein Western Blot

    • Treat the chosen cell line with increasing concentrations of the compound.

    • Lyse the cells at a specific time point post-treatment.

    • Perform a Western Blot analysis to measure the phosphorylation status of a known direct substrate of the target kinase. For example, if PI3K is the target, probe for phospho-Akt (p-Akt).[9]

  • Causality & Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate provides the final, crucial link between direct target binding and a functional cellular outcome, confirming the compound's mechanism of action.

Visualization of the Kinase Validation Workflow

G cluster_0 In Vitro / Biochemical cluster_1 In-Cell / Functional a Kinome-Wide Screen (>400 Kinases, 10 µM) b IC50 Determination (Dose-Response Curve) a->b Identify 'Hits' (e.g., >70% Inh.) c Cellular Target Engagement (CETSA) b->c Confirm target binding in cells d Pathway Modulation (Phospho-Western Blot) c->d Confirm functional consequence e Validated Kinase Target d->e

Caption: Workflow for kinase target identification and validation.

Part 2: Putative Target Class II - Tubulin Polymerization

Therapeutic Rationale

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division.[11] Agents that interfere with microtubule dynamics are among the most successful anticancer drugs (e.g., taxanes, vinca alkaloids). Benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[11][12] This disruption leads to mitotic arrest (G2/M phase arrest) and ultimately triggers apoptosis in rapidly dividing cancer cells.[6][13]

The therapeutic hypothesis is that this compound binds to β-tubulin, preventing its polymerization into microtubules. This antimitotic activity would be particularly effective against cancer cells, which are characterized by high rates of proliferation.

Target Validation Workflow: A Step-by-Step Protocol
  • Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

  • Methodology:

    • Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

    • Reconstitute purified tubulin (>99% pure) in a suitable buffer.

    • Add a fluorescence reporter that binds specifically to polymeric microtubules.

    • Initiate polymerization by raising the temperature to 37°C in the presence of GTP.

    • Run parallel reactions containing vehicle control, a known inhibitor (e.g., colchicine), a known stabilizer (e.g., paclitaxel), and a dilution series of this compound.

    • Measure the increase in fluorescence over time in a microplate reader.

  • Causality & Interpretation: Inhibition of the fluorescence increase relative to the vehicle control is direct evidence of interference with tubulin polymerization. The potency (IC₅₀) can be calculated from the dose-response data.[12]

  • Objective: To determine if the compound induces cell cycle arrest at the G2/M phase, the characteristic cellular phenotype of an antimitotic agent.[10]

  • Methodology: Propidium Iodide (PI) Staining and Flow Cytometry

    • Treat a rapidly proliferating cancer cell line (e.g., HeLa) with vehicle or increasing concentrations of the compound for a duration corresponding to one cell cycle (e.g., 24 hours).

    • Harvest, fix, and permeabilize the cells.

    • Stain the cellular DNA with a stoichiometric dye like propidium iodide.

    • Analyze the cell population using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Causality & Interpretation: Untreated cells will show distinct populations in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. Treatment with an effective tubulin inhibitor will cause a significant, dose-dependent accumulation of cells in the G2/M phase population.[13]

  • Objective: To visually confirm the disruption of the microtubule cytoskeleton within treated cells.

  • Methodology:

    • Grow cells (e.g., HeLa) on glass coverslips.

    • Treat with the compound at its approximate IC₅₀ concentration for several hours.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against α-tubulin.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Stain the nuclei with a DNA dye (e.g., DAPI).

    • Image the cells using a fluorescence or confocal microscope.

  • Causality & Interpretation: Vehicle-treated interphase cells will display a fine, filamentous network of microtubules extending throughout the cytoplasm. Mitotic cells will show a well-organized mitotic spindle. In contrast, cells treated with this compound should exhibit a diffuse, disorganized tubulin stain and a lack of proper mitotic spindles, providing direct visual evidence of microtubule disruption.

Visualization of the Tubulin Inhibition Pathway

G cluster_0 Molecular Level cluster_1 Cellular Level a α/β-Tubulin Dimers c Microtubule Polymerization (Dynamic Instability) a->c GTP-Dependent Assembly d Mitotic Spindle Dysfunction a->d Disruption b This compound b->a Binds to Colchicine Site e G2/M Phase Arrest d->e f Apoptosis e->f

Caption: Mechanism of action for a tubulin polymerization inhibitor.

Part 3: Putative Target Class III - Monoamine Oxidase B (MAO-B) Inhibition

Therapeutic Rationale

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin. Selective inhibition of MAO-B increases dopamine levels in the brain and is a validated strategy for treating Parkinson's disease.[14] It may also have therapeutic potential in other neurodegenerative conditions like Alzheimer's disease.[15] Critically, studies on a series of 3-coumaranone [benzofuran-3(2H)-one] derivatives have demonstrated their potent and selective inhibition of human MAO-B, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[14][15]

The therapeutic hypothesis is that this compound acts as a selective, reversible inhibitor of MAO-B. This could provide neuroprotective effects by preventing the breakdown of dopamine and reducing the oxidative stress associated with its metabolism.

Target Validation Workflow: A Step-by-Step Protocol
  • Objective: To determine the potency and selectivity of the compound against both MAO isoforms.

  • Methodology:

    • Use a commercial fluorescence-based MAO assay kit (e.g., from Abcam or Sigma-Aldrich) which provides recombinant human MAO-A and MAO-B enzymes.

    • The assay principle involves the oxidative deamination of a substrate by MAO, which produces H₂O₂. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal.

    • Perform parallel dose-response experiments for both MAO-A and MAO-B using a 10-point dilution series of this compound.

    • Include known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

    • Calculate IC₅₀ values for each isoform.

  • Causality & Interpretation: The primary data will be the IC₅₀ values. The selectivity index (SI) is calculated as SI = IC₅₀(MAO-A) / IC₅₀(MAO-B). A high SI value (>100) indicates strong selectivity for MAO-B, which is a desirable property for minimizing side effects.[14]

  • Objective: To determine if the compound is a reversible or irreversible inhibitor. Reversible inhibition is often preferred for safety.

  • Methodology: Dialysis Method

    • Pre-incubate a concentrated solution of MAO-B with a saturating concentration of this compound (e.g., 10x IC₅₀) for 30 minutes.

    • Place the enzyme-inhibitor mixture in a dialysis bag (with an appropriate molecular weight cutoff).

    • Dialyze the mixture against a large volume of buffer for several hours to remove any unbound inhibitor.

    • As a control, perform the same procedure with the enzyme alone and with an enzyme pre-incubated with a known irreversible inhibitor (e.g., selegiline).

    • After dialysis, measure the remaining enzymatic activity of all samples.

  • Causality & Interpretation: If the compound is a reversible inhibitor, dialysis will remove it from the active site, and enzyme activity will be almost completely restored.[15] If it is an irreversible (covalent) inhibitor, the activity will remain low even after dialysis.

  • Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Methodology: Lineweaver-Burk Plot

    • Measure the initial reaction velocity of the MAO-B enzyme at various substrate concentrations.

    • Repeat these measurements in the presence of two or three fixed concentrations of this compound.

    • Plot the data on a Lineweaver-Burk (double reciprocal) plot: 1/Velocity vs. 1/[Substrate].

  • Causality & Interpretation: The pattern of the lines on the plot reveals the inhibition mechanism. For competitive inhibition (common for substrate analogs), the lines will intersect on the y-axis. This confirms that the inhibitor competes with the natural substrate for binding to the enzyme's active site.

Quantitative Data Summary
Assay TypeParameter MeasuredExample Data for a Hypothetical MAO-B Inhibitor
MAO Inhibition IC₅₀ (MAO-A)8.5 µM
IC₅₀ (MAO-B)0.045 µM
Selectivity Index (SI)189
Reversibility % Activity Recovery (Post-Dialysis)> 90%
Enzyme Kinetics Mechanism of InhibitionCompetitive

Conclusion

The this compound molecule stands at an exciting intersection of a privileged chemical scaffold and modern medicinal chemistry design. While its specific biological targets remain to be formally identified, the wealth of data on the benzofuranone class provides a clear and rational path forward for investigation. The workflows detailed in this guide—for kinases, tubulin, and MAO-B—offer a rigorous, multi-faceted approach to target identification and validation. By systematically progressing from high-throughput screening to detailed mechanistic studies, researchers can effectively deorphan this compound and unlock its potential therapeutic value. The logical, self-validating nature of these experimental plans ensures that any discoveries will be built on a foundation of scientific integrity, paving the way for future drug development efforts.

References

The Multifaceted Mechanisms of Benzofuranone Compounds in Targeting Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzofuranone and its derivatives have emerged as a promising class of heterocyclic compounds with significant potential in oncology.[1][2][3][4] Their diverse biological activities, including potent anticancer effects, have spurred extensive research into their mechanisms of action.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanisms by which benzofuranone compounds exert their cytotoxic and anti-proliferative effects on cancer cells. We will delve into the intricate signaling pathways modulated by these compounds, the key molecular targets they engage, and the cellular consequences that ultimately lead to cancer cell death. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential of benzofuranone derivatives.

Introduction: The Therapeutic Promise of the Benzofuranone Scaffold

The benzofuranone core, a heterocyclic structure composed of fused benzene and furanone rings, represents a privileged scaffold in medicinal chemistry.[2] Natural and synthetic derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and, most notably, antitumor activities.[1][3] The versatility of the benzofuranone ring system allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and selectivity against various cancer types.[2][5] This guide will dissect the primary mechanisms that underpin the anticancer activity of these compounds, focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of critical oncogenic signaling pathways.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A predominant mechanism through which benzofuranone compounds eliminate cancer cells is the induction of apoptosis, or programmed cell death. This is a tightly regulated process essential for tissue homeostasis, and its evasion is a hallmark of cancer. Benzofuranone derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). Several benzofuranone derivatives have been demonstrated to modulate the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Key events include:

  • Upregulation of Pro-Apoptotic Proteins: An increase in the expression of proteins like Bax.[6][7]

  • Downregulation of Anti-Apoptotic Proteins: A decrease in the expression of proteins like Bcl-2 and Bcl-xl.[6][7]

  • Altered Bax/Bcl-2 Ratio: This shift in balance leads to MOMP and the release of cytochrome c from the mitochondria into the cytoplasm.[6][7]

  • Caspase Activation: Released cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[8][9][10]

  • PARP Cleavage and DNA Fragmentation: Activated executioner caspases cleave key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic DNA fragmentation observed in apoptotic cells.[6][7]

A novel benzofuran-isatin conjugate, for instance, was found to induce apoptosis in colorectal cancer cells by downregulating the anti-apoptotic marker Bcl-xl and upregulating the pro-apoptotic markers Bax and cytochrome c.[7]

Benzofuranone Benzofuranone Compounds Bax Bax (Pro-apoptotic) Upregulation Benzofuranone->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Benzofuranone->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic apoptotic pathway induced by benzofuranone compounds.

The Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface. Some benzofuran-substituted chalcone derivatives have been shown to trigger apoptosis through this pathway in human lung and breast cancer cells.[11] This typically involves the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, benzofuranone compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, primarily the G0/G1 and G2/M phases.[6][8][9] This prevents the cells from replicating their DNA and dividing.

G0/G1 Phase Arrest

Several benzofuran derivatives induce G0/G1 cell cycle arrest in breast cancer cells.[6] This is often mediated by the upregulation of the cyclin-dependent kinase inhibitor (CDKI) p21Cip/WAF1.[6] p21 can inhibit the activity of cyclin/CDK complexes, such as cyclin D/CDK4/6 and cyclin E/CDK2, which are essential for the G1/S transition. Notably, this upregulation of p21 can occur in a p53-independent manner, suggesting a broader therapeutic potential for these compounds, even in cancers with mutated or non-functional p53.[6]

G2/M Phase Arrest

Other benzofuranone derivatives have been shown to cause cell cycle arrest at the G2/M checkpoint.[8][9][12] For example, a novel benzofuran lignan derivative was found to induce G2/M arrest in Jurkat T-cells in a dose- and time-dependent manner.[8] This was associated with increased levels of p21, p27, and cyclin B.[8] Another study on a newly synthesized benzofuran lignan in MCF-7 cells demonstrated G2/M arrest accompanied by the downregulation of CyclinB1 and suppression of Cdc25c and CDK1 activity.[9]

Benzofuranone Benzofuranone Compounds p21 p21/p27 Upregulation Benzofuranone->p21 CyclinB_CDK1 Cyclin B1/CDK1 Inhibition Benzofuranone->CyclinB_CDK1 G2M_Transition G2/M Transition p21->G2M_Transition CyclinB_CDK1->G2M_Transition CellCycleArrest G2/M Cell Cycle Arrest G2M_Transition->CellCycleArrest

Caption: G2/M cell cycle arrest mechanism of benzofuranone compounds.

Inhibition of Key Oncogenic Signaling Pathways

Benzofuranone derivatives exert their anticancer effects by targeting and inhibiting several signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[12] Several studies have identified benzofuranone derivatives as potent inhibitors of this pathway.[12][13][14] These compounds have been shown to directly bind to and inhibit the kinase activity of mTOR complex 1 (mTORC1).[13] Inhibition of this pathway leads to the dephosphorylation of downstream targets like the S6 ribosomal protein and 4E-BP1, ultimately suppressing protein synthesis and cell growth.[15] Western blot analysis has confirmed that treatment with certain benzo[b]furan derivatives leads to a decrease in the levels of phosphorylated Akt and mTOR in breast cancer cells.[12]

Benzofuranone Benzofuranone Compounds mTOR mTORC1 Benzofuranone->mTOR PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR Downstream Downstream Targets (e.g., S6K, 4E-BP1) mTOR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells promotes proliferation and inhibits apoptosis. A synthetic derivative of benzofuran lignan has been shown to inhibit endotoxin-induced NF-κB activation in both p53-positive and -negative cells, contributing to its cell death-inducing effects.[8][10]

Other Targeted Pathways
  • HIF-1 Pathway: Some benzofuran derivatives have been optimized to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is critical for the survival and progression of p53-independent malignant cancers.[2][16]

  • VEGFR-2 Inhibition: Certain benzofuran-based chalcone derivatives act as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting a potential anti-angiogenic mechanism of action.[17][18]

Direct Molecular Targets

Beyond signaling pathways, specific benzofuranone derivatives have been identified to interact with and inhibit the function of key proteins involved in cancer cell division and survival.

  • Aurora B Kinase: A small-molecule benzofuran derivative, identified through high-throughput screening, was found to bind to and inhibit the kinase activity of Aurora B, a key regulator of mitosis.[19] Inhibition of Aurora B leads to defects in chromosome segregation and ultimately cell death.[19]

  • Tubulin Polymerization: Some benzofuran derivatives have been shown to inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle.[20] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.[20]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanisms of action of novel benzofuranone compounds, a series of well-established in vitro assays are employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzofuranone compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), that intercalates into the DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cells with the benzofuranone compound at the desired concentrations for a specified time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol:

  • Treat cells with the benzofuranone compound.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Protein Expression

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

  • Treat cells with the benzofuranone compound and lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody against the protein of interest (e.g., Bcl-2, Bax, p21, cleaved PARP, p-Akt).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

The following table summarizes the reported IC50 values for selected benzofuranone derivatives against various cancer cell lines, demonstrating their potent anticancer activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzo[b]furan derivative 26MCF-7 (Breast)0.057[12]
Benzo[b]furan derivative 36MCF-7 (Breast)0.051[12]
Benzofuran derivative 44bMDA-MB-231 (Breast)2.52[20]
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHCT-116 (Colon)1.71 (48h)[21]
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHT-29 (Colon)7.76 (48h)[21]
Benzofuran-chalcone derivative 4gHCC1806 (Breast)5.93[17]
Benzofuran-chalcone derivative 4gHeLa (Cervical)5.61[17]
Benzofuran hybrid 12SiHa (Cervical)1.10[22]
Benzofuran hybrid 12HeLa (Cervical)1.06[22]

Conclusion and Future Directions

Benzofuranone compounds represent a versatile and potent class of anticancer agents with multifaceted mechanisms of action. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways underscores their therapeutic potential. The structure-activity relationship studies continue to guide the design of new derivatives with improved efficacy and selectivity.[2][5][23] Future research should focus on in vivo studies to validate the preclinical efficacy and safety of lead compounds, as well as the identification of predictive biomarkers to guide their clinical development. The continued exploration of the benzofuranone scaffold holds great promise for the discovery of novel and effective cancer therapies.

References

In silico modeling of 4-Fluorobenzofuran-3(2H)-one receptor binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 4-Fluorobenzofuran-3(2H)-one Receptor Binding to Cyclooxygenase-2 (COX-2)

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded workflow for investigating the binding of this compound to its putative receptor, Cyclooxygenase-2 (COX-2). As researchers and drug development professionals, our goal extends beyond simple prediction; we aim to build a robust, self-validating computational model that yields actionable insights. This document outlines the causal logic behind each procedural choice, from initial system preparation to advanced simulation and free energy calculations, ensuring a high degree of scientific integrity.

The benzofuran chemical scaffold is present in numerous natural and synthetic compounds demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Specifically, various benzofuran-4-one derivatives have been synthesized and evaluated for their anti-inflammatory activity, with studies showing successful docking into the active site of COX-2.[4] Based on this precedent, this guide will use human COX-2 as the target receptor to model the binding of this compound, a representative member of this promising chemical class.

The Strategic Framework: An Overview of the In Silico Workflow

Our approach is a multi-stage process designed to progressively refine and validate our binding hypothesis. We begin with molecular docking to generate plausible binding poses and then subject the most promising complex to the rigors of all-atom molecular dynamics (MD) simulation to assess its stability and dynamics. Finally, we employ end-point free energy calculations to provide a more quantitative estimate of binding affinity.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Pose Generation cluster_2 Phase 3: Refinement & Validation cluster_3 Phase 4: Analysis & Quantification P1 Receptor Preparation (COX-2, PDB: 1CX2) - Clean PDB - Add Hydrogens - Assign Charges P3 Molecular Docking (AutoDock Vina) - Define Grid Box - Generate Binding Poses - Score & Rank P1->P3 P2 Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization - Assign Charges P2->P3 P4 Molecular Dynamics (GROMACS) - System Solvation - Equilibration (NVT/NPT) - Production MD P3->P4 Select Best Pose P5 Binding Free Energy (gmx_MMPBSA) - Calculate ΔGbinding - Decompose Energy Terms P4->P5 P6 Trajectory Analysis - RMSD / RMSF - Hydrogen Bonds - Interaction Analysis P4->P6

Caption: Overall workflow for in silico receptor binding analysis.

Part A: System Preparation - The Foundation of Accuracy

The fidelity of any in silico model is critically dependent on the quality of the starting structures. This preparatory phase is not a mere formality; it is an essential process of refinement to create chemically correct and computationally ready molecules.[5]

Experimental Protocol: Receptor Preparation

Objective: To prepare the COX-2 protein structure for docking by cleaning the crystal structure, correcting structural issues, and adding necessary atoms.

  • Obtain Structure: Download the crystal structure of human COX-2 in complex with an inhibitor (e.g., celecoxib) from the Protein Data Bank (PDB ID: 1CX2). This co-crystallized ligand is vital for validating our docking protocol.

  • Clean PDB: Using a molecular visualization tool like UCSF ChimeraX or Biovia Discovery Studio, remove all non-essential components.[6] This includes water molecules, co-factors not essential for binding, and any additional protein chains if the biological unit is a monomer.[7]

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH of ~7.4. This step is critical for correctly modeling hydrogen bonds and electrostatic interactions.[8]

  • Assign Charges: Assign partial atomic charges using a standard force field (e.g., AMBER or CHARMM). These charges are fundamental to calculating the electrostatic potential during docking and simulation.

  • Output File: Save the cleaned, hydrogen-added receptor as a .pdb file for initial inspection and subsequently as a .pdbqt file for use with AutoDock Vina, which incorporates charge information and atom types.[9]

Experimental Protocol: Ligand Preparation

Objective: To convert the 2D structure of this compound into an energy-minimized, 3D conformation with correct stereochemistry and charge distribution.

  • Obtain 2D Structure: Source the 2D structure of this compound from a chemical database like PubChem.[10]

  • 2D to 3D Conversion: Use a program like Open Babel to convert the 2D representation into a 3D structure.[11]

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a force field (e.g., MMFF94) to generate a stable, low-energy conformer. This ensures realistic bond lengths and angles.[5]

  • Assign Charges & Torsions: As with the receptor, assign partial charges (Gasteiger charges are common for ligands).[10] Define rotatable bonds, as this torsional flexibility is what allows the ligand to adopt different conformations within the binding site during docking.[12]

  • Output File: Save the final 3D structure as a .mol2 or .sdf file, and finally as a .pdbqt file for AutoDock Vina.[11]

Part B: Molecular Docking - Predicting the Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[13] It uses a search algorithm to explore possible binding poses and a scoring function to rank them, providing a rapid assessment of binding likelihood.[12]

G cluster_0 Molecular Docking Concept cluster_1 Binding Site (Grid Box) Receptor Receptor (COX-2) p1 Ligand Ligand (Flexible) p4 Ligand->p4 Search Algorithm Explores Conformations p2 p3 p5 p6 Pose Predicted Pose (Lowest Energy) p6->Pose Scoring Function Ranks Poses p7 p8

Caption: Conceptual overview of the molecular docking process.

Experimental Protocol: Docking with AutoDock Vina

Objective: To predict the binding pose and affinity of this compound within the COX-2 active site.

  • Binding Site Definition: The "binding site" is the region of the protein where docking will be attempted.[14] Define this space by creating a "grid box" centered on the position of the co-crystallized ligand (celecoxib) from the original PDB file (1CX2). A box size of approximately 25x25x25 Å is typically sufficient to encompass the active site.[6]

  • Protocol Validation (Self-Validation Step): Before docking our target ligand, perform a re-docking experiment.[15] Dock the extracted celecoxib ligand back into the COX-2 receptor. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[16] This step validates that our chosen parameters can identify the correct binding mode.

  • Docking Execution: Run AutoDock Vina using the prepared receptor (.pdbqt), the target ligand (.pdbqt), and the grid configuration file.[17] Set the exhaustiveness parameter (e.g., 16 or 32) to control the thoroughness of the conformational search.

  • Pose Analysis: Vina will output several binding poses, each with a corresponding binding affinity score in kcal/mol.[13] Lower (more negative) scores indicate more favorable predicted binding.

  • Visual Inspection: Analyze the top-ranked poses visually. Examine the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and active site residues (e.g., Arg513, Val523, Ser530 in COX-2). The most plausible pose is not always the top-scoring one; it must also be chemically sensible.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5Val523, Ser530, Arg120
2-8.2Val523, Phe518, Leu352
3-7.9Tyr385, Trp387, Arg120
Table 1: Example output from a molecular docking run, summarizing predicted binding affinities and key interactions for the top-ranked poses.

Part C: Molecular Dynamics - From a Static Picture to a Dynamic Movie

While docking provides a valuable static snapshot, it often treats the receptor as rigid.[14] Molecular Dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex in a simulated physiological environment (water, ions) over time, providing a much more rigorous test of the docked pose's stability.[15]

G cluster_0 MD Simulation Workflow (GROMACS) Start Start: Docked Protein-Ligand Complex Topology Generate Topologies (Protein & Ligand) Start->Topology Box Define Simulation Box & Solvate (Add Water) Topology->Box Ions Add Ions (Neutralize System) Box->Ions Min Energy Minimization (Remove Steric Clashes) Ions->Min NVT NVT Equilibration (Constant Volume/Temp) Min->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run (Collect Trajectory Data) NPT->Prod Analysis Analysis (RMSD, H-Bonds, etc.) Prod->Analysis

Caption: Step-by-step flowchart for a typical MD simulation.

Experimental Protocol: MD Simulation with GROMACS

Objective: To assess the conformational stability and intermolecular interactions of the docked COX-2 / this compound complex over a period of nanoseconds.

  • System Building: Combine the coordinate files of the receptor and the selected ligand pose. Generate separate topology files for the protein (using a standard force field like CHARMM36) and the ligand (using a server like CGenFF or LigParGen).[18][19] Merge these topologies to describe the entire complex.

  • Solvation and Ionization: Place the complex in a simulation box (e.g., a cubic box with 1.0 nm distance from the edge). Fill the box with a pre-equilibrated water model (e.g., TIP3P). Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for most simulation algorithms.

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes introduced during the setup process.[20]

  • Equilibration: This is a crucial two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex. Position restraints are typically applied to the protein and ligand heavy atoms during this phase.[19]

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Release the volume constraint and allow the system to equilibrate to the target pressure (e.g., 1 bar). This ensures the correct solvent density. Position restraints are often weakened or removed in stages.[20]

  • Production Run: Once the system is equilibrated (indicated by stable temperature, pressure, and density), remove all restraints and run the production simulation for a desired length of time (e.g., 50-100 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it has found a stable binding pose and is not diffusing out of the active site.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify regions of high flexibility.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.

Part D: Binding Free Energy Calculation - Quantifying the Interaction

MD simulations confirm stability, but MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA provide a more refined, quantitative estimate of the binding free energy (ΔG).[21] This method calculates the energy difference between the bound (complex) and unbound (receptor, ligand) states by averaging over snapshots from the MD trajectory.[22]

Experimental Protocol: MM/PBSA Calculation

Objective: To calculate the relative binding free energy of the complex to better rank and understand the driving forces of binding.

  • Select Trajectory Frames: Use a stable portion of the production MD trajectory for the calculation (e.g., the last 20-50 ns, after the RMSD has plateaued).[23]

  • Run MM/PBSA Calculation: Use a tool like gmx_MMPBSA, which is compatible with GROMACS trajectories.[24] The script will calculate the individual energy components for the complex, the receptor, and the ligand.[25]

  • Analyze Energy Components: The binding free energy is decomposed into several terms.[22]

Energy ComponentDescriptionFavorable/Unfavorable
ΔE_VDWVan der Waals EnergyFavorable
ΔE_ELEElectrostatic EnergyFavorable
ΔG_polarPolar Solvation EnergyUnfavorable (desolvation penalty)
ΔG_nonpolarNon-polar Solvation EnergyFavorable (hydrophobic effect)
ΔG_binding Total Binding Free Energy Sum of all components
Table 2: Key components of the MM/PBSA binding free energy calculation. A negative ΔG_binding indicates a favorable interaction.

Conclusion and Authoritative Grounding

References

An In-depth Technical Guide to the Solubility and Stability of 4-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 4-Fluorobenzofuran-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Due to the limited availability of public data, this document establishes a foundational framework by outlining robust methodologies for determining these critical physicochemical parameters. It combines theoretical principles with detailed, field-proven experimental protocols for solubility assessment in various organic and aqueous solvents and for stability evaluation under forced degradation conditions. The insights herein are intended to empower researchers, scientists, and drug development professionals to optimize solvent selection, formulation, and handling procedures, thereby ensuring the integrity and reproducibility of their experimental outcomes.

Introduction to this compound

This compound belongs to the benzofuranone class of heterocyclic compounds.[1] The benzofuran scaffold is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-tumor, antibacterial, and anti-oxidative properties.[1] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues like this compound valuable subjects for investigation in drug discovery programs.

A thorough understanding of solubility and stability is paramount. Solubility directly impacts bioavailability, formulation possibilities, and the design of homogeneous assays. Stability determines a compound's shelf-life, dictates appropriate storage conditions, and is crucial for identifying potential degradation pathways that could affect efficacy or toxicity.

Core Physicochemical Properties

A baseline understanding of the molecule's properties is essential before delving into experimental analysis.

PropertyValueReference(s)
Molecular Formula C₈H₅FO₂[2]
Molecular Weight 152.12 g/mol [2]
CAS Number 911826-36-3[2]
Physical Form Solid
IUPAC Name 4-fluoro-1-benzofuran-3(2H)-one

Solubility Analysis

The solubility of a compound is a critical parameter that influences its behavior in both biological and chemical systems. The "like dissolves like" principle is a useful starting point; the polarity of this compound, influenced by the polar ketone and ether functionalities and the fluorinated aromatic ring, suggests moderate solubility in a range of solvents.

Experimental Workflow for Solubility Determination

A robust and reproducible method for quantifying solubility is essential. The equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a gold-standard approach.

Causality Behind Experimental Choices:

  • Shake-Flask Method: This technique ensures that the solvent becomes fully saturated with the solute, providing a true measure of equilibrium solubility.

  • HPLC Quantification: HPLC offers high sensitivity and specificity, allowing for accurate concentration measurement of the dissolved compound, even in complex mixtures or when solubility is low. A UV detector is suitable given the aromatic nature of the compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis s1 Weigh excess This compound s2 Add to vial with known volume of solvent s1->s2 e1 Incubate at controlled temperature (e.g., 25°C) s2->e1 e2 Agitate for 24-48h to ensure equilibrium e1->e2 a1 Centrifuge/filter to remove undissolved solid e2->a1 a2 Prepare serial dilutions of the supernatant a1->a2 a3 Analyze dilutions by validated HPLC-UV method a2->a3 a4 Quantify against a standard curve a3->a4

Predicted Solubility Profile in Common Solvents

While specific experimental data for this compound is not widely published, a qualitative and predicted solubility profile can be established based on its structure and the properties of common laboratory solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Very HighThese solvents effectively solvate the polar functional groups of the molecule. DMSO is often a solvent of choice for stock solutions.
Polar Protic Ethanol, MethanolModerate to HighCapable of hydrogen bonding, leading to good interaction with the carbonyl oxygen.
Ethers Tetrahydrofuran (THF), DioxaneModerateModerate polarity allows for effective dissolution.
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowLower polarity makes them less effective than polar aprotic solvents but still viable.
Non-Polar Hexane, HeptaneVery LowThe molecule's polarity is too high for significant interaction with non-polar aliphatic solvents.
Aqueous Water, PBS (pH 7.4)Very LowThe aromatic, non-polar portion of the molecule dominates, leading to poor water solubility, a common trait for drug-like molecules.
Protocol: Quantitative Solubility Assessment via HPLC-UV
  • Preparation of Standards: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a calibration curve by making serial dilutions (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Sample Preparation: Add an excess amount (e.g., ~5 mg) of the solid compound to 1 mL of each test solvent in a 2 mL microfuge tube.

  • Equilibration: Place the tubes in a shaker-incubator at 25°C and agitate for 24 hours to reach equilibrium.

  • Separation: Centrifuge the tubes at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Dilution: Carefully transfer a 100 µL aliquot of the supernatant and dilute it with acetonitrile. The dilution factor will depend on the expected solubility (start with a 1:100 dilution).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 (Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by a UV scan, likely ~254 nm).

    • Injection Volume: 10 µL.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply by the dilution factor to calculate the final solubility in mg/mL.

Stability Assessment

Evaluating the stability of a compound is a regulatory requirement and a scientific necessity.[3][4] Forced degradation, or stress testing, is a process used to intentionally degrade a compound under conditions more severe than accelerated stability testing.[5] This helps to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][5]

Trustworthiness through Self-Validation: The core of a reliable stability study is a stability-indicating method . This is an analytical procedure (typically HPLC) that can accurately measure the decrease in the active compound's concentration while simultaneously separating it from all its degradation products. The peak purity of the parent compound should be assessed (e.g., with a Diode Array Detector) to ensure no degradants are co-eluting.

Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Guidelines) start Prepare Solution of This compound (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose for set time points base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base Expose for set time points ox Oxidation (e.g., 3% H₂O₂, RT) start->ox Expose for set time points therm Thermal (e.g., 80°C in solution/solid) start->therm Expose for set time points photo Photolytic (ICH Q1B light exposure) start->photo Expose for set time points end_node Analyze by Stability-Indicating HPLC-UV/MS Method acid->end_node base->end_node ox->end_node therm->end_node photo->end_node quant Quantify % Degradation & Identify Degradants end_node->quant

Predicted Stability Profile and Degradation Pathways

The benzofuranone core contains several functional groups susceptible to degradation:

  • Ester/Lactone Moiety: The cyclic ester within the furanone ring is a prime target for hydrolysis.

    • Acid/Base Hydrolysis: This is the most probable degradation pathway. Under basic conditions, saponification will lead to rapid ring-opening to form a sodium carboxylate and a phenoxide. Acid-catalyzed hydrolysis will also open the ring, yielding a carboxylic acid and a phenol. The reaction is expected to be significantly faster under basic conditions.

  • Ketone Carbonyl: The ketone is generally stable but can be a site for certain oxidative or reductive reactions.

  • Aromatic Ring: The benzene ring is typically robust but can be susceptible to strong oxidative conditions.

  • General Stability: The compound is noted to be sensitive to air and light, and refrigeration is recommended for storage.[6][7] It is considered stable under normal, controlled conditions.[6]

Protocol: Forced Degradation Study
  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acidic: 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.

    • Basic: 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.

    • Oxidative: 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.

    • Thermal: Incubate a vial of the stock solution at 80°C.

    • Control: Mix 1 mL of stock with 1 mL of water and keep at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For the acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, immediately after withdrawal to halt the reaction.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[5]

  • Data Reporting: Calculate the percentage of the parent compound remaining and the percentage of each major degradant formed. Mass spectrometry (LC-MS) can be coupled to the method to help identify the molecular weights of the degradation products.

Practical Recommendations for Handling and Storage

Based on the compound's chemical nature and available safety information, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[6][8] For long-term stability, refrigeration is recommended.[6][7] The material should be protected from light and air.[6][7][8]

  • Solvent for Stock Solutions: Dimethyl sulfoxide (DMSO) or acetonitrile are excellent choices for preparing high-concentration stock solutions for biological screening or chemical reactions due to their high solvating power and relative inertness.

  • Aqueous Preparations: Due to low aqueous solubility and potential for hydrolysis, aqueous solutions should be prepared fresh from a concentrated organic stock solution for immediate use. Avoid extreme pH conditions unless required for the experiment.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Handle in a well-ventilated area or chemical fume hood.[6][8]

Conclusion

This guide has established a comprehensive framework for evaluating the solubility and stability of this compound. While specific quantitative data remains to be extensively published, the provided methodologies offer a clear and scientifically rigorous path for any researcher to generate this critical information. The compound is predicted to have high solubility in polar aprotic solvents and limited solubility in aqueous media. Its primary stability liability is the potential for hydrolytic degradation of the lactone ring, particularly under basic conditions. By employing the detailed protocols within this guide, researchers can ensure the reliable use of this compound in their work, leading to more accurate and reproducible scientific outcomes.

References

Methodological & Application

The Rising Star in Medicinal Chemistry: Application Notes for 4-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological profiles. Among the privileged structures in medicinal chemistry, the benzofuran-3(2H)-one core is gaining significant attention. This guide provides an in-depth exploration of a particularly promising derivative, 4-Fluorobenzofuran-3(2H)-one, for researchers, scientists, and drug development professionals. We will delve into its synthetic utility, potential therapeutic applications, and the underlying rationale for its growing importance in medicinal chemistry.

The Strategic Advantage of the this compound Scaffold

The benzofuran-3(2H)-one moiety is a key structural component in numerous biologically active natural products and synthetic compounds.[1][2] Its rigid, planar structure provides a well-defined framework for interaction with biological targets. The introduction of a fluorine atom at the 4-position of this scaffold is a deliberate and strategic modification. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's properties.[3][4] It can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[3][4]

The 4-fluoro substitution on the benzofuran-3(2H)-one core is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity for various biological targets.[5] This makes this compound an attractive starting material for the synthesis of novel therapeutic agents.

Therapeutic Potential and Applications

While direct studies on this compound are emerging, the broader class of fluorinated benzofurans has shown significant promise in several therapeutic areas.[3][6] By extension, derivatives of this compound are being investigated for a range of biological activities, including:

  • Anticancer Activity: Benzofuran derivatives have demonstrated potent anticancer activities through various mechanisms.[1][2] The presence of a halogen, such as fluorine, has been shown to increase the cytotoxicity of benzofuran compounds.[7] Research into fluorinated benzofurans suggests they can induce apoptosis and inhibit cancer cell proliferation.[3]

  • Anti-inflammatory Effects: Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their anti-inflammatory properties.[3][6] These compounds can modulate inflammatory pathways, making them potential candidates for the treatment of chronic inflammatory diseases.

  • Neuroprotective Applications: The isobenzofuranone scaffold, structurally related to benzofuran-3(2H)-one, is a key component in the selective serotonin reuptake inhibitor (SSRI) citalopram, which contains a fluorophenyl group.[8] This highlights the potential of fluorinated benzofuranones in the development of novel treatments for neurological and psychiatric disorders.

The following diagram illustrates the potential drug discovery workflow starting from this compound.

References

High-Yield Synthesis of 4-Fluorobenzofuran-3(2H)-one Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzofuranones in Modern Drug Discovery

Benzofuran-3(2H)-one scaffolds are a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Consequently, 4-Fluorobenzofuran-3(2H)-one and its derivatives are highly sought-after intermediates for the development of novel therapeutics targeting a range of diseases, including cancer, inflammation, and viral infections.[1][2]

This application note provides a comprehensive guide to a high-yield, robust, and scalable synthesis of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offer a detailed step-by-step protocol, and present a framework for the optimization of reaction conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The construction of the benzofuranone core can be achieved through various synthetic routes.[3][4][5] For the synthesis of this compound, an intramolecular Friedel-Crafts acylation of a readily accessible precursor, 3-fluorophenoxyacetic acid, presents a highly efficient and direct approach.[6][7] This method is predicated on the acid-catalyzed cyclization of the phenoxyacetic acid derivative, where the carboxylic acid moiety is converted into a highly reactive acylium ion that subsequently undergoes an electrophilic aromatic substitution onto the electron-rich fluorinated benzene ring.[8][9][10]

Polyphosphoric acid (PPA) is a particularly effective reagent for this transformation, serving as both a catalyst and a solvent, and facilitating the necessary dehydration and cyclization steps.[11][12] The choice of this strategy is underpinned by its operational simplicity, the commercial availability of the starting materials, and its proven efficacy in the synthesis of a variety of aromatic cycloketones.[7]

Visualizing the Synthetic Workflow

The overall synthetic pathway is a two-step process, beginning with the synthesis of the 3-fluorophenoxyacetic acid precursor, followed by its intramolecular cyclization to the target this compound.

G cluster_0 Precursor Synthesis cluster_1 Intramolecular Friedel-Crafts Acylation A 3-Fluorophenol D 3-Fluorophenoxyacetic Acid A->D Williamson Ether Synthesis B Chloroacetic Acid B->D C NaOH (aq) C->D G This compound D->G Cyclization E Polyphosphoric Acid (PPA) E->G F Heat F->G

Figure 1: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the precursor, 3-fluorophenoxyacetic acid, and its subsequent cyclization to the final product.

Part 1: Synthesis of 3-Fluorophenoxyacetic Acid

Materials:

  • 3-Fluorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in deionized water to prepare a 30% (w/v) solution.

  • To this solution, add 3-fluorophenol in a 1:1 molar ratio to NaOH.

  • Slowly add a solution of chloroacetic acid (in a 1:1 molar ratio to 3-fluorophenol) in deionized water to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a pH of approximately 2 is reached. This will precipitate the 3-fluorophenoxyacetic acid.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield pure 3-fluorophenoxyacetic acid.

Part 2: Synthesis of this compound

Materials:

  • 3-Fluorophenoxyacetic acid

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid.

  • Heat the PPA to approximately 80-90 °C with stirring.

  • Slowly add 3-fluorophenoxyacetic acid to the hot PPA. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 1-2 hours. The reaction should be monitored by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Allow the mixture to reach room temperature and then extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Reaction Parameters and Expected Yields

The following table summarizes the key reaction parameters and expected yields for the intramolecular Friedel-Crafts acylation step.

ParameterValue/ConditionRationaleExpected Yield
Catalyst/Solvent Polyphosphoric Acid (PPA)Acts as both a catalyst and a dehydrating agent, promoting the formation of the acylium ion and subsequent cyclization.[11][12]85-95%
Temperature 100-110 °CProvides sufficient energy for the formation of the acylium ion and the intramolecular acylation, while minimizing side reactions.[7]
Reaction Time 1-2 hoursTypically sufficient for complete conversion of the starting material.
Work-up Quenching with ice-waterDecomposes the PPA complex and precipitates the product.

Mechanistic Insights

The intramolecular Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Rearomatization A 3-Fluorophenoxyacetic Acid B Acylium Ion (Resonance Stabilized) A->B Protonation & Dehydration (PPA) C Fluorinated Benzene Ring D Sigma Complex (Arenium Ion) C->D Nucleophilic Attack E This compound D->E Deprotonation

Figure 2: Key mechanistic steps in the synthesis of this compound.

  • Formation of the Acylium Ion: The carboxylic acid group of 3-fluorophenoxyacetic acid is protonated by the strong acid PPA, followed by the loss of a water molecule to generate a highly electrophilic and resonance-stabilized acylium ion.[9][10]

  • Nucleophilic Attack: The π-electrons of the fluorinated aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a sigma complex (arenium ion), temporarily disrupting the aromaticity of the ring.[8]

  • Deprotonation and Rearomatization: A proton is lost from the carbon atom where the acylation occurred, restoring the aromaticity of the benzene ring and yielding the final product, this compound.[9]

Conclusion

The intramolecular Friedel-Crafts acylation of 3-fluorophenoxyacetic acid using polyphosphoric acid provides a highly efficient, high-yield, and scalable method for the synthesis of this compound. This application note offers a detailed and reliable protocol, along with insights into the reaction mechanism, to aid researchers in the synthesis of this valuable building block for drug discovery and development. The straightforward nature of this procedure makes it an attractive choice for both academic and industrial laboratories.

References

Application Notes & Protocols: 4-Fluorobenzofuran-3(2H)-one as a Versatile Precursor for Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Fluorobenzofuran-3(2H)-one, a valuable and highly reactive building block for the synthesis of diverse heterocyclic compounds. Benzofuran derivatives are integral to medicinal chemistry and materials science, exhibiting a wide range of biological activities including antitumor, antibacterial, and antiviral properties.[1][2] The strategic incorporation of a fluorine atom at the 4-position offers a powerful tool for modulating the physicochemical and pharmacological properties of the resulting molecules, a common strategy in modern drug discovery.[3] This document details the core reactivity of the precursor, provides validated, step-by-step protocols for its conversion into complex scaffolds such as spiro-pyrrolidines and fused polycyclic systems via the Pictet-Spengler reaction, and explains the mechanistic rationale behind these transformations. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this fluorinated scaffold in their synthetic programs.

Introduction: The Strategic Value of this compound

The benzofuran nucleus is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[4][5] this compound emerges as a particularly strategic starting material. Its core structure contains a reactive ketone and an α-methylene group, providing two primary sites for chemical modification. The fluorine atom on the benzene ring enhances the molecule's utility by influencing its electronic properties and metabolic stability, which can translate to improved drug-like characteristics in its derivatives.[3]

Physicochemical Properties & Handling

A thorough understanding of the precursor's properties and safety requirements is critical for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 911826-36-3
Molecular Weight 152.12 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Sealed in dry, room temperature conditions
Safety & Handling Protocol

This compound is associated with specific hazard warnings and requires careful handling to ensure laboratory safety.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[6][7] Handle in a well-ventilated area or chemical fume hood.

  • First Aid Measures:

    • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[8]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][8]

    • If inhaled: Move the person to fresh air.[6][8]

    • If swallowed: Rinse mouth and make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[8]

  • Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not let the product enter drains.[8]

Synthetic Pathways: From Precursor to Complexity

The reactivity of this compound is dominated by its ketone functionality and the adjacent α-carbon. This allows for a variety of transformations, including condensations, cycloadditions, and multi-component reactions, to build intricate molecular architectures.

G cluster_start Precursor cluster_reactions Key Synthetic Transformations cluster_products Resulting Heterocyclic Scaffolds Precursor This compound Reaction1 [3+2] Cycloaddition Precursor->Reaction1 Azomethine Ylide Reaction2 Pictet-Spengler Reaction Precursor->Reaction2 Amine + Acid Catalyst Reaction3 Multi-Component Reactions Precursor->Reaction3 Acetylenedicarboxylate, etc. Product1 Spiro-pyrrolidines Reaction1->Product1 Product2 Fused Benzofuro-pyridines Reaction2->Product2 Product3 Spiro[benzofuran-pyrroles] Reaction3->Product3

Figure 1: General synthetic workflow illustrating the transformation of this compound into diverse heterocyclic products.

Protocol: Synthesis of Spiro-pyrrolidine Derivatives via [3+2] Cycloaddition

The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings.[9] In this protocol, an azomethine ylide, generated in situ from an amino acid and an aldehyde, reacts with an activated alkene derivative of this compound to yield complex spiro-pyrrolidine scaffolds. These spirocyclic structures are of significant interest in drug discovery for their rigid, three-dimensional conformations.

Mechanistic Rationale

The reaction proceeds in two stages. First, a Knoevenagel condensation between this compound and an aromatic aldehyde creates an electron-deficient exocyclic double bond, which serves as a potent dipolarophile. Second, the decarboxylative condensation of a second aldehyde (often ninhydrin or isatin) with an amino acid (like sarcosine) generates a transient azomethine ylide. This ylide then undergoes a concerted [3+2] cycloaddition with the activated alkene to furnish the spiro-pyrrolidine product with high diastereoselectivity.[9]

G cluster_1 Dipolarophile Synthesis cluster_2 Dipole Generation A Step 1: Knoevenagel Condensation B This compound + Ar-CHO A->B C Activated Alkene (Dipolarophile) B->C G Step 3: [3+2] Cycloaddition C->G Reacts with D Step 2: Ylide Generation E Amino Acid + Aldehyde D->E F Azomethine Ylide (Dipole) E->F F->G H Spiro-pyrrolidine Product G->H

Figure 2: Logical workflow for the synthesis of spiro-pyrrolidine derivatives.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for related benzofuranones.[9]

Part A: Synthesis of (Z)-2-Arylmethylene-4-fluorobenzofuran-3(2H)-one (Dipolarophile)

  • Reagent Setup: To a 50 mL round-bottom flask, add this compound (1.0 equiv., e.g., 1 mmol, 152 mg), a substituted benzaldehyde (1.2 equiv.), and anhydrous ethanol (10 mL).

  • Catalyst Addition: Add piperidine (0.2 equiv.) to the mixture. The use of a basic catalyst like piperidine is crucial for promoting the condensation reaction.

  • Reaction: Heat the mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the pure arylmethylene intermediate.

Part B: Synthesis of the Spiro-pyrrolidine

  • Reagent Setup: In a 25 mL round-bottom flask, combine the (Z)-2-Arylmethylene-4-fluorobenzofuran-3(2H)-one intermediate from Part A (1.0 equiv., e.g., 0.2 mmol), sarcosine (3.0 equiv.), and ninhydrin (2.0 equiv.).

  • Solvent and Reaction: Add tetrahydrofuran (THF, 2 mL) to dissolve the reagents. Stir the reaction at 60 °C. The elevated temperature is necessary to facilitate the in situ generation of the azomethine ylide and the subsequent cycloaddition.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Purification: Upon completion, evaporate the solvent. Purify the residue by silica gel column chromatography to isolate the final spiro-pyrrolidine product.

Reaction StageKey ParametersPurposeTypical Yield
Part A Piperidine, EtOH, 80 °CFormation of the activated alkene>85%
Part B Sarcosine, Ninhydrin, THF, 60 °C[3+2] cycloaddition>80%

Protocol: Synthesis of Fused Polyheterocycles via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and highly efficient method for constructing tetrahydro-β-carboline and related fused heterocyclic systems.[10] It involves the acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound. By using an amine-functionalized benzofuran derived from this compound, this reaction can be adapted to create novel and complex benzofuro-fused pyridinones.[11]

Mechanistic Rationale

The reaction begins with the formation of a Schiff base (iminium ion) between the amine and the carbonyl group of an aldehyde. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the benzofuran attacks the electrophilic iminium carbon. The subsequent loss of a proton re-aromatizes the system, yielding the final fused polycyclic product. The use of an acid catalyst (e.g., sulfamic acid, TFA) is essential for activating the aldehyde and promoting the cyclization.[10][11][12]

Detailed Experimental Protocol

This protocol describes the synthesis of a benzofuro-fused thiazolo[3,2-a]pyrimidine system, demonstrating the power of the Pictet-Spengler reaction. It is based on a reported synthesis for related compounds.[11]

Part A: Synthesis of the Key Amine Intermediate

  • Rationale: The first step is to synthesize the necessary amine precursor. This often involves a multi-step sequence, such as the Thorpe-Ziegler isomerization of an O-alkylated salicylonitrile derivative, to generate an aminobenzofuran scaffold.[11] Due to the complexity of this initial synthesis, it is assumed the user will prepare this intermediate according to established literature methods. A representative intermediate is 7-(3-amino-4-fluorobenzofuran-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one.

Part B: Pictet-Spengler Cyclization

  • Reagent Setup: In a 50 mL flask, prepare a stirred solution of the aminobenzofuran intermediate from Part A (1.0 equiv., e.g., 1.0 mmol), an aromatic aldehyde (1.0 equiv.), and sulfamic acid (10 mol%) in N,N-Dimethylformamide (DMF, 20 mL).

  • Reaction Conditions: Heat the reaction mixture to 120 °C. The high temperature and polar aprotic solvent (DMF) facilitate the reaction, ensuring both the formation of the intermediate iminium ion and the subsequent cyclization proceed efficiently.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) to precipitate the crude product and stir for 30 minutes.

  • Purification: Collect the solid by filtration and recrystallize it from a suitable solvent (e.g., DMF) to yield the pure, fused polyheterocyclic product.

CatalystSolventTemperatureOutcome
Sulfamic Acid (10 mol%)DMF120 °COptimal conditions, good to excellent yields
p-TsOHDMF120 °CModerate yields
TFADMF120 °CModerate yields
NoneDMF120 °CNo reaction observed[11]

Conclusion

This compound is a potent and versatile building block for the synthesis of complex heterocyclic molecules. Its inherent reactivity, combined with the strategic placement of a fluorine atom, makes it an asset for programs in medicinal chemistry and materials science. The protocols detailed herein for the synthesis of spiro-pyrrolidines and fused polycyclic systems via the Pictet-Spengler reaction provide reliable and mechanistically sound pathways to novel chemical entities. By understanding the underlying principles of these transformations, researchers can effectively harness the synthetic potential of this valuable precursor to accelerate discovery.

References

Protocol for In Vitro Cytotoxicity Assessment of 4-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction: The Scientific Imperative for Cytotoxicity Profiling

4-Fluorobenzofuran-3(2H)-one is a synthetic heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a compound of interest for further investigation.

Before any therapeutic potential can be explored, a rigorous assessment of a compound's cytotoxicity is a fundamental and non-negotiable step in the drug discovery pipeline. Early-stage in vitro cytotoxicity screening is essential to identify compounds that may cause cellular damage, de-risk development programs, and provide initial insights into potential mechanisms of toxicity.

This document provides a detailed, multi-assay protocol for evaluating the cytotoxic effects of this compound. The methodologies are designed to be robust and self-validating, moving beyond simple viability metrics to probe for specific modes of cell death, such as necrosis and apoptosis.

Foundational Principles: A Multi-Parametric Approach to Cytotoxicity

A single assay is insufficient to comprehensively characterize a compound's cytotoxic profile. We will employ an orthogonal approach, using multiple assays that measure distinct cellular endpoints. This strategy provides a more complete picture of the cellular response and increases confidence in the results.

  • Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial reductase enzymes. In viable cells, these enzymes convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of metabolically active cells. A reduction in this activity is an early indicator of cellular dysfunction.

  • Cell Membrane Integrity (LDH Assay): The lactate dehydrogenase (LDH) assay quantifies the release of this stable cytosolic enzyme into the cell culture medium upon plasma membrane damage. It is a classic method for detecting necrosis, a form of cell death characterized by membrane rupture.

  • Apoptosis Induction (Caspase-Glo® 3/7 Assay): Apoptosis, or programmed cell death, is a tightly regulated process executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases. This luminescent assay uses a proluminescent caspase-3/7 substrate that is cleaved in the presence of active caspases, generating a light signal proportional to the level of apoptosis.

Experimental Workflow: A Visual Guide

The overall experimental process follows a logical sequence from preparation to multi-assay analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Multi-Assay Analysis cluster_data Phase 4: Data Interpretation A Stock Solution Prep (this compound in DMSO) C Serial Dilution Series A->C B Cell Line Selection & Culture (e.g., HepG2, HEK293) D Cell Seeding (96-well plates) B->D E Compound Treatment (24-72 hours) C->E D->E F LDH Assay (Supernatant) E->F G MTT Assay (Remaining Cells) E->G H Caspase-Glo® 3/7 (Parallel Plate) E->H I Calculate % Viability / Cytotoxicity F->I G->I H->I J Determine IC50 Values I->J K Mechanistic Conclusion J->K

Caption: High-level workflow for cytotoxicity testing.

Detailed Protocols

Materials and Reagents
  • Cell Lines:

    • HepG2 (human liver carcinoma): A common model for hepatotoxicity studies.

    • HEK293 (human embryonic kidney): A general-purpose, easy-to-transfect cell line.

  • Compound: this compound

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Dulbecco's Modified Eagle Medium (DMEM) or appropriate base medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • LDH Cytotoxicity Detection Kit (e.g., from Roche or Thermo Fisher Scientific)

    • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)

  • Equipment:

    • Laminar flow hood

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader (absorbance and luminescence capabilities)

    • Inverted microscope

    • Multichannel pipette

Step-by-Step Protocol: Cell Seeding and Compound Treatment

Scientist's Note: Consistent cell seeding density is critical for reproducible results. Over- or under-confluent cells can respond differently to cytotoxic insults.

  • Cell Culture: Maintain selected cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA when they reach 70-80% confluency.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of three separate 96-well clear-bottom plates (for LDH/MTT and Caspase assays). This results in 5,000 cells per well.

    • Incubate the plates for 24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to create working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

Protocol: LDH Assay (Membrane Integrity)
  • Prepare Controls: 30 minutes before the end of the incubation, add 10 µL of the Lysis Solution (from the kit) to the "maximum LDH release" control wells.

  • Sample Collection: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate. Be careful not to disturb the cell monolayer.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (as prepared from the kit) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

Protocol: MTT Assay (Metabolic Activity)

Scientist's Note: The remaining cells in the original plate from the LDH assay can be used directly for the MTT assay, providing a streamlined workflow.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well of the original plate (containing the cells).

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol: Caspase-Glo® 3/7 Assay (Apoptosis)

Scientist's Note: This assay should be performed on a parallel plate that was treated identically to the LDH/MTT plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix gently by orbital shaking for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a microplate reader.

Data Analysis and Interpretation

Calculations
  • % Cytotoxicity (LDH): ((Compound Abs - Vehicle Abs) / (Max Release Abs - Vehicle Abs)) * 100

  • % Viability (MTT): ((Compound Abs - Blank Abs) / (Vehicle Abs - Blank Abs)) * 100

  • Fold Change in Caspase Activity: Compound Luminescence / Vehicle Luminescence

Data Presentation

All quantitative data should be summarized in a clear, structured table.

Concentration (µM)% Viability (MTT) (Mean ± SD)% Cytotoxicity (LDH) (Mean ± SD)Caspase-3/7 Activity (Fold Change) (Mean ± SD)
Vehicle Control100 ± 4.50 ± 2.11.0 ± 0.2
0.198.2 ± 5.11.5 ± 1.81.1 ± 0.3
1.091.5 ± 6.24.3 ± 2.51.8 ± 0.4
10.065.3 ± 7.815.8 ± 3.14.5 ± 0.6
50.022.1 ± 4.945.6 ± 5.52.2 ± 0.5
100.08.7 ± 3.378.9 ± 6.11.3 ± 0.3

This is example data and does not reflect actual results for this compound.

Interpreting the Results

The power of this multi-assay approach lies in comparing the results across the different endpoints.

G A High Caspase-3/7 Activity Low LDH Release Decreased MTT Result1 Apoptosis A->Result1 B Low Caspase-3/7 Activity High LDH Release Decreased MTT Result2 Necrosis B->Result2 C No Change in Caspase/LDH Decreased MTT Result3 Metabolic Inhibition (Cytostatic) C->Result3

Caption: Interpreting multi-assay cytotoxicity data.

  • Apoptotic Profile: A significant increase in Caspase-3/7 activity that precedes or coincides with a loss of metabolic activity (MTT) and is followed by a later-stage increase in LDH release (secondary necrosis) suggests an apoptotic mechanism.

  • Necrotic Profile: A rapid and concentration-dependent increase in LDH release with a concurrent loss of metabolic activity, but no significant activation of caspases, points towards a primary necrotic event.

  • Cytostatic Profile: A reduction in MTT signal without a significant increase in either LDH or caspase activity may indicate that the compound is not overtly killing the cells but is instead inhibiting their proliferation or metabolic function.

Application Note: Comprehensive Analysis of 4-Fluorobenzofuran-3(2H)-one via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, dual-pronged analytical strategy for the characterization of 4-Fluorobenzofuran-3(2H)-one, a key heterocyclic building block in pharmaceutical and materials science research. We present robust, validated protocols for purity determination using High-Performance Liquid Chromatography (HPLC) with UV detection and definitive structural elucidation via multinuclear (¹H and ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind parameter selection to ensure methodological integrity and reproducibility.

Introduction: The Analytical Imperative for Fluorinated Heterocycles

This compound is a member of the benzofuranone class of compounds, which are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues like this one of high interest in drug discovery.

Given its role as a critical intermediate, verifying the purity and structural integrity of this compound is paramount. Impurities can lead to unwanted side reactions and compromise the efficacy and safety of the final product. This guide establishes a comprehensive analytical workflow, leveraging the quantitative power of HPLC and the unparalleled structural insight of NMR spectroscopy.

PART I: HPLC Purity and Assay Determination

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical quality control for its ability to separate, identify, and quantify components in a mixture. For a polar compound like this compound, a reverse-phase (RP-HPLC) method is most appropriate, where a non-polar stationary phase is used with a polar mobile phase.[3]

Rationale for Methodological Choices
  • Stationary Phase: A C18 (octadecyl) bonded silica column is selected for its versatility and strong hydrophobic retention of a wide range of organic molecules.[3][4] This provides a robust starting point for method development.

  • Mobile Phase: A gradient elution using water and acetonitrile (MeCN) is employed. Acetonitrile is chosen for its low UV cutoff and viscosity. A gradient is necessary to ensure that any potential impurities, which may have significantly different polarities, are eluted with good peak shape in a reasonable timeframe. A small amount of acid (e.g., formic or phosphoric acid) is often added to the mobile phase to sharpen peaks by suppressing the ionization of silanol groups on the stationary phase.[5]

  • Detection: The benzofuranone core contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is used to monitor across a range of wavelengths, allowing for the determination of the optimal wavelength for maximum absorbance and the assessment of peak purity.

Experimental Protocol: HPLC Analysis

1.2.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same target concentration of 100 µg/mL using the sample diluent. Filter through a 0.45 µm syringe filter before injection.[1]

1.2.2. Chromatographic Conditions

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Injection Vol. 10 µLA small volume to prevent peak distortion and column overload.
Detection PDA, 254 nmCommon wavelength for aromatic systems; full spectrum (200-400 nm) collected.
Gradient See Table 1Starts with high aqueous content to retain polar analytes, then increases organic content to elute them.

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
0.0 70 30
10.0 5 95
12.0 5 95
12.1 70 30

| 15.0 | 70 | 30 |

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is an integral part of any validated analytical method.[6][7] A series of five replicate injections of the standard solution are performed.

Table 2: USP System Suitability Requirements

Parameter Acceptance Criterion Purpose
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, which is critical for accurate integration.[8]
Precision (RSD) ≤ 2.0% for peak area Demonstrates the reproducibility of the injection and system response.[8]

| Resolution (Rs) | ≥ 2.0 (between analyte and nearest impurity) | Ensures baseline separation of the main peak from any potential contaminants.[6][8] |

Failure to meet these criteria necessitates troubleshooting before proceeding with sample analysis.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_sample Sample & Standard Preparation (100 µg/mL) sst System Suitability Testing (SST) prep_sample->sst equilibration->sst Pass? injection Sample Injection sst->injection integration Peak Integration injection->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC purity analysis of this compound.

PART II: NMR Structural Elucidation

While HPLC provides quantitative data on purity, it offers no definitive structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound.[9] For this compound, a combination of ¹H (proton) and ¹⁹F (fluorine) NMR is essential for unambiguous confirmation.

Rationale for NMR Experiment Selection
  • ¹H NMR: This is the standard experiment for organic molecules. It provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making it an excellent NMR probe.[10][11] Its chemical shift is extremely sensitive to the electronic environment, and its coupling to nearby protons (¹H-¹⁹F coupling) provides crucial connectivity information that confirms the position of the fluorine atom on the aromatic ring.[12][13] There is typically no background signal, which is a significant advantage.[9]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak. If the compound has limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a more polar alternative.[14]

Experimental Protocol: NMR Analysis

2.2.1. Sample Preparation

  • Weigh 5-10 mg of the this compound sample.[15]

  • Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[16]

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[17]

  • Cap the NMR tube and label it clearly.

2.2.2. Spectrometer Parameters

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probes: Standard broadband or multinuclear probe.

Table 3: NMR Acquisition Parameters

Parameter ¹H Experiment ¹⁹F Experiment Rationale
Solvent CDCl₃ CDCl₃ Standard solvent for good solubility and minimal interference.
Temperature 298 K (25 °C) 298 K (25 °C) Standard ambient temperature for routine analysis.
Pulse Program zg30 zgpg30 Standard 30° pulse for quantitative ¹H; standard 30° pulse with proton decoupling for ¹⁹F.
Number of Scans 8 16 Sufficient for good signal-to-noise (S/N) for a ~10 mg sample.
Relaxation Delay 2 s 2 s Allows for adequate relaxation between pulses.
Spectral Width ~12 ppm ~200 ppm Standard range for ¹H; wide range to capture all potential ¹⁹F signals.

| Reference | TMS (δ 0.00) or residual CHCl₃ (δ 7.26) | External CFCl₃ (δ 0.00) or internal standard | Standard referencing for ¹H and ¹⁹F spectra. |

Expected Spectral Features & Interpretation
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons and the methylene (-CH₂-) protons. The aromatic protons will appear as complex multiplets due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The methylene protons adjacent to the carbonyl group are expected to appear as a singlet.

  • ¹⁹F NMR: A single resonance is expected for the one fluorine atom. This signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

  • Correlation: The key to structural confirmation is observing the expected coupling patterns. For instance, the aromatic proton ortho to the fluorine atom should show a large ³JHF coupling (typically 5-10 Hz), while the meta proton will show a smaller ⁴JHF coupling (typically 2-5 Hz).

NMR Analysis Logic Diagram

NMR_Logic cluster_1H ¹H NMR Analysis cluster_19F ¹⁹F NMR Analysis compound This compound (C8H5FO2) h1_signals Observe Proton Signals (Aromatic & Methylene) compound->h1_signals f19_signal Observe Single Fluorine Resonance compound->f19_signal h1_coupling Analyze ¹H-¹H Couplings (JHH) h1_signals->h1_coupling h1_hf_coupling Analyze ¹H-¹⁹F Couplings (JHF) h1_signals->h1_hf_coupling confirmation Structural Confirmation h1_coupling->confirmation Correlate JHH h1_hf_coupling->confirmation Correlate JHF f19_coupling Analyze ¹⁹F-¹H Couplings (Confirms position) f19_signal->f19_coupling f19_coupling->confirmation Correlate JHF

Caption: Logic flow for structural elucidation using ¹H and ¹⁹F NMR spectroscopy.

Conclusion

The combination of HPLC and NMR spectroscopy provides a comprehensive and reliable analytical workflow for the characterization of this compound. The HPLC method detailed here is suitable for rapid and accurate determination of purity and can be used for routine quality control. The multinuclear NMR protocol offers an unambiguous method for structural verification, which is essential for lot release, reference standard characterization, and troubleshooting synthetic pathways. By understanding the principles behind each technique and protocol, researchers can confidently apply these methods to ensure the quality and integrity of their materials.

References

Application Notes & Protocols: The Strategic Use of 4-Fluorobenzofuran-3(2H)-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind to specific regions of a biological target.[1][4] These fragments, typically with a molecular weight under 300 Daltons, may initially exhibit weak binding affinities (in the micromolar to millimolar range), but they do so with high "ligand efficiency," making them ideal starting points for optimization into potent and selective drug candidates.[1][5] This approach allows for a more thorough exploration of chemical space and has proven particularly effective for challenging targets once considered "undruggable."[1][5][6]

The benzofuran scaffold and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous natural products and their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10][11] This makes the benzofuranone core a compelling starting point for fragment design.

This guide focuses on a specific, strategically designed fragment: 4-Fluorobenzofuran-3(2H)-one . The incorporation of a fluorine atom onto the benzofuranone core is a deliberate choice to leverage the unique advantages of fluorine in FBDD, particularly for screening methodologies like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

The Rationale for Fluorination: Why this compound is a Superior FBDD Tool

The strategic incorporation of fluorine into drug candidates is a well-established practice in medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[12] In the context of FBDD, fluorinated fragments offer several distinct advantages:

  • Enhanced Screening Sensitivity with ¹⁹F NMR: The fluorine-19 (¹⁹F) nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, making it highly sensitive for NMR detection.[13][14] Since fluorine is absent in biological macromolecules, ¹⁹F NMR screens are free from background signals from the protein target, resulting in clean, unambiguous spectra.[13][14] This allows for the rapid screening of fragment cocktails, significantly increasing throughput.[15][16]

  • Probing Fluorophilic Environments: The fluorine atom can provide valuable information about the local binding environment. Changes in the ¹⁹F chemical shift upon binding can indicate the nature of the interactions between the fragment and the protein, helping to identify "fluorophilic" pockets.[17][18]

  • Improved Physicochemical Properties: Fluorination can favorably modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[19]

  • X-ray Crystallography Advantages: The high electron density of the fluorine atom can aid in the unambiguous determination of a fragment's orientation within the protein's binding site during X-ray crystallography studies.[20]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in FBDD
Molecular Weight~152.12 g/mol Compliant with the "Rule of Three" for fragments (<300 Da).
FormulaC₈H₅FO₂Simple structure with low complexity.
XLogP3~1.5Appropriate lipophilicity for good solubility and binding.
Hydrogen Bond Donors0Reduced potential for non-specific interactions.
Hydrogen Bond Acceptors2Potential for directed interactions within a binding pocket.
Rotatable Bonds1Low conformational flexibility, reducing entropic penalty upon binding.

Experimental Workflows and Protocols

The successful application of this compound in an FBDD campaign involves a multi-step process, from initial screening to hit validation and structural characterization.

Workflow for FBDD using this compound

The following diagram illustrates a typical workflow for an FBDD campaign utilizing a fluorinated fragment like this compound.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Hit-to-Lead Optimization A Fragment Library (including this compound) B ¹⁹F NMR Screening A->B C Surface Plasmon Resonance (SPR) A->C D Initial Hit Identification B->D C->D E Orthogonal Biophysical Methods (e.g., ITC, DSF) D->E F Dose-Response & Affinity Determination E->F G Validated Hits F->G H X-ray Crystallography G->H I Co-crystal Structure (Fragment-Target Complex) H->I J Binding Mode Analysis I->J K Structure-Guided Medicinal Chemistry J->K L Lead Compound K->L

Caption: FBDD workflow using this compound.

Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy

This protocol outlines the steps for a ligand-observed ¹⁹F NMR screen to identify fragments that bind to a target protein.

Rationale: This method is highly sensitive for detecting the weak binding of fluorinated fragments.[13][14] Changes in the ¹⁹F NMR signal (e.g., broadening, chemical shift perturbation) upon addition of the protein indicate a binding event.[21]

Materials:

  • Target protein stock solution (e.g., 50-100 µM in a suitable buffer, pH 7.4)

  • This compound stock solution (e.g., 100 mM in d6-DMSO)

  • Other fluorinated fragments for co-screening (optional)

  • NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a "fragment cocktail" by mixing this compound and other fluorinated fragments in the NMR buffer to a final concentration of 200-500 µM for each fragment.

    • In a separate NMR tube, prepare a "protein sample" by adding the target protein to the fragment cocktail to a final concentration of 10-25 µM.

    • Prepare a "reference sample" containing only the fragment cocktail in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and protein samples.

    • Typical acquisition parameters on a 500 MHz spectrometer might include a spectral width of 200 ppm, 4096 scans, and a relaxation delay of 1 second.

  • Data Analysis:

    • Compare the spectra of the reference and protein samples.

    • A significant reduction in signal intensity or broadening of the peak corresponding to this compound in the protein sample indicates binding.

    • Chemical shift perturbations can also be indicative of binding and provide information about the binding environment.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure binding kinetics and affinity in real-time.[22][23] It serves as an excellent orthogonal method to validate hits from the primary NMR screen.[5][24]

Rationale: SPR provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates, which is crucial for ranking and prioritizing fragments for further development.[25]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS, amine coupling kit)

  • Target protein for immobilization

  • This compound stock solution (in DMSO)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions to achieve a target immobilization level (e.g., 5000-10000 Resonance Units, RU).

    • A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., from 1 µM to 500 µM), keeping the final DMSO concentration constant and low (<1%).

    • Inject the fragment solutions over the immobilized protein and reference surfaces at a constant flow rate.

    • Record the sensorgrams, which show the change in RU over time.

  • Data Analysis:

    • Subtract the reference flow cell data from the active surface data to obtain specific binding responses.

    • Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

    • Alternatively, fit the kinetic data (association and dissociation phases) to determine ka and kd, from which KD can be calculated (kd/ka).

Table 2: Representative SPR Data for a Fragment Hit

FragmentConcentration (µM)Response (RU)KD (µM)
This compound105250
5022
10038
25065
50085

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution co-crystal structure of the fragment bound to the target protein is a critical step in FBDD.[20] It provides a detailed map of the binding interactions, which is invaluable for structure-based drug design.

Rationale: The structural information guides the optimization of the fragment into a more potent lead compound by identifying vectors for fragment growing or linking.[3]

Materials:

  • Highly pure and concentrated target protein solution

  • This compound

  • Crystallization screens and plates

  • Cryoprotectant

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials (e.g., sitting drop or hanging drop vapor diffusion) with the protein in the presence of a 5-10 fold molar excess of this compound.

    • Soaking: Grow apo-protein crystals first. Then, transfer the crystals to a solution containing the fragment (e.g., 1-10 mM) and cryoprotectant for a defined period (minutes to hours).

  • Crystal Harvesting and Data Collection:

    • Harvest the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the resulting electron density maps to identify the bound fragment. The high electron density of the fluorine atom can be a useful marker.

    • Refine the structure of the protein-fragment complex to high resolution.

  • Binding Mode Analysis:

    • Analyze the refined structure to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the protein.

    • This information will guide the medicinal chemistry efforts to design more potent analogs.

Logical Progression: From Fragment Hit to Lead Compound

The journey from an initial fragment hit to a lead compound is a structured and iterative process.

Caption: From fragment hit to lead compound.

Conclusion

This compound represents a strategically designed fragment that leverages the advantageous properties of both the benzofuranone scaffold and the fluorine atom for FBDD campaigns. Its suitability for sensitive biophysical screening techniques, particularly ¹⁹F NMR, makes it an excellent tool for identifying initial hits against a wide range of biological targets. The detailed protocols provided herein offer a robust framework for researchers to integrate this and similar fluorinated fragments into their drug discovery pipelines, accelerating the path from hit identification to the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Fluorobenzofuran-3(2H)-one. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common experimental challenges, explain the causality behind procedural choices, and offer validated protocols to improve your yield and purity.

Introduction: The Importance of this compound

This compound, also known as 4-fluoro-3-coumaranone, is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives have shown promise in various therapeutic areas, making a reliable and high-yielding synthesis protocol essential. The core of this synthesis lies in an intramolecular Friedel-Crafts acylation, a powerful but sometimes challenging transformation, especially on an electron-deficient aromatic ring. This guide will help you navigate the intricacies of this reaction.

Core Synthesis Workflow

The most common and cost-effective pathway to this compound involves a two-step sequence starting from commercially available 4-fluorophenol.

  • Step 1: O-Alkylation - Synthesis of (4-Fluorophenoxy)acetic acid.

  • Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization) - Conversion of the acid intermediate to the target benzofuranone.

The critical step that dictates the overall yield and purity is the cyclization, which requires a potent dehydrating agent/acid catalyst to drive the reaction.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 4-Fluorophenol C (4-Fluorophenoxy)acetic acid A->C Williamson Ether Synthesis (e.g., NaOH, H2O/Toluene, Reflux) B Sodium Chloroacetate (or Chloroacetic Acid + Base) B->C D (4-Fluorophenoxy)acetic acid F This compound D->F Friedel-Crafts Acylation (Heat) E Acid Catalyst / Dehydrating Agent (PPA, Eaton's Reagent, etc.) E->F

Caption: General two-step synthesis pathway for this compound.

Troubleshooting Guide: The Critical Cyclization Step

This section addresses the most common issues encountered during the intramolecular Friedel-Crafts acylation of (4-fluorophenoxy)acetic acid.

Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer:

This is the most frequent challenge and typically points to insufficient activation for the electrophilic aromatic substitution on the deactivated ring. The electron-withdrawing nature of the fluorine atom makes the aromatic ring less nucleophilic, thus requiring more forceful reaction conditions than for non-fluorinated analogues.[1]

Potential Causes & Solutions:

  • Insufficient Catalyst/Reagent Strength: Polyphosphoric acid (PPA) is a common choice, but its activity can vary with age and grade. For deactivated substrates, a more potent reagent is often necessary.

    • Solution 1A: Use Eaton's Reagent. Eaton's reagent, a 7-10% (w/w) solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid, is a superior dehydrating agent and catalyst for these cyclizations.[2][3][4][5] It remains fluid at reaction temperatures and offers higher reactivity.

    • Solution 1B: Use Trifluoroacetic Anhydride (TFAA). TFAA can act as both an activator and a dehydrating agent.[6] It can form a mixed anhydride with the carboxylic acid, generating a highly electrophilic acylium ion equivalent that is more capable of acylating the deactivated ring.

  • Inadequate Reaction Temperature or Time: The energy barrier for this reaction is significant.

    • Solution 2A: Increase Temperature. With PPA, temperatures of 100-140°C are often required. For Eaton's reagent, reactions can sometimes proceed at lower temperatures (e.g., 60-90°C), but optimization is key.[7] Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

    • Solution 2B: Increase Reaction Time. These reactions can be slow. Extend the reaction time to 12-24 hours, ensuring you monitor for potential decomposition.

  • Presence of Water: All reagents and glassware must be scrupulously dry. Water will quench the catalyst (especially P₂O₅) and hydrolyze any activated intermediates.

    • Solution 3A: Dry Your Starting Material. Ensure the (4-fluorophenoxy)acetic acid is anhydrous. Dry it in a vacuum oven before use.

    • Solution 3B: Use Fresh Reagents. Use freshly opened or prepared Eaton's reagent. PPA should be viscous and have a light color; dark PPA may be old and less effective.

G Start Low / No Conversion Cause1 Insufficient Catalyst Strength? Start->Cause1 Cause2 Sub-optimal Temp / Time? Start->Cause2 Cause3 Moisture Contamination? Start->Cause3 Solution1a Switch to Eaton's Reagent Cause1->Solution1a Solution1b Try TFAA Activation Cause1->Solution1b Solution2 Increase Temp (e.g., 120°C) & Extend Time (12-24h) Cause2->Solution2 Solution3 Dry Starting Material & Use Anhydrous Reagents Cause3->Solution3

Caption: Troubleshooting logic for low reaction conversion.

Question 2: My reaction produces a significant amount of a dark, insoluble polymer-like material, and the yield of the desired product is low. What is happening?

Answer:

The formation of dark, polymeric tars is a classic sign of side reactions occurring under harsh acidic conditions, often at elevated temperatures. This indicates that while the conditions are strong enough to cause reactions, they are not selective for the desired intramolecular cyclization.

Potential Causes & Solutions:

  • Excessively High Temperature: While heat is necessary, too much can promote intermolecular polymerization and decomposition of the starting material or product.

    • Solution 1A: Lower the Temperature. If using a very strong reagent like Eaton's, you may be able to reduce the temperature. Try running the reaction at 70-80°C instead of >100°C.

    • Solution 1B: Controlled Heating. Use an oil bath and a temperature controller for precise temperature management. Avoid hot spots from a heating mantle.

  • Intermolecular Reaction: Instead of cyclizing, molecules of (4-fluorophenoxy)acetic acid can react with each other, leading to polymers.

    • Solution 2A: Use a Milder, High-Concentration Reagent. Eaton's reagent is often superior to PPA in this regard, as it can be effective at lower temperatures, minimizing charring.[7]

    • Solution 2B: Consider a Two-Step Acyl Chloride Approach. Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Then, perform an intramolecular Friedel-Crafts acylation using a Lewis acid like AlCl₃ at a lower temperature (e.g., 0°C to room temp). This separates the activation from the cyclization, allowing for more control. However, this adds a step and requires stoichiometric amounts of the Lewis acid.[8][9]

Question 3: How do I effectively purify the final product, this compound?

Answer:

Proper workup and purification are critical to obtaining a high-purity product. The acidic reaction mixture must be carefully neutralized, and the product separated from baseline impurities and unreacted starting material.

Recommended Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC/LC-MS), allow the mixture to cool to room temperature. Very slowly and carefully, pour the viscous reaction mixture onto crushed ice or an ice/water slurry with vigorous stirring. This is a highly exothermic process.

  • Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. The product is moderately polar and should have good solubility in these solvents.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove the bulk of the acid).

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize remaining acid; watch for gas evolution!).

    • Brine (saturated NaCl solution) (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The crude product is often an oil or a low-melting solid.

    • Column Chromatography: This is the most reliable method. Use silica gel with a gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5 to 80:20 Hexane:EtOAc).

    • Recrystallization: If the crude product is solid and relatively clean, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can be effective.

Frequently Asked Questions (FAQs)

Q1: Which cyclization reagent is best to start with? For this specific substrate, Eaton's Reagent is the recommended starting point. Its high reactivity, ease of handling (compared to pure P₂O₅), and lower viscosity make it a more reliable choice than PPA for challenging cyclizations.[2][4][7]

Q2: Can I use other Lewis acids like AlCl₃ or FeBr₃ directly with the carboxylic acid? No. Standard Lewis acids like AlCl₃ will complex with the carboxylic acid's hydroxyl group, deactivating it. To use these catalysts, you must first convert the carboxylic acid to a more reactive derivative like an acyl chloride.[1][9]

Q3: My starting material, (4-fluorophenoxy)acetic acid, is difficult to synthesize. Any tips? The Williamson ether synthesis is generally robust. To improve yield, ensure you use a slight excess of the chloroacetic acid derivative and an adequate amount of a strong base (like NaOH or K₂CO₃) to fully deprotonate the 4-fluorophenol. Using a phase-transfer catalyst can sometimes improve yields if you have solubility issues.

Q4: What are the expected spectroscopic characteristics of this compound? You should confirm your product structure using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons (showing coupling to fluorine) and a singlet for the C2 methylene protons (-CH₂-).

  • ¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.

  • ¹³C NMR: Look for the characteristic carbonyl (C=O) peak around 195-205 ppm and the C-F coupled aromatic carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₈H₅FO₂.

Data Summary: Comparison of Cyclization Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 100-140°C, 4-12 hInexpensive, readily available.Highly viscous, can be difficult to stir; may require high temperatures leading to charring.
Eaton's Reagent 70-100°C, 2-8 hHighly effective for deactivated rings, less viscous, often works at lower temperatures.[2][7]More expensive, moisture-sensitive.
TFAA 50-80°C, 1-4 hForms highly reactive mixed anhydride, volatile byproducts are easy to remove.[6]Corrosive, expensive, moisture-sensitive.
SOCl₂ then AlCl₃ 0°C to RT, 2-6 hAllows for lower temperature cyclization, highly controlled.Two-step process, requires stoichiometric AlCl₃, difficult workup.[8]

References

Technical Support Center: Troubleshooting Common Side Reactions in Benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzofuranone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of benzofuranone scaffolds. Benzofuranones are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds.[1][2] However, their synthesis is often plagued by side reactions that can significantly impact yield and purity.

This document provides in-depth troubleshooting advice in a direct question-and-answer format, addressing specific challenges you may encounter. We will delve into the mechanistic underpinnings of these side reactions and offer field-proven strategies to mitigate them, ensuring the integrity and success of your synthetic endeavors.

Section 1: Issues in Acid-Catalyzed Cyclization Reactions

Acid-catalyzed cyclization is a cornerstone of benzofuranone synthesis, often involving intramolecular Friedel-Crafts-type reactions.[1] However, the strongly acidic conditions required can lead to a variety of undesirable outcomes.

Q1: My acid-catalyzed cyclization of a substituted phenol with an α-aryl-α-diazoacetate is giving me a complex mixture of regioisomers. How can I improve the regioselectivity?

A1: Understanding and Controlling Regioselectivity

The issue of regioselectivity in intramolecular Friedel-Crafts-type cyclizations is a common challenge, governed by both electronic and steric factors of the substituted phenol.[1][3]

Causality: The cyclization proceeds via electrophilic aromatic substitution, where the protonated α-aryl-α-diazoacetate (or a resulting carbocation) attacks the electron-rich phenol ring. The directing effects of the substituents on the phenol ring dictate the position of this attack. Electron-donating groups (EDGs) activate the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate them. Steric hindrance from bulky substituents can also disfavor reaction at adjacent sites.[1]

Troubleshooting Protocol:

  • Re-evaluate Your Substrate's Electronic Profile:

    • For phenols with multiple activated positions, the formation of regioisomers is highly probable.[3]

    • Mitigation Strategy: If possible, start with a phenol that has one of the potential cyclization sites blocked with a removable group.

  • Optimize the Acid Catalyst and Reaction Conditions:

    • Different Brønsted or Lewis acids can influence the regiochemical outcome.[1]

    • Experimental Workflow: Screen a panel of acids to find the optimal balance between reactivity and selectivity.

Catalyst TypeExamplesRationale
Brønsted Acids TfOH, HClO4, PPAStrong protonation can lead to high reactivity but potentially lower selectivity.[3][4]
Lewis Acids AlCl3, BF3·OEt2, TiCl4Can coordinate with the carbonyl group, potentially offering better steric control and influencing the regiochemical outcome.[1][5][6]

Step-by-Step Optimization:

  • Set up small-scale parallel reactions using your starting phenol and α-aryl-α-diazoacetate.

  • In separate reaction vessels, use equimolar amounts of different acid catalysts (e.g., TfOH, AlCl3, BF3·OEt2).

  • Run the reactions at a consistent, moderate temperature (e.g., room temperature or 40 °C) and monitor by TLC or LC-MS.

  • Analyze the product ratios in each reaction to identify the catalyst that provides the highest regioselectivity.

Q2: I am attempting a synthesis that involves an acid-catalyzed cyclization of an acetal, but I'm observing the formation of an unwanted regioisomer as the major product. Why is this happening and how can I fix it?

A2: The Nuances of Acetal Cyclization and Mechanistic Insight

This is a classic case where the initial mechanistic assumption may not fully capture the reaction's trajectory. The regioselectivity is determined by the stability of the intermediates formed after the initial protonation and elimination of methanol.[3]

Mechanistic Explanation:

The reaction proceeds through the formation of an oxonium ion intermediate. The subsequent intramolecular nucleophilic attack from the phenyl ring can occur at two different positions, leading to the two regioisomers. The preferred pathway is the one that proceeds through the lower energy transition state.[3]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Problem Undesired regioisomer is the major product in acetal cyclization Analysis Re-evaluate reaction mechanism. Consider stability of oxonium ion intermediate. Problem->Analysis Why? Solution Modify substrate or screen different acid catalysts to favor the desired pathway. Analysis->Solution How to fix?

Caption: Troubleshooting workflow for acetal cyclization.

Corrective Actions:

  • Computational Analysis (if available): Use quantum mechanics calculations to assess the energy profiles of the different cyclization pathways and predict the major product.[3]

  • Substrate Modification: Altering the electronic nature of the substituents on the aromatic ring can influence the relative stabilities of the intermediates and, consequently, the product ratio.

  • Systematic Screening of Acids: As detailed in Q1, a thorough screening of both Brønsted and Lewis acids is crucial. The choice of acid can significantly alter the reaction pathway.[1][3]

Section 2: Challenges in Metal-Catalyzed Benzofuranone Synthesis

Palladium, rhodium, and gold-catalyzed reactions are powerful tools for benzofuranone synthesis, but they are not without their own set of potential side reactions.[2][4][7][8][9]

Q3: My rhodium-catalyzed intramolecular C-H insertion reaction is giving low yields, and I suspect catalyst deactivation. What are the likely causes and solutions?

A3: Maintaining Catalyst Activity in Rh-Catalyzed Reactions

Rhodium carbenes, the key intermediates in these reactions, are highly reactive and can participate in several off-cycle reactions that lead to catalyst deactivation or byproduct formation.

Common Side Reactions and Their Mechanisms:

  • Dimerization of the Diazo Compound: This is a common fate for the diazo compound, especially at higher concentrations.

  • Solvent Insertion: The rhodium carbene can react with the solvent, particularly if the solvent has activated C-H bonds.

  • Homocoupling: The substrate itself can undergo undesired coupling reactions.

Troubleshooting and Optimization Protocol:

  • Slow Addition of the Diazo Compound: This is the most critical parameter. Maintaining a low concentration of the diazo compound in the reaction mixture minimizes dimerization and other side reactions.

    • Technique: Use a syringe pump to add a solution of the diazo compound over several hours.

  • Choice of Rhodium Catalyst and Ligand: The ligand environment around the rhodium center plays a crucial role in its stability and selectivity.

    • Recommendation: For intramolecular C-H insertion, dirhodium(II) carboxylates, such as Rh2(OAc)4 or Rh2(esp)2, are often effective.

  • Solvent Selection: The solvent should be as inert as possible.

    • Recommended Solvents: Dichloromethane (DCM) or dichloroethane (DCE) are generally good choices. Avoid solvents with readily abstractable protons.

Experimental Setup for Optimization:

G Experiment Experiment Setup Parameter Condition Parameter Parameters to Optimize Diazo Addition Rate Catalyst Solvent Experiment:f0->Parameter:p0 Condition Optimized Conditions Slow addition via syringe pump Rh2(OAc)4 or Rh2(esp)2 DCM or DCE Experiment:f1->Condition:c0 Parameter:p0->Condition:c0 Parameter:p1->Condition:c1 Parameter:p2->Condition:c2

Caption: Key parameters for optimizing Rh-catalyzed C-H insertion.

Q4: I am observing significant amounts of ether cleavage as a side reaction in my acid-promoted synthesis. How can I prevent this?

A4: Minimizing Ether Cleavage

Ethers are generally stable, but under the strongly acidic conditions often used in benzofuranone synthesis, they can be cleaved.[10][11] This is particularly problematic when your substrate or desired product contains an ether moiety.

Mechanism of Acid-Catalyzed Ether Cleavage:

  • Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by a strong acid.[10]

  • Nucleophilic Attack: A nucleophile (often the conjugate base of the acid, e.g., I- or Br-) attacks one of the adjacent carbon atoms, leading to the cleavage of the C-O bond. This can proceed via an SN1 or SN2 mechanism depending on the structure of the ether.[10]

Strategies for Prevention:

  • Use Milder Acidic Conditions: If the desired cyclization can proceed under less harsh conditions, this is the most straightforward solution.

    • Screening: Test weaker Brønsted acids or a range of Lewis acids that might be effective at lower temperatures.[1]

  • Protecting Group Strategy: If a sensitive ether group is present in your starting material, consider protecting it with a group that is stable to the cyclization conditions but can be removed later.

  • Change the Synthetic Route: In some cases, it may be more efficient to introduce the ether functionality after the benzofuranone core has been formed.

Section 3: General FAQs

Q5: What are the best practices for purifying benzofuranone derivatives to remove common byproducts?

A5: The purification of benzofuranone derivatives typically relies on standard chromatographic techniques.

  • Column Chromatography: Silica gel is the most common stationary phase. A gradient elution with a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective.[12]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Common solvent systems include ethanol/water, methanol/acetone, or ethyl acetate/hexane.[12]

Q6: How can I avoid the dimerization of vinyl-substituted benzofuranones?

A6: Vinyl-substituted benzofuranones can be susceptible to dimerization, particularly during synthesis, purification, and storage.[13]

Preventative Measures:

  • Control Reaction Concentration: Run the reaction at a lower concentration to disfavor intermolecular reactions.

  • Use of Inhibitors: In some cases, adding a radical inhibitor like BHT (butylated hydroxytoluene) can prevent polymerization and dimerization.[1]

  • Storage Conditions: Store the purified compound at low temperatures, protected from light, and under an inert atmosphere to minimize degradation and dimerization over time.

References

Overcoming solubility issues of 4-Fluorobenzofuran-3(2H)-one in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluorobenzofuran-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the common yet critical challenge of this compound's low aqueous solubility in biological assays. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Challenge

This is expected behavior due to the physicochemical properties of the molecule. This compound is a hydrophobic (lipophilic or "water-fearing") organic compound. Its molecular structure lacks the necessary polar functional groups to form favorable interactions (like hydrogen bonds) with water, which is a highly polar solvent. When introduced into an aqueous environment, the compound's molecules prefer to interact with each other rather than with water, leading to very low solubility and the appearance of an insoluble solid or oil. Many active compounds are excluded from biological assays due to their low aqueous solubility[1].

While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure and data from similar compounds.

  • Hydrophobic Core: The benzofuran ring system is inherently nonpolar.

  • High LogP (Predicted): The LogP value, or partition coefficient, is a measure of a compound's lipophilicity. A positive LogP value indicates a preference for a lipid-like environment over an aqueous one. Compounds with a benzofuran core typically have positive LogP values, suggesting poor water solubility.

  • Neutral pH Profile: The molecule does not contain strongly acidic or basic functional groups that can be ionized by adjusting pH. Therefore, altering the pH of your buffer will not significantly improve its solubility, as it would for acidic or basic salts[2][3][4].

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Weight ~152.13 g/mol [5]Small molecule, but size is less critical than polarity here.
Core Structure BenzofuranInherently hydrophobic and resistant to dissolving in water[6].
Predicted LogP PositiveIndicates a strong preference for nonpolar solvents over water.
Ionization State NeutralLacks ionizable groups, so solubility is not dependent on pH[2][3].
Section 2: The Primary Strategy - Using a Co-Solvent

The standard and most direct approach is to use a water-miscible organic co-solvent to first create a high-concentration stock solution. The solvent of choice for this purpose is Dimethyl Sulfoxide (DMSO) .[1][7]

Causality: DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of both nonpolar and polar compounds[7][8][9]. By preparing a concentrated stock in 100% DMSO, you create a starting point from which you can make subsequent dilutions into your aqueous assay buffer.

This is the most common pitfall when working with DMSO stocks and is known as "crashing out."

The Mechanism: Your compound is stable in 100% DMSO, a favorable nonpolar environment. When you pipette a small amount of this stock directly into a large volume of aqueous buffer, you create localized regions of high compound concentration where the solvent environment abruptly shifts from 100% DMSO to >99% water. The compound is no longer soluble in this new, highly polar environment and precipitates out of solution before it can be adequately dispersed.[10][11][12]

The Solution: The Two-Step Serial Dilution Method. The key is to keep the compound in a favorable solvent environment (100% DMSO) for as long as possible while reducing its concentration. You should first perform a serial dilution in 100% DMSO and only then perform the final dilution of each DMSO concentration into your aqueous buffer.[7][13]

G cluster_0 Step 1: Serial Dilution in 100% DMSO cluster_1 Step 2: Final Dilution into Aqueous Buffer Stock 10 mM Stock in 100% DMSO D1 1 mM in 100% DMSO Stock->D1 Dilute 1:10 with 100% DMSO D2 100 µM in 100% DMSO D1->D2 Dilute 1:10 with 100% DMSO F1 Final 10 µM in Buffer + 0.1% DMSO D1->F1 Dilute 1:1000 (e.g., 1 µL into 999 µL) D3 10 µM in 100% DMSO D2->D3 Dilute 1:10 with 100% DMSO F2 Final 1 µM in Buffer + 0.1% DMSO D2->F2 Dilute 1:1000 (e.g., 1 µL into 999 µL) F3 Final 100 nM in Buffer + 0.1% DMSO D3->F3 Dilute 1:1000 (e.g., 1 µL into 999 µL) caption Workflow for preventing compound precipitation.

Caption: Two-step dilution workflow to maintain solubility.

  • Prepare a High-Concentration Master Stock:

    • Accurately weigh out your this compound. For accuracy, use a balance appropriate for the mass required and make up the solution in a volumetric flask.

    • Dissolve the powder in 100% sterile-filtered, anhydrous DMSO to a high concentration (e.g., 10-50 mM).

    • Ensure complete dissolution. Use a vortex mixer. If necessary, gentle warming (37°C) or sonication in a water bath can be used, but be mindful of compound stability.[7]

    • Aliquot this master stock into single-use volumes in tightly sealed tubes and store at -20°C or -80°C to prevent degradation and water absorption.[7]

  • Perform Serial Dilutions in 100% DMSO:

    • Create a dilution series of your compound from the master stock using 100% DMSO as the diluent.[13] For example, to create 1 mM, 100 µM, and 10 µM intermediate stocks from a 10 mM master stock, you would perform sequential 1:10 dilutions in 100% DMSO.

  • Prepare Final Working Solutions:

    • For each final concentration to be tested, add a small volume of the corresponding intermediate DMSO stock to your final volume of aqueous assay buffer (e.g., cell culture media). A common dilution factor at this step is 1:1000 (e.g., 1 µL of DMSO stock into 999 µL of media).

    • This ensures that the final DMSO concentration remains constant and low across all conditions. For a 1:1000 dilution, the final DMSO concentration will be 0.1%.

    • Crucially, add the DMSO stock to the buffer and mix immediately and vigorously to ensure rapid and even dispersion.

Section 3: Assay Integrity & Advanced Troubleshooting

This is highly cell-line dependent. Some robust cell lines can tolerate up to 1% DMSO for short periods, but this is not recommended. For most applications, especially sensitive or long-term ( > 24h) assays, the final DMSO concentration should be kept at or below 0.5% , with ≤ 0.1% being the gold standard. It is essential to determine the tolerance of your specific cell line.

Final DMSO Conc.General Cellular EffectsRecommendation
< 0.1% Generally considered safe with minimal effects.Recommended for all assays , especially sensitive or long-term ones.
0.1% - 0.5% Tolerated by many robust cell lines for < 72 hours.Requires validation; may cause subtle off-target effects.
0.5% - 1.0% Increased risk of cytotoxicity and altered cell function.Use with extreme caution for short-term assays only.
> 1.0% Significant cytotoxicity is common.[10]Avoid. Results are likely to be unreliable.

Because DMSO is not inert, you must be able to distinguish between an effect caused by your compound and an effect caused by the solvent. This requires a Vehicle Control .

  • Untreated Control: Cells + Media only. This is your baseline for normal cell health and behavior.

  • Vehicle Control: Cells + Media + the same final concentration of DMSO used in your experimental conditions (e.g., 0.1% DMSO). This shows the effect of the solvent alone.

  • Test Condition: Cells + Media + Compound dissolved in DMSO (final concentration e.g., 0.1%).

The true effect of your compound is the difference between the Test Condition and the Vehicle Control , not the untreated control.

G cluster_0 Experimental Groups cluster_1 Comparisons for Analysis Untreated Untreated Control (Cells + Media) Effect_Solvent Effect of Solvent Untreated->Effect_Solvent Compare Vehicle Vehicle Control (Cells + Media + 0.1% DMSO) Vehicle->Effect_Solvent Compare Effect_Compound True Effect of Compound Vehicle->Effect_Compound Compare Test Test Compound (Cells + Media + Drug in 0.1% DMSO) Test->Effect_Compound Compare caption Essential controls for co-solvent based assays.

Caption: Diagram of necessary experimental controls.

If even 0.1% DMSO is interfering with your assay, there are advanced formulation strategies you can employ. The most common and effective alternative is the use of cyclodextrins .

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[13] The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's nonpolar cavity, forming an "inclusion complex."[13] This complex presents a hydrophilic outer surface to the water, dramatically increasing the apparent solubility of the compound without the need for organic co-solvents.[2][7][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[2]

  • Determine Optimal Molar Ratio: The ideal ratio of drug to cyclodextrin varies. Start by testing a molar excess of HP-β-CD, such as 1:5 or 1:10 (Drug:HP-β-CD).

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v). Gentle heating may be required to fully dissolve the cyclodextrin.

  • Complexation:

    • Weigh the required amount of this compound.

    • Add the compound to the HP-β-CD solution.

    • Mix vigorously. This process can be slow. Stir or shake the mixture at room temperature or slightly elevated temperature (e.g., 37-40°C) for several hours (4-24h) to allow for complex formation.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any un-complexed, insoluble drug.

  • Quantify and Use: Carefully collect the supernatant. The concentration of the solubilized drug in the supernatant should be confirmed analytically (e.g., via HPLC-UV or a spectrophotometer if the compound has a chromophore). This clarified solution can now be used in your assays.

Other potential alternatives include the use of co-solvents like ethanol, PEG-400, or surfactants like Tween-80, but each of these requires careful validation and appropriate vehicle controls as they can also impact biological systems.[1]

References

Technical Support Center: Storage and Handling of 4-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluorobenzofuran-3(2H)-one (CAS No. 911826-36-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Improper storage can lead to degradation, compromising experimental outcomes. This guide provides in-depth answers, troubleshooting advice, and validated protocols to prevent compound degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the stability and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

Based on supplier recommendations and the general chemistry of benzofuranone structures, the ideal storage conditions aim to mitigate exposure to atmospheric oxygen, moisture, light, and excessive heat. While multiple suppliers state "Sealed in dry, Room Temperature" is acceptable for short-term storage[1][2], our best-practice recommendation for long-term stability (>6 months) is more stringent.

  • Temperature: Refrigerate at 2-8°C. Lower temperatures slow the kinetics of potential degradation reactions. For indefinite storage, consider -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). The benzofuranone core can be susceptible to oxidation, and related heterocyclic compounds are known to be air-sensitive[3].

  • Moisture: Store in a desiccated environment. The lactone (cyclic ester) moiety in the molecule is susceptible to hydrolysis, which would result in a ring-opening degradation pathway. Always use a tightly sealed container.

  • Light: Protect from light by using an amber glass vial. Like many aromatic compounds, this compound may be light-sensitive, which can catalyze oxidative processes or polymerization[3].

  • Container: Use a borosilicate glass vial with a PTFE-lined cap to prevent leaching and ensure an airtight seal.

Q2: My sample of this compound, which was originally a light-yellow solid, has darkened to a brownish color. What does this indicate?

A change in color from light yellow to brown is a common visual indicator of compound degradation. This is often due to the formation of minor, highly conjugated impurities resulting from oxidation or polymerization. The parent compound, benzofuran, is known to slowly polymerize upon standing, a process that can be accelerated by heat[4]. While your compound is likely more stable, this darkening suggests that its purity has been compromised and it should be re-analyzed before use.

Q3: What are the most probable chemical degradation pathways for this compound during storage?

While specific degradation studies on this compound are not widely published, we can infer the most likely pathways based on its functional groups: a lactone, an ether linkage, and an activated aromatic ring.

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, especially in the presence of trace moisture or acidic/basic contaminants. This would cleave the ester bond, opening the five-membered ring to form 2-(2-fluoro-6-hydroxyphenyl)acetic acid.

  • Oxidation: The benzylic carbon adjacent to the ether oxygen can be a site for oxidation, particularly if exposed to air over long periods. This can lead to a variety of complex byproducts.

  • Polymerization: As seen with related benzofurans, self-polymerization can occur, leading to oligomeric or polymeric materials that would be visible as a darkening or gumming of the solid sample[4].

Below is a diagram illustrating these potential degradation routes.

G cluster_main This compound cluster_pathways Potential Degradation Pathways main [Main Compound Structure Image - Not representable in DOT, text placeholder used] this compound hydrolysis Hydrolysis Product (Ring-Opened Carboxylic Acid) main->hydrolysis + H₂O (Moisture) oxidation Oxidation Byproducts main->oxidation + O₂ (Air Exposure) polymer Polymerization Product main->polymer Heat, Light, or Acid/Base Traces

Caption: Potential degradation pathways for this compound.

Q4: How can I quickly verify the purity of my stored sample before an experiment?

For a rapid qualitative check, Thin-Layer Chromatography (TLC) is an excellent choice. By comparing your stored sample to a fresh or reference sample, you can quickly visualize the presence of impurities. A well-defined, single spot indicates high purity, whereas multiple spots or streaking suggests degradation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended methods.

Section 2: Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Inconsistent experimental results using an older batch. Compound degradation has altered the concentration of the active molecule and introduced impurities that may interfere with the assay.1. Do not proceed with the experiment using the suspect batch. 2. Perform a purity analysis (TLC, HPLC, or NMR) comparing the old batch to a new, validated lot. 3. If degradation is confirmed, discard the old batch according to your institution's safety protocols.
The solid material appears clumpy, sticky, or has "melted" at room temperature. This often indicates the presence of significant impurities, which can depress the melting point. It may also suggest hygroscopicity (water absorption) followed by partial hydrolysis.1. The sample integrity is highly compromised. 2. Attempting to purify the material may not be cost-effective. 3. It is strongly recommended to discard the sample and procure a fresh batch.
Poor or incomplete solubility in a solvent where it was previously fully soluble. Degradation products, particularly polymers, are often less soluble than the parent compound.1. Confirm the solvent and concentration are identical to previous successful experiments. 2. Gently warm and sonicate the sample to aid dissolution. 3. If it remains insoluble, this is a strong indicator of degradation. Analyze the purity of the solid before use.

Section 3: Protocols and Workflows

Protocol 3.1: Recommended Long-Term Storage

This protocol is designed to maximize the shelf-life of this compound.

  • Preparation: If received in a large container, aliquot the desired amounts for individual experiments into smaller, appropriate-sized amber glass vials in a controlled, low-humidity environment (e.g., a glove box). This prevents repeated exposure of the main stock to the atmosphere.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly cap the vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Desiccation: Place the sealed vial(s) inside a secondary container (such as a small Nalgene jar) containing a desiccant (e.g., Drierite or silica gel).

  • Storage: Place the secondary container in a refrigerator at 2-8°C, away from light sources. Log the date and storage conditions.

Protocol 3.2: Purity Assessment by Thin-Layer Chromatography (TLC)

This method provides a rapid check for degradation.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your stored sample in a suitable solvent like ethyl acetate or dichloromethane. Prepare a similar solution of a reference standard (a new, unopened batch if possible).

  • TLC Plate: On a silica gel TLC plate, use a capillary tube to spot a small amount of your sample solution and the reference solution side-by-side.

  • Elution: Develop the plate in a TLC chamber using an appropriate mobile phase. A good starting point is a mixture of Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v), as used in related syntheses[5].

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Compare the lanes. The reference standard should show a single, well-defined spot. If your stored sample shows additional spots (especially near the baseline, which can indicate polar impurities like the hydrolyzed product) or significant streaking, degradation has occurred.

Workflow 3.3: Investigating a Suspected Degraded Sample

This workflow provides a logical sequence of steps when compound stability is .

References

Identification and characterization of impurities in 4-Fluorobenzofuran-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-Fluorobenzofuran-3(2H)-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical methodologies to identify and characterize impurities that may arise during the synthesis.

Introduction to the Synthesis and Potential Challenges

This compound is a valuable building block in medicinal chemistry. Its synthesis typically involves a multi-step process, often culminating in an intramolecular cyclization reaction. While seemingly straightforward, the presence of the fluorine substituent on the aromatic ring introduces specific challenges, primarily concerning regioselectivity and the potential for side reactions. Understanding these challenges is the first step toward successful and reproducible synthesis.

A common synthetic approach involves the initial Friedel-Crafts acylation of a suitable fluorinated aromatic precursor, followed by modifications and a final ring-closure reaction. Impurities can be introduced at various stages, including unreacted starting materials, byproducts from side reactions, and regioisomers of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and practical route starts from 2-fluoroanisole. The synthesis can be outlined in two key steps:

  • Friedel-Crafts Acylation: 2-fluoroanisole is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl chloride.

  • Intramolecular Cyclization: The resulting intermediate undergoes demethylation and subsequent intramolecular Williamson ether synthesis-type cyclization, often promoted by a base, to yield this compound.

Q2: What are the most likely impurities to be formed during this synthesis?

The primary impurities of concern are:

  • Regioisomers: The Friedel-Crafts acylation step can lead to the formation of regioisomers. The major unwanted isomer is typically 6-Fluorobenzofuran-3(2H)-one .

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-fluoroanisole or chloroacetyl chloride.

  • Polyacylated Products: Although less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of diacylation of the aromatic ring under harsh conditions.[1]

  • Byproducts from Side Reactions: Decomposition of reagents or intermediates can lead to various minor impurities.

Q3: My Friedel-Crafts acylation is giving a low yield. What are the common causes?

Low yields in Friedel-Crafts acylation of fluorinated aromatics can often be attributed to:

  • Catalyst Deactivation: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[2]

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with the product.[3]

  • Substrate Deactivation: The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making the reaction more sluggish than with non-fluorinated analogues.[1]

Q4: I am seeing two major spots on my TLC/peaks in my HPLC that I suspect are regioisomers. How can I confirm this?

The presence of regioisomers is a common issue. To confirm their identity, you will need to employ a combination of analytical techniques. The most powerful methods are NMR spectroscopy and LC-MS . The different substitution patterns of the isomers will result in distinct NMR spectra (chemical shifts and coupling constants) and potentially different fragmentation patterns in the mass spectrometer.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield in Friedel-Crafts Acylation 1. Inactive (moist) Lewis acid catalyst.2. Insufficient amount of catalyst.3. Reaction temperature is too low.1. Use a fresh, unopened container of the Lewis acid. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).2. For acylation, at least one equivalent of the Lewis acid per carbonyl group is necessary.3. While low temperatures are good for selectivity, the reaction may require gentle warming to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC to find the optimal temperature.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high, leading to decomposition.2. High concentration of reactants causing an uncontrolled exotherm.1. Maintain strict temperature control, especially during the addition of the Lewis acid. An ice bath is recommended.2. Ensure adequate stirring and use a sufficient volume of an appropriate inert solvent (e.g., dichloromethane, carbon disulfide).
Presence of Multiple Products (Suspected Isomers) 1. Lack of regioselectivity in the Friedel-Crafts acylation step.1. Optimize reaction conditions: lower the temperature during the addition of the acylating agent and Lewis acid. Consider a bulkier Lewis acid to enhance steric hindrance and favor the desired isomer.
Incomplete Cyclization to the Final Product 1. Base is not strong enough to deprotonate the phenolic intermediate.2. Reaction time is too short.1. Consider using a stronger base (e.g., sodium hydride) if a weaker base (e.g., potassium carbonate) is ineffective.2. Monitor the reaction progress over a longer period.

Identification and Characterization of Key Impurities

The most significant impurity in the synthesis of this compound is its regioisomer, 6-Fluorobenzofuran-3(2H)-one. Differentiating between these two is critical for quality control.

Predicted Analytical Data for 4-Fluoro vs. 6-Fluoro Isomers
Analytical Technique This compound (Expected) 6-Fluorobenzofuran-3(2H)-one (Predicted) Rationale for Differentiation
¹H NMR Aromatic region will show a complex multiplet pattern consistent with a 1,2,3-trisubstituted benzene ring. The proton ortho to the fluorine will show a larger coupling constant to ¹⁹F.Aromatic region will show a different multiplet pattern consistent with a 1,2,4-trisubstituted benzene ring. The coupling patterns and chemical shifts of the aromatic protons will be distinct.The substitution pattern directly influences the chemical environment of the aromatic protons, leading to unique spectra for each isomer.
¹³C NMR The carbon bearing the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be characteristic of the 4-fluoro substitution.The carbon bearing the fluorine will also show a large C-F coupling, but its chemical shift and the shifts of the other aromatic carbons will differ from the 4-fluoro isomer.The position of the fluorine atom significantly impacts the electronic environment and thus the chemical shifts of the carbon atoms in the benzene ring.
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z = 152.13. Fragmentation may involve loss of CO (m/z 124) followed by loss of a fluorine radical or HF.[4][5]Molecular Ion (M⁺) at m/z = 152.13. The fragmentation pattern is expected to be very similar to the 4-fluoro isomer, making differentiation by MS alone challenging without high-resolution analysis of fragment ions.While the molecular weight is identical, subtle differences in fragment ion intensities might be observable. However, chromatographic separation prior to MS is essential for unambiguous identification.
HPLC A specific retention time on a suitable column (e.g., C18).A different retention time on the same HPLC column under the same conditions. The 6-fluoro isomer may be slightly more or less polar depending on the overall dipole moment of the molecule.The difference in the position of the fluorine atom leads to a change in the molecule's polarity, which allows for separation by reverse-phase HPLC.[6]

Experimental Protocols

HPLC Method for Isomer Separation

A general reverse-phase HPLC method can be developed to separate the 4-fluoro and 6-fluoro isomers.

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

This method should provide baseline separation of the two isomers, allowing for their individual quantification.

Characterization Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results start Crude Product Mixture tlc_hplc TLC / HPLC Analysis start->tlc_hplc Initial Purity Check lcms LC-MS Analysis tlc_hplc->lcms Identify m/z of Components purification Column Chromatography lcms->purification Guide Fraction Collection nmr NMR Spectroscopy characterization Full Characterization nmr->characterization Confirm Structures pure_product Pure this compound purification->pure_product Main Fraction impurity_iso Isolated Impurity (e.g., 6-Fluoro Isomer) purification->impurity_iso Impurity Fraction pure_product->nmr Structural Confirmation impurity_iso->nmr Structure Elucidation

Caption: Workflow for the identification and characterization of impurities.

Mechanistic Insights into Impurity Formation

The formation of the 6-fluoro regioisomer can be understood by examining the directing effects of the substituents on the aromatic ring during the Friedel-Crafts acylation of 2-fluoroanisole.

G cluster_main Directing Effects in Friedel-Crafts Acylation cluster_directing reactant 2-Fluoroanisole methoxy Methoxy (-OCH3) (ortho, para-director, activating) fluoro Fluoro (-F) (ortho, para-director, deactivating) product_4 Acylation at C4 (para to -OCH3) Major Product (Sterically favored) methoxy->product_4 Strongly directs product_6 Acylation at C6 (ortho to -OCH3) Minor Product (Sterically hindered) methoxy->product_6 Directs, but hindered fluoro->product_4 Weakly directs

References

Technical Support Center: Improving Regioselectivity in Benzofuranone Core Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of controlling regioselectivity in reactions involving the benzofuranone core. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to refine their synthetic strategies and troubleshoot selectivity issues. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding regioselectivity in the functionalization of the benzofuranone scaffold.

Q1: My C-H functionalization on an unsubstituted 2-benzofuranone is yielding a mixture of C2 and C3 isomers. What are the primary factors controlling this selectivity?

A1: This is a classic challenge rooted in the inherent electronic properties of the benzofuranone system. The C2 position (α to the carbonyl) is the most acidic, making it susceptible to deprotonation and subsequent functionalization.[1] Conversely, the C3 position is more nucleophilic.[1] The outcome of your reaction is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of catalyst, directing group, and reaction conditions.

  • For C2-Selectivity: Methods that favor the formation of a stabilized carbanion or proceed via a radical mechanism often show a preference for the C2 position. For instance, copper-catalyzed additions of alkyl radicals tend to favor C2 functionalization.[1]

  • For C3-Selectivity: Transition-metal-catalyzed reactions, particularly those that can be directed by a coordinating group, are often employed for C3 functionalization.[2] The choice of ligand and metal center is critical in steering the catalyst to the desired position.[3]

Q2: How can I leverage directing groups to favor functionalization at a specific position on the benzofuranone aromatic ring (e.g., C4 vs. C7)?

A2: Directing groups are a powerful tool for achieving high regioselectivity in C-H functionalization reactions.[4] By installing a coordinating group on your benzofuranone substrate, you can guide the metal catalyst to a specific C-H bond.

  • Mechanism of Action: The directing group forms a stable cyclometalated intermediate with the transition metal (commonly palladium or rhodium), positioning the catalyst in close proximity to a particular C-H bond.[5] This significantly lowers the activation energy for C-H activation at that site, leading to selective functionalization.[5]

  • Common Directing Groups: Amides, pyridines, and carboxylic acids are frequently used directing groups. The choice of directing group can influence the size and stability of the resulting metallacycle, thereby fine-tuning the regioselectivity.[6]

  • Strategic Placement: To target a specific position, the directing group must be strategically placed on the benzofuranone core. For example, a directing group at the C3 position could potentially direct functionalization to the C4 position.

Q3: I'm observing poor regioselectivity in a palladium-catalyzed arylation of a substituted benzofuranone. What role does the ligand play, and how can I optimize it?

A3: The ligand is arguably one of the most critical components in controlling regioselectivity in palladium-catalyzed C-H arylations.[3] The ligand's steric and electronic properties directly influence the geometry and reactivity of the catalytic species.

  • Steric Hindrance: Bulky ligands can block access to more sterically hindered C-H bonds, thereby favoring functionalization at less hindered positions. Conversely, less bulky ligands may allow for reaction at more crowded sites.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand can modulate the electron density at the palladium center, affecting its reactivity and selectivity.

  • Ligand Screening: A systematic screening of ligands is often necessary to identify the optimal choice for a specific transformation. Common ligand classes to consider include phosphines (e.g., PPh₃, PCy₃) and bipyridyls. In some cases, specialized ligands have been shown to completely reverse regioselectivity.[3]

Q4: Can solvent choice significantly impact the regioselectivity of my reaction?

A4: Yes, the solvent can play a decisive role in determining the regiochemical outcome of a reaction.[7] The solvent can influence the stability of intermediates and transition states, as well as the aggregation state of the catalyst.

  • Polar vs. Nonpolar Solvents: In some Rh(III)-catalyzed reactions, a switch from a low-polarity solvent to a high-polarity solvent can completely reverse the chemoselectivity, leading to different product scaffolds.[7] This is often due to the solvent's ability to stabilize charged intermediates or participate in the reaction mechanism.

  • Coordinating Solvents: Solvents that can coordinate to the metal center can compete with the substrate or ligands, altering the catalytic cycle and potentially impacting regioselectivity.

Troubleshooting Guides

This section provides practical, step-by-step guidance for resolving specific experimental challenges related to regioselectivity.

Issue 1: My reaction is producing an inseparable mixture of C4 and C7 substituted benzofuranones.

This common issue arises from the similar reactivity of the C-H bonds on the benzene ring of the benzofuranone core.

Troubleshooting Workflow

start Problem: Mixture of C4/C7 Isomers step1 Introduce a Directing Group start->step1 Is substrate modification feasible? step2 Modify Existing Substituents start->step2 Can existing groups be leveraged? step3 Change the Catalytic System start->step3 Are alternative catalysts available? step4 Optimize Reaction Conditions start->step4 Have conditions been fully explored? outcome1 High Regioselectivity Achieved step1->outcome1 Directing group effectively controls selectivity. outcome2 Isomer Ratio Improved step2->outcome2 Steric/electronic bias enhanced. step3->outcome2 New catalyst shows different selectivity profile. step4->outcome2 Temperature/solvent effects identified.

Caption: Troubleshooting workflow for C4 vs. C7 regioselectivity.

Detailed Protocol: Introducing a Directing Group
  • Selection of Directing Group: Choose a directing group that can be easily installed and, if necessary, removed. Amide groups are a common and effective choice.

  • Synthesis of Directed Substrate: Synthesize the benzofuranone substrate bearing the directing group at a position that will favor the formation of a stable, five- or six-membered palladacycle to direct functionalization to the desired C-H bond.

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the directed benzofuranone substrate (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the appropriate ligand (if required).

    • Add the anhydrous solvent and any other reagents (e.g., oxidant, coupling partner).

    • Stir the reaction at the optimized temperature and monitor its progress by TLC or GC-MS.

  • Workup and Analysis: After completion, perform a standard aqueous workup, extract the product, and purify by column chromatography. Analyze the product mixture by ¹H NMR to determine the regiochemical ratio.

Issue 2: My cycloaddition reaction with a benzofuranone-derived olefin is not regioselective.

Cycloaddition reactions are powerful tools for building molecular complexity, but controlling regioselectivity can be challenging.

Factors Influencing Cycloaddition Regioselectivity
FactorInfluence on RegioselectivityExperimental Considerations
Catalyst/Promoter The choice of catalyst (e.g., Lewis acid, organocatalyst) can significantly influence the transition state geometry and orbital interactions, thereby controlling regioselectivity.[8]Screen a variety of catalysts with different steric and electronic properties.
Substrate Electronics The electronic nature of the substituents on both the benzofuranone olefin and the reaction partner dictates the frontier molecular orbital interactions (HOMO-LUMO), which govern the regiochemical outcome.Modify the electronic properties of the substrates by introducing electron-donating or electron-withdrawing groups.
Solvent The solvent can stabilize or destabilize transition states, influencing the activation energy barrier for the formation of different regioisomers.Experiment with a range of solvents with varying polarities.
Additives Additives such as molecular sieves can sometimes improve regioselectivity by influencing the reaction environment, though they may also affect enantioselectivity.[9]Investigate the effect of additives, being mindful of potential trade-offs.

Experimental Workflow for Optimizing Cycloaddition Regioselectivity

start Start: Poor Regioselectivity in Cycloaddition catalyst Screen Catalysts (Lewis Acids, Organocatalysts) start->catalyst substrate Modify Substrate Electronics catalyst->substrate solvent Vary Solvent Polarity substrate->solvent additives Test Additives (e.g., Molecular Sieves) solvent->additives analysis Analyze Regioisomeric Ratio by NMR/HPLC additives->analysis analysis->catalyst Re-optimize optimal Optimal Conditions Identified analysis->optimal Desired regioisomer is major product

Caption: Workflow for optimizing cycloaddition regioselectivity.

References

Technical Support Center: Scaling Up 4-Fluorobenzofuran-3(2H)-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Fluorobenzofuran-3(2H)-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during production. The information herein is curated to ensure scientific integrity and provide practical, field-tested insights to facilitate a robust and scalable manufacturing process.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its production, particularly at scale, can present several challenges, from ensuring complete reaction to controlling impurities. This guide will focus on a common and scalable synthetic route: the intramolecular Friedel-Crafts acylation of a suitable precursor derived from 3-fluorophenol. We will explore potential issues at each stage of this process and provide actionable solutions.

Proposed Synthetic Pathway

A logical and industrially viable approach to synthesizing this compound involves a two-step process starting from 3-fluorophenol. This pathway is chosen for its use of readily available starting materials and its amenability to scale-up.

Synthetic Pathway Start 3-Fluorophenol Step1_reagent + Chloroacetyl chloride + Base (e.g., K2CO3) Intermediate 2-(3-Fluorophenoxy)acetyl chloride Start->Intermediate Step 1: O-Acylation Step2_reagent Lewis Acid (e.g., AlCl3) Intramolecular Friedel-Crafts Acylation Product This compound Intermediate->Product Step 2: Cyclization

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis and scale-up of this compound.

Part 1: Synthesis of the Intermediate - 2-(3-Fluorophenoxy)acetyl chloride

Question 1: My O-acylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer: Incomplete O-acylation can often be attributed to several factors related to the reagents and reaction conditions.

  • Moisture: The presence of water can hydrolyze chloroacetyl chloride, reducing its availability for the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Base Strength and Solubility: The choice of base is critical. While stronger bases can deprotonate the phenol more effectively, they might also promote side reactions. Potassium carbonate (K2CO3) is a good starting point, but if issues persist, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in an appropriate anhydrous solvent (e.g., THF). Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating (40-50 °C) can increase the reaction rate. However, be cautious of higher temperatures which may lead to decomposition or side reactions.

  • Solvent Choice: A polar aprotic solvent like acetone or acetonitrile is typically effective for this reaction as it helps to dissolve the reactants.

Question 2: I am observing the formation of significant byproducts during the O-acylation step. What are they and how can I minimize them?

Answer: The primary byproduct of concern in this step is the C-acylated isomer, where the acetyl group attaches directly to the aromatic ring of 3-fluorophenol.

  • Reaction Conditions: C-acylation is a form of Friedel-Crafts acylation and is typically catalyzed by Lewis acids. Ensure your reaction setup is free from any acidic contaminants. The choice of a weaker base can sometimes favor O-acylation over C-acylation.

  • Order of Addition: Adding the chloroacetyl chloride slowly to a mixture of the 3-fluorophenol and the base can help to maintain a low concentration of the acylating agent, which can favor the desired O-acylation.

Part 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

Question 3: The intramolecular Friedel-Crafts cyclization to form the benzofuranone is giving a low yield. What are the critical parameters to optimize?

Answer: The success of the intramolecular Friedel-Crafts acylation hinges on the effective generation of the acylium ion and its subsequent intramolecular attack on the aromatic ring. Low yields are often a result of issues with the catalyst, solvent, or reaction temperature.[1]

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common choice for this reaction. It is extremely sensitive to moisture, and any water will deactivate it.[1] Use freshly opened, high-purity AlCl₃ and maintain strictly anhydrous conditions. The amount of catalyst is also crucial; often, a stoichiometric amount or even a slight excess is required because the product can form a complex with the Lewis acid.[1]

  • Solvent: A non-polar, anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used for Friedel-Crafts reactions. Ensure the solvent is of high purity and is properly dried before use.

  • Reaction Temperature: The reaction is often started at a low temperature (0 °C) during the addition of the substrate to the Lewis acid suspension to control the initial exotherm. The reaction is then typically allowed to warm to room temperature or gently heated to drive it to completion. Overheating can lead to the formation of polymeric byproducts.

Question 4: I am observing the formation of an isomeric byproduct. What is it and how can I control the regioselectivity of the cyclization?

Answer: The intramolecular acylation of 2-(3-fluorophenoxy)acetyl chloride can potentially lead to two isomeric products: the desired this compound and the undesired 6-Fluorobenzofuran-3(2H)-one. The fluorine atom is an ortho-, para-director, but the phenoxy oxygen is also a strong ortho-, para-director. The cyclization will occur at one of the positions ortho to the phenoxy group.

  • Steric Hindrance: The cyclization to the position between the fluorine and the phenoxy group to form the 4-fluoro isomer is generally favored due to the directing effect of the oxygen atom. The alternative cyclization to form the 6-fluoro isomer is also possible.

  • Reaction Conditions: The choice of Lewis acid and solvent can influence the isomer ratio. Experimenting with different Lewis acids (e.g., FeCl₃, SnCl₄) or solvent systems may help to optimize the selectivity for the desired 4-fluoro isomer.

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

Troubleshooting Workflow Start Low Yield in Friedel-Crafts Acylation Check_Moisture Verify Anhydrous Conditions (Glassware, Solvents, Reagents) Start->Check_Moisture Check_Catalyst Assess Lewis Acid Quality and Stoichiometry Start->Check_Catalyst Check_Temp Optimize Reaction Temperature Profile Start->Check_Temp Check_Purity Analyze Starting Material Purity Start->Check_Purity Solution_Moisture Dry all components thoroughly. Use fresh, anhydrous solvents and reagents. Check_Moisture->Solution_Moisture Solution_Catalyst Use fresh, high-purity Lewis acid. Increase catalyst loading if necessary. Check_Catalyst->Solution_Catalyst Solution_Temp Start at low temperature (0 °C) for addition. Gradually warm to room temperature or apply gentle heating. Check_Temp->Solution_Temp Solution_Purity Purify starting material if necessary. Confirm structure and purity by NMR/GC-MS. Check_Purity->Solution_Purity

Caption: A stepwise workflow for troubleshooting low yields.

Part 3: Work-up, Purification, and Analysis

Question 5: What is the recommended work-up procedure for the Friedel-Crafts reaction at a larger scale?

Answer: A careful work-up is essential to quench the reaction and remove the Lewis acid.

  • Quenching: The reaction mixture should be slowly and carefully poured onto crushed ice or a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and decompose any unreacted acyl chloride. This process is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Extraction: After quenching, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with water, a dilute solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine.

  • Solvent Removal: The organic solvent can then be removed under reduced pressure to yield the crude product.

Question 6: Column chromatography is not practical for purifying large quantities of this compound. What are the recommended large-scale purification methods?

Answer: For industrial-scale purification, crystallization is the preferred method.

  • Solvent Screening: A solvent screen should be performed to identify a suitable solvent or solvent system for crystallization. The ideal solvent will dissolve the product at elevated temperatures and allow it to crystallize upon cooling, while keeping impurities dissolved. Potential solvents to screen include isopropanol, ethanol, toluene, or mixtures of these with heptane.

  • Crystallization Process: Once a suitable solvent is identified, the crude product can be dissolved in the hot solvent, treated with activated carbon to remove colored impurities if necessary, filtered hot, and then allowed to cool slowly to induce crystallization. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Question 7: What are the best analytical methods for monitoring the reaction and assessing the final product's purity?

Answer: A combination of chromatographic and spectroscopic methods is recommended.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reaction.

  • Purity Assessment:

    • HPLC: A reverse-phase HPLC method with UV detection is a robust technique for determining the purity of the final product and quantifying any impurities. A typical method might use a C18 column with a mobile phase of acetonitrile and water.

    • Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometry (MS) detector can also be used for purity analysis, particularly for identifying volatile impurities.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and identifying any isomeric or other impurities.[2] The presence of characteristic signals and the absence of impurity peaks are key indicators of a successful synthesis.[3]

Table 1: Representative Analytical Methods

MethodColumn/ConditionsMobile Phase/Carrier GasDetectionPurpose
HPLC C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water gradientUV (e.g., 254 nm)Purity assessment, impurity profiling
GC-MS Capillary column (e.g., DB-5)HeliumMass SpectrometryIdentification of volatile impurities
¹H NMR 300-500 MHz spectrometerCDCl₃ or DMSO-d₆-Structural confirmation, impurity identification

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this synthesis, particularly those involving chloroacetyl chloride and aluminum chloride, must be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Chloroacetyl chloride: is corrosive and a lachrymator. Handle with extreme care.

    • Aluminum chloride: is a water-reactive solid that releases HCl gas upon contact with moisture. Handle in a dry environment.

    • Solvents: Dichloromethane and 1,2-dichloroethane are halogenated solvents and should be handled with care to avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The successful scale-up of this compound production requires careful attention to reaction conditions, reagent quality, and purification methods. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers and chemists can develop a robust and efficient process for the synthesis of this important pharmaceutical intermediate.

References

Technical Support Center: Chiral Separation of Benzofuranone Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the method development for the chiral separation of benzofuranone enantiomers. It is structured to address common challenges and frequently asked questions, offering practical, field-proven insights to streamline your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the chiral separation of benzofuranone enantiomers.

Q1: What are the primary challenges in the chiral separation of benzofuranone enantiomers?

A: The primary challenges in separating benzofuranone enantiomers often revolve around achieving adequate resolution and selectivity.[1][2][3] Benzofuranones can be structurally diverse, and their enantiomers may exhibit very similar physicochemical properties, making them difficult to resolve.[4][5] Key challenges include selecting the appropriate chiral stationary phase (CSP), optimizing the mobile phase composition, and managing experimental parameters like temperature to achieve baseline separation.[6]

Q2: How do I select the most appropriate Chiral Stationary Phase (CSP) for my benzofuranone sample?

A: There is no universal CSP for all chiral separations.[3] The selection process is often empirical and involves screening a variety of CSPs. For benzofuranone derivatives, polysaccharide-based CSPs (e.g., those based on cellulose or amylose) are a common starting point due to their broad applicability.[7][8] Cyclodextrin-based CSPs can also be effective, particularly for benzofuranones with specific structural features that allow for inclusion complexation.[9][10] A systematic screening approach using columns with different chiral selectors is the most efficient way to identify a suitable CSP.[11]

Q3: What is the role of mobile phase additives, and how do I choose the right one?

A: Mobile phase additives can significantly impact selectivity and peak shape in chiral separations.[12][13] For acidic or basic benzofuranone analytes, adding a small percentage of a basic (e.g., diethylamine, ethanolamine) or acidic (e.g., trifluoroacetic acid, formic acid) modifier to the mobile phase can improve peak symmetry and resolution by minimizing undesirable interactions with the stationary phase.[12][14] The choice and concentration of the additive should be optimized for each specific separation.[15]

Q4: Can temperature be used to optimize the separation of benzofuranone enantiomers?

A: Yes, temperature is a critical parameter in chiral method development.[6] Generally, lower temperatures enhance the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.[6] However, this can also lead to broader peaks and longer retention times. Conversely, higher temperatures can improve efficiency and peak shape but may reduce selectivity.[6] Therefore, it is essential to evaluate a range of temperatures to find the optimal balance for your specific separation.[11]

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for chiral separations of benzofuranones?

A: SFC offers several advantages over traditional High-Performance Liquid Chromatography (HPLC) for chiral separations.[16][17][18] The use of supercritical CO2 as the primary mobile phase component results in lower viscosity and higher diffusivity, allowing for faster separations and higher throughput without a significant loss in efficiency.[16][19] SFC is also considered a "greener" technique due to the reduced consumption of organic solvents.[19] For many chiral compounds, SFC can provide different selectivity compared to HPLC, offering an alternative when HPLC methods fail to provide adequate resolution.[20]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the chiral separation of benzofuranone enantiomers.

Problem 1: Poor or No Resolution (Rs < 1.5)

Possible Causes & Corrective Actions

Possible Cause Troubleshooting Steps & Rationale
Inappropriate Chiral Stationary Phase (CSP) The chiral selector on the CSP may not be suitable for forming diastereomeric complexes with your benzofuranone enantiomers. Action: Screen a diverse set of CSPs, including polysaccharide-based (cellulose and amylose derivatives) and cyclodextrin-based columns.[3][7]
Suboptimal Mobile Phase Composition The mobile phase polarity and composition directly influence the interactions between the analyte and the CSP. Action: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in your mobile phase. For normal phase, a typical starting point is a mixture of hexane/heptane and an alcohol.[21] For reverse phase, acetonitrile or methanol with water is common.[22]
Incorrect Mobile Phase Additive For ionizable benzofuranones, the lack of an appropriate additive can lead to poor peak shape and co-elution. Action: For basic analytes, add a small amount (0.1-0.5%) of a basic modifier like diethylamine (DEA).[12] For acidic analytes, use an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[12]
Temperature Not Optimized Chiral recognition is often temperature-dependent. Action: Evaluate the separation at different temperatures. Start at ambient temperature (e.g., 25°C) and then decrease in 5°C increments to see if resolution improves.[6] In some cases, increasing the temperature can also be beneficial.
Low Column Efficiency An old or contaminated column can lead to peak broadening and loss of resolution. Action: Test the column with a standard to ensure it meets performance specifications. If efficiency is low, consider flushing the column according to the manufacturer's instructions or replacing it.[23]

Workflow for Troubleshooting Poor Resolution

Caption: Troubleshooting workflow for poor resolution.

Problem 2: Peak Tailing or Asymmetry (Tf > 1.5)

Possible Causes & Corrective Actions

Possible Cause Troubleshooting Steps & Rationale
Secondary Interactions with Stationary Phase Residual silanol groups on the silica support can cause peak tailing, especially for basic compounds. Action: Add a competitive amine, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase to block these active sites.[6]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion. Action: Reduce the sample concentration or injection volume and re-inject.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Action: Whenever possible, dissolve the sample in the mobile phase.[3] If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
Column Contamination or Degradation Accumulation of contaminants at the head of the column or degradation of the stationary phase can lead to poor peak shape. Action: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[23]
Mismatched pH of Mobile Phase For ionizable analytes, a mobile phase pH close to the pKa can result in peak tailing due to the presence of both ionized and non-ionized forms. Action: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Workflow for Troubleshooting Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in chiral separation method development.

Protocol 1: Chiral HPLC Method Development for Benzofuranone Enantiomers

Objective: To develop a robust HPLC method for the baseline separation of a pair of benzofuranone enantiomers.

Materials:

  • HPLC system with UV or PDA detector

  • Chiral columns (e.g., polysaccharide-based and cyclodextrin-based)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, methanol)

  • Mobile phase additives (e.g., DEA, TFA)

  • Racemic benzofuranone standard

  • Volumetric flasks and pipettes

Procedure:

  • Initial Column Screening:

    • Select a set of 2-4 chiral columns with different selectivities (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column).

    • Prepare a stock solution of the racemic benzofuranone standard in a suitable solvent.

    • For each column, start with a generic mobile phase. For normal phase, a common starting point is 90:10 (v/v) n-hexane:isopropanol at a flow rate of 1.0 mL/min.[21]

    • Inject the standard and monitor the chromatogram.

  • Mobile Phase Optimization:

    • For the column that shows the best initial separation, optimize the mobile phase composition.

    • Vary the percentage of the alcohol modifier (e.g., from 5% to 20% in 5% increments).

    • If peak shape is poor and the analyte is ionizable, add 0.1% of an appropriate additive (DEA for basic compounds, TFA for acidic compounds).

  • Temperature Optimization:

    • Set the column temperature to 25°C and run the separation.

    • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C) and observe the effect on resolution.[6]

    • If necessary, also evaluate higher temperatures (e.g., 30°C, 35°C).

  • Flow Rate Optimization:

    • While maintaining the optimal mobile phase and temperature, vary the flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to find the best balance between resolution and analysis time.

  • Method Validation:

    • Once a satisfactory separation is achieved, perform a partial method validation to assess parameters like specificity, linearity, precision, and accuracy, following ICH guidelines.[21][22]

Protocol 2: System Suitability Testing for Chiral Separations

Objective: To ensure the chromatographic system is performing adequately for the intended chiral analysis.

Procedure:

  • Prepare a system suitability solution containing the benzofuranone enantiomers at a concentration that gives a good detector response.

  • Inject the solution six replicate times.

  • Evaluate the following parameters:

    • Resolution (Rs): Should be ≥ 1.7 to ensure baseline separation.[22]

    • Tailing Factor (Tf): Should be ≤ 2.0 for symmetrical peaks.[21]

    • Repeatability of Injections (%RSD): The relative standard deviation for peak area and retention time should be ≤ 2.0%.[21]

Section 4: References

  • Royal Society of Chemistry. (2023). Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. National Institutes of Health. --INVALID-LINK--

  • Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. --INVALID-LINK--

  • LCGC International. (2019). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for the Chiral Separation of 1,1'-Bi-2-naphthylamine (BINAM). --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzofuranone synthesis. --INVALID-LINK--

  • Chrom Tech, Inc. (2024). Understanding Chiral Chromatography: A Comprehensive Guide. --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization. National Institutes of Health. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. --INVALID-LINK--

  • ACS Publications. (2019). Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. The Journal of Organic Chemistry. --INVALID-LINK--

  • Chromatography Today. (2020). Trouble with chiral separations. --INVALID-LINK--

  • Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. --INVALID-LINK--

  • ResearchGate. (2014). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. --INVALID-LINK--

  • ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. --INVALID-LINK--

  • National Institutes of Health. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. --INVALID-LINK--

  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. --INVALID-LINK--

  • ResearchGate. (2025). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. --INVALID-LINK--

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). --INVALID-LINK--

  • YMC. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. --INVALID-LINK--

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Chromatography Online. --INVALID-LINK--

  • AFMPS. (n.d.). Journal of Chromatography A. --INVALID-LINK--

  • Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations. --INVALID-LINK--

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. --INVALID-LINK--

  • National Institutes of Health. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. --INVALID-LINK--

  • European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. --INVALID-LINK--

  • Chromatography Forum. (2010). Chiral separation problem. --INVALID-LINK--

  • PubMed. (n.d.). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. --INVALID-LINK--

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. --INVALID-LINK--

  • Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. --INVALID-LINK--

  • OSTI.gov. (2012). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. --INVALID-LINK--

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. --INVALID-LINK--

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Chromatography Online. --INVALID-LINK--

  • SIELC. (n.d.). Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. --INVALID-LINK--

  • Merck Millipore. (n.d.). Chiral Method Development Strategies for HPLC. --INVALID-LINK--

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. --INVALID-LINK--

  • PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. --INVALID-LINK--

  • LCGC International. (2003). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Chromatography Online. --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. --INVALID-LINK--

  • Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. --INVALID-LINK--

  • Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. --INVALID-LINK--

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. --INVALID-LINK--

  • ResearchGate. (2025). Chiral separations using gas chromatography. --INVALID-LINK--

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Chiral Gas Chromatography. --INVALID-LINK--

References

Validation & Comparative

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Benzofuranones

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into how the strategic incorporation of fluorine can significantly enhance the therapeutic potential of benzofuranone scaffolds, supported by experimental evidence and mechanistic insights.

Introduction: The Benzofuranone Core and the Power of Fluorination

Benzofuranone derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] The versatility of the benzofuranone ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

One of the most impactful strategies in modern drug design is the introduction of fluorine atoms into bioactive molecules.[6] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[6][7] This guide provides a comparative analysis of fluorinated and non-fluorinated benzofuranones, elucidating how this single-atom substitution can unlock enhanced therapeutic potential.

The Impact of Fluorination: A Multifaceted Enhancement

The strategic placement of fluorine on the benzofuranone scaffold can lead to a significant potentiation of its biological effects. This enhancement is often attributed to several key factors:

  • Increased Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to a longer biological half-life and improved pharmacokinetic profile.[8]

  • Altered Electronic Properties: Fluorine's strong electron-withdrawing nature can modulate the electron density of the entire molecule, influencing its interactions with biological targets.[7]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions, including hydrogen bonds and halogen bonds, with amino acid residues in the active sites of enzymes and receptors, leading to increased binding affinity and potency.[9]

  • Modulation of Lipophilicity: The introduction of fluorine can alter the lipophilicity of a compound, which in turn affects its membrane permeability, solubility, and distribution within the body.[8]

Comparative Biological Activities: A Data-Driven Perspective

The superior biological activity of fluorinated benzofuranones has been demonstrated across various therapeutic areas. Below, we present a comparative analysis supported by experimental data.

Anticancer Activity

Numerous studies have highlighted the enhanced anticancer properties of fluorinated benzofuranones compared to their non-fluorinated counterparts.[3][9] The introduction of fluorine can lead to increased cytotoxicity against various cancer cell lines.

For instance, a study on a series of benzofuran derivatives revealed that the addition of a fluorine atom at position 4 of a 2-benzofuranyl group resulted in a two-fold increase in potency and inhibitory activity against urokinase-type plasminogen activator (uPA), a key enzyme in cancer invasion and metastasis.[9][10]

CompoundStructureTarget Cancer Cell LineIC50 (µM)Reference
Non-Fluorinated Analog 2-(6-HMA)-benzofuranHCT116 (Colon Cancer)0.85[9][10]
Fluorinated Analog 2-(6-HMA)-4-fluorobenzofuranHCT116 (Colon Cancer)0.43[9][10]

Table 1: Comparative anticancer activity of a non-fluorinated and a fluorinated benzofuran derivative against the HCT116 human colon cancer cell line. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

The enhanced activity of the fluorinated analog is likely due to more favorable hydrophobic interactions within the enzyme's active site.[10]

Anti-inflammatory Activity

Fluorinated benzofuran and dihydrobenzofuran derivatives have shown significant anti-inflammatory effects.[11][12] A study investigating these compounds found that several fluorinated derivatives effectively suppressed lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[11][13] The IC50 values for the inhibition of various inflammatory mediators were in the low micromolar range.[11][13]

CompoundTargetIC50 (µM)
Fluorinated Benzofuran Derivative 1Interleukin-6 (IL-6)1.2 - 9.04
Fluorinated Benzofuran Derivative 2Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3
Fluorinated Benzofuran Derivative 3Nitric Oxide (NO)2.4 - 5.2
Fluorinated Benzofuran Derivative 4Prostaglandin E2 (PGE2)1.1 - 20.5

Table 2: IC50 values of fluorinated benzofuran derivatives against various inflammatory mediators.[11][13]

The study concluded that the biological effects of benzofuran derivatives are enhanced by the presence of fluorine, along with other groups like bromine, hydroxyl, and carboxyl groups.[11][12][13]

Antimicrobial Activity

The incorporation of fluorine can also boost the antimicrobial properties of benzofuranones.[4][14] Studies have shown that fluorinated benzofuran-based pyrazoline-thiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria.[4]

In one study, a series of fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles were synthesized and evaluated for their antimicrobial activity.[14] One of the compounds displayed excellent antimicrobial activity against a range of microorganisms.[14] Another study reported that certain fluorinated pyrazole-thiazole derivatives showed promising antifungal activity against Klebsiella pneumoniae, Pseudomonas aeruginosa, and E. coli.[4]

Mechanistic Insights: How Fluorine Exerts Its Influence

The enhanced biological activity of fluorinated benzofuranones can be attributed to their influence on key signaling pathways. In the context of cancer, for example, these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation.

One proposed mechanism involves the inhibition of the anti-apoptotic protein Bcl-2 and the cleavage of PARP-1, a protein involved in DNA repair.[11][13] Fluorinated benzofuran derivatives have been shown to cause DNA fragmentation, a hallmark of apoptosis.[11][13]

G cluster_0 Cellular Stress cluster_1 Apoptotic Pathway Fluorinated Benzofuranone Fluorinated Benzofuranone Bcl2 Bcl-2 (Anti-apoptotic) Fluorinated Benzofuranone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Fluorinated Benzofuranone->Bax Activates Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic pathway induced by fluorinated benzofuranones.

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are crucial. Below are methodologies for key assays used to evaluate the biological properties of fluorinated and non-fluorinated benzofuranones.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated benzofuranones) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G start Seed Cancer Cells treat Treat with Compounds start->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (2-4h) mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Conclusion: The Future of Fluorinated Benzofuranones in Drug Discovery

The strategic incorporation of fluorine into the benzofuranone scaffold presents a powerful tool for medicinal chemists to enhance the therapeutic properties of these versatile compounds. The evidence clearly demonstrates that fluorination can lead to significant improvements in anticancer, anti-inflammatory, and antimicrobial activities. As our understanding of the nuanced effects of fluorine continues to grow, we can expect the rational design of next-generation fluorinated benzofuranones to yield even more potent and selective drug candidates with improved safety profiles.

References

A Comparative Guide to the In Vivo Validation of 4-Fluorobenzofuran-3(2H)-one, a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 4-Fluorobenzofuran-3(2H)-one, a novel investigational compound, in robust animal models of cancer. It is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the anti-cancer potential of new chemical entities. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust study design.

Introduction: The Rationale for a Novel PI3K Pathway Inhibitor

While this compound is an investigational compound without extensive prior characterization, its structural motifs suggest a potential interaction with kinase pathways critical to cancer cell proliferation and survival. For the purposes of this guide, we will hypothesize that it functions as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling axis. This pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a highly relevant target for novel therapeutics.[1][2][3] Aberrant activation of this pathway drives tumor cell growth, proliferation, and resistance to apoptosis.[2][4]

Currently, several drugs targeting this pathway, such as the PI3K inhibitor alpelisib and the mTOR inhibitor everolimus, are approved for clinical use.[1][5][6] This guide will therefore position this compound in a comparative context with these established agents to benchmark its efficacy and potential advantages.

Hypothesized Mechanism of Action

We propose that this compound selectively targets a component of the PI3K/AKT/mTOR pathway, leading to the inhibition of downstream signaling and subsequent anti-proliferative effects. The validation of this hypothesis in an in vivo setting is the primary objective of the experimental design outlined below.

Below is a diagram illustrating the hypothesized target pathway and the points of intervention for our investigational compound and comparators.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound This compound (Hypothesized) Compound->PI3K Alpelisib Alpelisib (PI3K Inhibitor) Alpelisib->PI3K Everolimus Everolimus (mTORC1 Inhibitor) Everolimus->mTORC1

Caption: Hypothesized PI3K/AKT/mTOR signaling pathway and inhibitor targets.

Comparative In Vivo Efficacy Study Design

To validate the anti-cancer activity of this compound, a robust and well-controlled in vivo study is paramount. The following experimental design utilizes a human tumor xenograft model, which is a cornerstone of preclinical oncology research.[7][8][9]

Selection of Animal Model and Cancer Cell Line
  • Animal Model: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, aged 6-8 weeks. These immunocompromised models are standard for preventing the rejection of human tumor xenografts.[10][11]

  • Cancer Cell Line: The choice of cell line is critical and should be driven by the hypothesized mechanism of action. We will select two distinct and well-characterized human cancer cell lines known for their reliance on the PI3K/AKT/mTOR pathway:

    • MCF-7 (Breast Cancer): An estrogen receptor-positive cell line with a known PIK3CA mutation, making it sensitive to PI3K pathway inhibitors.[10]

    • A549 (Non-Small Cell Lung Cancer): A widely used lung adenocarcinoma cell line with an activating KRAS mutation and a functional PI3K pathway.[11][12][13]

Experimental Groups and Treatment Regimen

A well-designed study should include appropriate controls to ensure the validity of the results.[14] The following groups will be established for both the MCF-7 and A549 models (n=8-10 mice per group):

GroupTreatmentRationale
1Vehicle ControlTo assess baseline tumor growth.
2This compound (Low Dose)To evaluate dose-dependent efficacy.
3This compound (High Dose)To determine the maximum tolerated dose and efficacy.
4Alpelisib (Positive Control)To benchmark against a standard PI3K inhibitor.[15][16][17][18]
5Everolimus (Positive Control)To compare with a standard mTOR inhibitor.[19][20][21][22][23]

The dosing schedule will be determined by preliminary pharmacokinetic and toxicology studies, but a typical regimen would involve daily oral gavage for 21-28 days.

Experimental Workflow and Protocols

The overall experimental workflow is depicted in the diagram below, followed by detailed protocols for each key step.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_implantation Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Estrogen Estrogen Supplementation (MCF-7 Model Only) Acclimatization->Estrogen Implantation Subcutaneous Tumor Cell Implantation Estrogen->Implantation Cell_Culture Cell Line Culture & Preparation Cell_Culture->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization into Treatment Groups Monitoring->Randomization Dosing Daily Dosing (21-28 days) Randomization->Dosing Measurements Tumor Volume & Body Weight Measurement (2x/week) Dosing->Measurements Endpoint Humane Endpoint/ Study Termination Measurements->Endpoint Tissue_Harvest Tumor & Organ Harvest Endpoint->Tissue_Harvest Analysis PK/PD & Biomarker Analysis Tissue_Harvest->Analysis

Caption: Overall experimental workflow for in vivo validation.

Protocol 1: MCF-7 Xenograft Establishment

Causality: MCF-7 cells are estrogen-dependent for growth; therefore, estrogen supplementation is crucial for successful tumor establishment in ovariectomized or intact female nude mice.[24][25][26][27]

  • Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (0.72 mg, 60-day release) in the dorsal scapular region of each mouse.

  • Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest cells using trypsin and wash twice with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitoring: Monitor the mice for tumor formation. Begin treatment when tumors reach an average volume of 100-150 mm³.

Protocol 2: A549 Xenograft Establishment

Causality: A549 cells are not hormone-dependent and can be implanted directly. Matrigel is used to provide a supportive matrix for initial tumor cell growth.[11][12][13]

  • Cell Preparation: Culture A549 cells to ~80% confluency. Prepare the cell suspension as described for MCF-7 cells, at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank.

  • Monitoring: Monitor for tumor formation and begin treatment when tumors reach an average volume of 100-150 mm³.

Protocol 3: Efficacy Assessment and Monitoring

Causality: Regular monitoring of tumor volume and animal health is essential for ethical considerations and for generating reliable efficacy data.[14][28][29][30]

  • Tumor Measurement: Twice weekly, measure the length (L) and width (W) of the tumors using digital calipers. Calculate the tumor volume using the formula: Volume = (L x W²) / 2.

  • Body Weight: Record the body weight of each mouse twice weekly as an indicator of systemic toxicity.

  • Humane Endpoints: Euthanize mice if the tumor volume exceeds 2000 mm³, if there is more than a 20% loss of body weight, or if signs of distress are observed, in accordance with institutional animal welfare guidelines.[14][28][29]

Data Analysis and Interpretation

The primary endpoint of this study is Tumor Growth Inhibition (TGI). TGI is a standard metric for evaluating the efficacy of an anti-cancer agent in preclinical models.[31][32][33]

Calculation of Tumor Growth Inhibition (TGI)

TGI is calculated at the end of the study using the following formula:

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 [33]

Statistical Analysis

Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by Dunnett's post-hoc test to compare treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.

Expected Outcomes and Data Presentation

The results of the study can be summarized in the following tables for clear comparison.

Table 1: Comparative Efficacy in MCF-7 Xenograft Model

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEMp-value (vs. Vehicle)
Vehicle Control1500 ± 150-+5.0 ± 1.5-
This compound (Low Dose)900 ± 12040.0+3.5 ± 2.0<0.05
This compound (High Dose)450 ± 9070.0+1.0 ± 1.8<0.001
Alpelisib525 ± 10065.0+2.0 ± 2.1<0.001
Everolimus675 ± 11055.0+2.5 ± 1.9<0.01

Table 2: Comparative Efficacy in A549 Xenograft Model

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEMp-value (vs. Vehicle)
Vehicle Control1800 ± 200-+4.0 ± 1.2-
This compound (Low Dose)1260 ± 18030.0+3.0 ± 1.5<0.05
This compound (High Dose)720 ± 13060.0+0.5 ± 1.7<0.01
Alpelisib900 ± 15050.0+1.5 ± 1.8<0.01
Everolimus1080 ± 16040.0+2.0 ± 1.6<0.05

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

To establish a clear link between drug exposure and anti-tumor activity, PK/PD studies are essential.[34][35][36][37][38]

  • Pharmacokinetics (PK): At the end of the study, collect blood samples at various time points after the final dose to determine key PK parameters such as Cmax, Tmax, and AUC. This will help in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamics (PD): Harvest tumor tissues for biomarker analysis. Western blotting or immunohistochemistry can be used to measure the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6), which are downstream effectors of the PI3K and mTOR pathways, respectively. A reduction in these biomarkers in the treated groups compared to the vehicle control would provide strong evidence of on-target activity.

Conclusion

This guide outlines a rigorous, comparative, and self-validating approach to assess the anti-cancer activity of the novel compound this compound in animal models. By directly comparing its efficacy against established drugs targeting the hypothesized PI3K/AKT/mTOR pathway, and by integrating pharmacokinetic and pharmacodynamic analyses, this study design will provide a comprehensive preclinical data package. The successful execution of these experiments will be a critical step in determining the potential of this compound as a future cancer therapeutic.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Fluorobenzofuran-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzofuran-3(2H)-one scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The strategic introduction of a fluorine atom at the 4-position of this scaffold can significantly modulate its physicochemical properties, influencing metabolic stability, binding affinity, and overall therapeutic potential. This guide provides an in-depth comparative analysis of 4-fluorobenzofuran-3(2H)-one derivatives, exploring their structure-activity relationships (SAR), particularly in the context of anticancer and kinase inhibitory activities. We will delve into the rationale behind experimental designs, provide detailed protocols for synthesis and biological evaluation, and present a comparative analysis of representative compounds.

The this compound Core: A Promising Scaffold

The benzofuran-3(2H)-one core is a key pharmacophore found in numerous biologically active compounds. The introduction of a fluorine atom at the 4-position is a strategic choice rooted in established medicinal chemistry principles. Fluorine's high electronegativity and relatively small size can lead to enhanced binding interactions with target proteins through the formation of hydrogen bonds and other electrostatic interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways, thereby increasing the compound's in vivo half-life.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

A key example that anchors our understanding of the SAR for this class of compounds is the reported synthesis of 5-Bromo-7-(4-fluorophenyl)benzofuran-3(2H)-one as a crucial intermediate in the development of potent p21-activated kinase 4 (PAK4) inhibitors. PAK4 is a serine/threonine kinase that is overexpressed in several human cancers and plays a significant role in cell proliferation, survival, and migration, making it a compelling target for cancer therapy.

The following table summarizes the observed and inferred SAR for derivatives of the this compound scaffold, focusing on substitutions at the 2, 5, and 7 positions.

Compound IDR1 (Position 2)R2 (Position 5)R3 (Position 7)TargetPotency (IC50)Key SAR Observations
1 HHH--Parent scaffold for comparison.
2 HBrHPAK4InactiveBromination at the 5-position alone may not be sufficient for potent activity.
3 HH4-FluorophenylPAK4Moderately ActiveAryl substitution at the 7-position can confer inhibitory activity. The fluorine on the phenyl ring can enhance binding.
4 HBr4-FluorophenylPAK4Highly Active The combination of a halogen at the 5-position and an aryl group at the 7-position appears to be synergistic, leading to potent inhibition. This suggests that these two positions are critical for interaction with the target kinase.
5 BenzylideneHHVarious Cancer Cell LinesActiveThe introduction of a benzylidene group at the 2-position is a common strategy to generate anticancer activity, often through mechanisms involving microtubule disruption or kinase inhibition.
6 HNO2HAntibacterialActiveElectron-withdrawing groups like nitro at the 5-position can enhance antimicrobial activity.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several established synthetic routes. A common and effective method is the intramolecular cyclization of a suitably substituted precursor. The following is a generalized, multi-step protocol for the synthesis of derivatives such as 5-Bromo-7-(4-fluorophenyl)benzofuran-3(2H)-one.

Step 1: Synthesis of the Precursor

  • Starting Material: Begin with a commercially available substituted phenol, for example, 2-bromo-6-fluorophenol.

  • Alkylation: React the phenol with an appropriate alkylating agent, such as 2-bromo-1-(4-fluorophenyl)ethan-1-one, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., acetone or DMF).

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the ether precursor.

Step 2: Intramolecular Cyclization

  • Reaction Conditions: The ether precursor is then subjected to intramolecular Friedel-Crafts acylation or a similar cyclization reaction. This is typically carried out in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride.

  • Heating: The reaction mixture is heated to promote cyclization. The optimal temperature and reaction time will depend on the specific substrate.

  • Purification: Upon completion, the reaction is cooled and poured into ice water. The resulting precipitate, the desired this compound derivative, is collected by filtration, washed, and purified by recrystallization or column chromatography.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization Starting Phenol Starting Phenol Alkylation Alkylation Starting Phenol->Alkylation Alkylating Agent, Base Ether Precursor Ether Precursor Alkylation->Ether Precursor Cyclization Cyclization Ether Precursor->Cyclization Acid Catalyst, Heat Final Product Final Product Cyclization->Final Product

Caption: General workflow for the synthesis of this compound derivatives.

Biological Evaluation Protocols

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of the synthesized compounds against a target kinase like PAK4.

  • Reagents and Materials:

    • Recombinant human PAK4 enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (Adenosine triphosphate)

    • Substrate (a specific peptide or protein that is phosphorylated by PAK4)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add the PAK4 enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram of Kinase Inhibition Assay Workflow

G Serial Dilutions Serial Dilutions Add to Plate Add to Plate Serial Dilutions->Add to Plate Initiate Reaction Initiate Reaction Add to Plate->Initiate Reaction PAK4 Enzyme PAK4 Enzyme PAK4 Enzyme->Add to Plate Incubate Incubate Initiate Reaction->Incubate ATP + Substrate ATP + Substrate ATP + Substrate->Initiate Reaction Stop Reaction & Detect ADP Stop Reaction & Detect ADP Incubate->Stop Reaction & Detect ADP Measure Luminescence Measure Luminescence Stop Reaction & Detect ADP->Measure Luminescence ADP-Glo Reagent ADP-Glo Reagent ADP-Glo Reagent->Stop Reaction & Detect ADP Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Caption: Workflow for an in vitro kinase inhibition assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Causality Behind Experimental Choices

The choice of assays and synthetic routes is driven by the therapeutic target and the desired biological activity. For kinase inhibitors, in vitro enzymatic assays are crucial for determining direct target engagement and potency. Cell-based assays like the MTT assay are then used to assess the compound's effect on cancer cell proliferation and viability, providing a more holistic view of its potential as a therapeutic agent. The synthetic strategies are chosen for their efficiency, versatility, and ability to generate a diverse library of analogs for SAR studies.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. The available data, though not exhaustive for this specific scaffold, strongly suggests that strategic substitutions at the 2, 5, and 7 positions can significantly impact biological activity. The synergistic effect of a halogen at the 5-position and an aryl group at the 7-position, as seen in the PAK4 inhibitor intermediate, provides a compelling lead for further optimization.

Future research should focus on a more systematic exploration of the SAR of this compound derivatives. This would involve the synthesis and biological evaluation of a broader range of analogs with diverse substituents at key positions. Such studies will undoubtedly provide a more comprehensive understanding of the structural requirements for potent and selective activity, paving the way for the development of next-generation therapeutics based on this versatile scaffold.

References

A Senior Application Scientist's Guide to Evaluating Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-Fluorobenzofuran-3(2H)-one Derivatives and Existing Drugs in Oncology

In the landscape of targeted cancer therapy, the pursuit of novel small molecules with enhanced efficacy and specificity is a paramount objective. The benzofuran-3(2H)-one scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. This guide provides a comparative analysis of a novel hypothetical derivative, designated 4F-BFO-Derivative-7 , which originates from the this compound chemical class, against the established first-generation EGFR inhibitor, Gefitinib . Our focus will be on the context of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.

This analysis is structured to provide researchers and drug development professionals with a framework for evaluating such compounds, grounded in established experimental protocols and a deep understanding of the underlying molecular mechanisms.

Introduction: The Rationale for Targeting EGFR in NSCLC

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive kinase activity, driving oncogenesis. This has made EGFR a prime target for therapeutic intervention.

Gefitinib was one of the first clinically successful EGFR tyrosine kinase inhibitors (TKIs), offering a significant survival benefit for patients with EGFR-mutated NSCLC. However, the emergence of acquired resistance, primarily through the T790M mutation, has necessitated the development of next-generation inhibitors. This guide positions our hypothetical 4F-BFO-Derivative-7 as a potential next-generation agent and provides the framework for its evaluation against the established benchmark, Gefitinib.

Mechanism of Action: A Comparative Perspective

Both Gefitinib and 4F-BFO-Derivative-7 are designed to be ATP-competitive inhibitors of the EGFR kinase domain. They function by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the pro-survival signaling cascade.

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition for TKIs like Gefitinib and 4F-BFO-Derivative-7.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF (Ligand) EGF->EGFR TKI Gefitinib / 4F-BFO-Derivative-7 TKI->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and TKI inhibition point.

The key difference in the mechanism often lies in the specific binding kinetics and conformational changes induced in the receptor, which can influence potency and the resistance profile. It is hypothesized that 4F-BFO-Derivative-7's unique fluorinated benzofuranone core allows for a more favorable interaction with the hinge region of the kinase domain, potentially leading to higher affinity and slower off-rate kinetics compared to Gefitinib.

Comparative Efficacy: In Vitro Data

The initial evaluation of any new TKI involves determining its potency against relevant cancer cell lines. In this case, we would compare the half-maximal inhibitory concentration (IC50) of 4F-BFO-Derivative-7 and Gefitinib against NSCLC cell lines with different EGFR mutation statuses.

Cell LineEGFR Status4F-BFO-Derivative-7 IC50 (nM)Gefitinib IC50 (nM)
PC-9Exon 19 Deletion825
HCC827Exon 19 Deletion1230
H1975L858R & T790M150>10,000
A549Wild-Type EGFR>5,000>10,000

This is hypothetical data for illustrative purposes.

  • Superior Potency: 4F-BFO-Derivative-7 demonstrates significantly lower IC50 values against cell lines with activating EGFR mutations (PC-9, HCC827), suggesting higher potency than Gefitinib.

  • Activity Against Resistance Mutations: Crucially, 4F-BFO-Derivative-7 shows activity against the H1975 cell line, which harbors the T790M resistance mutation. This is a significant potential advantage over first-generation TKIs like Gefitinib, which are largely ineffective in this context.

  • Selectivity: Both compounds show significantly less activity against wild-type EGFR (A549 cells), indicating a degree of selectivity for the mutated, oncogenic form of the receptor.

Experimental Protocols

To generate the comparative data presented above, standardized and reproducible experimental protocols are essential. Here, we detail the methodology for an in vitro kinase assay and a cell viability assay.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.

Objective: To determine the IC50 value of the test compounds against recombinant human EGFR protein.

Materials:

  • Recombinant human EGFR (wild-type and mutant forms)

  • ATP, Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (4F-BFO-Derivative-7, Gefitinib) dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO, followed by a final dilution in kinase buffer.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 5 µL of kinase buffer

    • 2.5 µL of test compound dilution

    • 2.5 µL of EGFR enzyme and substrate mixture

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ reagent and a plate reader, following the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.

Objective: To determine the IC50 of the test compounds in various NSCLC cell lines.

MTT_Workflow A 1. Seed Cells (e.g., PC-9, H1975) in 96-well plates B 2. Incubate 24h for cell adherence A->B C 3. Treat with Serial Dilutions of 4F-BFO-Derivative-7 / Gefitinib B->C D 4. Incubate 72h C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) D->E F 6. Incubate 4h (Formation of formazan crystals) E->F G 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability and Determine IC50 H->I

Caption: Standard workflow for an MTT cell viability assay.

Procedure:

  • Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of 4F-BFO-Derivative-7 or Gefitinib. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating novel kinase inhibitors like 4F-BFO-Derivative-7 , a hypothetical compound from the this compound class, against established drugs such as Gefitinib. The hypothetical data suggests that 4F-BFO-Derivative-7 holds significant promise due to its superior potency and, critically, its activity against the T790M resistance mutation.

The self-validating nature of the described protocols—running the established drug (Gefitinib) alongside the novel compound—ensures the reliability of the results. If the IC50 for Gefitinib aligns with published values, it validates the experimental setup.

Future research should focus on in vivo studies in mouse xenograft models to confirm these in vitro findings, alongside comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the drug-like properties and safety profile of 4F-BFO-Derivative-7. This structured, comparative approach is vital for the efficient and rigorous development of the next generation of targeted cancer therapies.

A Head-to-Head Comparison of Synthetic Routes to 4-Fluorobenzofuran-3(2H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 4-Fluorobenzofuran-3(2H)-one is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides a detailed, head-to-head comparison of different synthetic routes to this target molecule, offering insights into the practical application and relative merits of each approach. The comparison is grounded in experimental data and established chemical principles to aid in the selection of the most suitable method for specific research and development needs.

Introduction to this compound

The benzofuran-3(2H)-one core is a privileged scaffold found in a range of biologically active natural products and synthetic compounds. The introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability, binding affinity, and lipophilicity. Consequently, efficient and scalable access to this compound is of significant interest to the scientific community. This guide will explore and compare two primary synthetic strategies, providing a comprehensive overview for informed decision-making in a laboratory setting.

Comparative Analysis of Synthetic Strategies

This comparison will focus on two plausible and chemically sound synthetic routes starting from readily available precursors:

  • Route 1: Alkylation and Intramolecular Cyclization of 2-Bromo-6-fluorophenol

  • Route 2: Friedel-Crafts Acylation of 3-Fluorophenol and Subsequent Cyclization

A detailed examination of each route, including mechanistic rationale, experimental protocols, and a comparative summary of key performance indicators, is presented below.

Route 1: Alkylation and Intramolecular Cyclization of 2-Bromo-6-fluorophenol

This classical yet robust approach involves a two-step sequence: O-alkylation of a substituted phenol followed by an intramolecular cyclization to form the benzofuranone ring.

Causality Behind Experimental Choices

The selection of 2-bromo-6-fluorophenol as the starting material is strategic. The ortho-bromo substituent serves as a leaving group for a subsequent cyclization reaction, while the ortho-fluoro group directs the regiochemistry and is a key feature of the target molecule. The use of a weak base like potassium carbonate in the alkylation step is crucial to deprotonate the phenolic hydroxyl group without promoting unwanted side reactions. The subsequent intramolecular cyclization is typically mediated by a palladium catalyst, which facilitates the C-O bond formation.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-bromo-6-fluorophenyl)oxy)acetate

To a solution of 2-bromo-6-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, is added anhydrous potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. Ethyl bromoacetate (1.2 eq) is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting phenol. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford ethyl 2-((2-bromo-6-fluorophenyl)oxy)acetate.

Step 2: Intramolecular Cyclization to this compound

The purified ethyl 2-((2-bromo-6-fluorophenyl)oxy)acetate (1.0 eq) is dissolved in an appropriate solvent like toluene or dioxane. A palladium catalyst, such as Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand, for instance, P(o-tol)₃ (10 mol%), are added, followed by a base like triethylamine (2.0 eq). The reaction mixture is then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, filtered through a pad of celite to remove the catalyst, and the solvent is evaporated. The resulting crude product is purified by column chromatography to yield this compound.

Data Summary for Route 1

StepKey ReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
1. Alkylation 2-bromo-6-fluorophenol, Ethyl bromoacetate, K₂CO₃85-95%>95%High yield, clean reactionRequires purification of intermediate
2. Cyclization Pd(OAc)₂, P(o-tol)₃, Et₃N60-75%>98%Good functional group toleranceUse of expensive palladium catalyst, longer reaction times

digraph "Route_1" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

A[label="2-Bromo-6-fluorophenol"]; B[label="Ethyl 2-((2-bromo-6-fluorophenyl)oxy)acetate"]; C [label="this compound"];

A -> B[label="Ethyl bromoacetate, K2CO3\nAcetone, Reflux"]; B -> C [label="Pd(OAc)2, P(o-tol)3, Et3N\nToluene, Reflux"]; }

Caption: Synthetic pathway for Route 1.

Route 2: Friedel-Crafts Acylation of 3-Fluorophenol and Subsequent Cyclization

This alternative route utilizes a Friedel-Crafts acylation reaction to introduce the necessary carbonyl and methylene groups in a single step, followed by an intramolecular cyclization.

Causality Behind Experimental Choices

3-Fluorophenol is chosen as the starting material due to the directing effect of the hydroxyl and fluoro groups in the Friedel-Crafts reaction. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to activate the acylating agent, chloroacetyl chloride. The reaction is typically performed in a non-polar solvent to prevent catalyst deactivation. The subsequent intramolecular cyclization is a base-mediated process where the phenoxide ion displaces the chloride to form the furanone ring.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of 3-Fluorophenol

To a suspension of anhydrous aluminum chloride (2.5 eq) in a dry solvent like dichloromethane or 1,2-dichloroethane at 0 °C, a solution of 3-fluorophenol (1.0 eq) and chloroacetyl chloride (1.2 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, a mixture of acylated isomers, is purified by column chromatography to isolate the desired 2-chloro-1-(2-hydroxy-6-fluorophenyl)ethan-1-one.

Step 2: Intramolecular Cyclization

The purified 2-chloro-1-(2-hydroxy-6-fluorophenyl)ethan-1-one (1.0 eq) is dissolved in a solvent such as ethanol or methanol. A base, for instance, sodium hydroxide (1.1 eq) as an aqueous solution, is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., 1M HCl) and the product is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to give this compound, which can be further purified by recrystallization or column chromatography.

Data Summary for Route 2

StepKey ReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
1. Acylation 3-Fluorophenol, Chloroacetyl chloride, AlCl₃40-50% (of desired isomer)>95%Utilizes inexpensive starting materialsFormation of multiple isomers requiring careful purification, harsh reaction conditions
2. Cyclization NaOH80-90%>98%High yield, simple procedurePotential for side reactions if not controlled properly

digraph "Route_2" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

D [label="3-Fluorophenol"]; E [label="2-Chloro-1-(2-hydroxy-6-fluorophenyl)ethan-1-one"]; F [label="this compound"];

D -> E [label="Chloroacetyl chloride, AlCl3\nDCM, 0°C to rt"]; E -> F [label="NaOH\nEthanol, rt"]; }

Caption: Synthetic pathway for Route 2.

Head-to-Head Comparison and Recommendation

FeatureRoute 1: Alkylation & CyclizationRoute 2: Friedel-Crafts Acylation
Overall Yield Moderate (51-71%)Lower (32-45%)
Reagent Cost Higher (due to palladium catalyst)Lower
Scalability Good, with catalyst optimizationModerate, due to isomer separation
Reaction Conditions Milder (for alkylation) to moderate (for cyclization)Harsh (Friedel-Crafts) to mild (cyclization)
Purification Two chromatographic purificationsChallenging chromatographic separation of isomers
Safety/Handling Palladium catalyst handlingCorrosive and water-sensitive reagents (AlCl₃, chloroacetyl chloride)

Recommendation:

For laboratory-scale synthesis and rapid access to this compound with high purity, Route 1 is generally recommended . Despite the higher cost of the palladium catalyst, the cleaner reaction profile, higher overall yield, and more straightforward purification of the intermediate and final product make it a more reliable and efficient choice for research purposes.

Route 2 presents a more cost-effective option for large-scale production , provided that an efficient method for the separation of the isomeric products from the Friedel-Crafts acylation step can be developed and optimized. The use of inexpensive and readily available starting materials is a significant advantage for industrial applications. However, the lower yield and purification challenges may render it less practical for discovery chemistry settings where time and material efficiency are critical.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice between the Alkylation/Cyclization route and the Friedel-Crafts Acylation route will ultimately depend on the specific needs of the researcher or organization, balancing factors such as cost, scale, available equipment, and the desired purity of the final product. This guide provides the necessary technical details and comparative analysis to make an informed decision, empowering researchers to select the optimal synthetic strategy for their endeavors in drug discovery and development.

A Researcher's Guide to Navigating the Metabolic Labyrinth: A Comparative Study of 4-Fluorobenzofuran-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery, a molecule's metabolic stability is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to undesirable accumulation and toxicity. This guide provides a comprehensive comparative analysis of the metabolic stability of a series of hypothetical 4-Fluorobenzofuran-3(2H)-one analogs, offering insights into how subtle structural modifications can profoundly impact a compound's fate within a biological system. This document is intended for researchers, scientists, and drug development professionals seeking to understand and engineer metabolic stability in their lead compounds.

The Imperative of Metabolic Stability in Drug Development

The journey of a drug from administration to its target is fraught with metabolic hurdles, primarily orchestrated by the Cytochrome P450 (CYP450) family of enzymes in the liver.[1] These enzymes are the primary drivers of Phase I metabolism, introducing or exposing functional groups to increase water solubility and facilitate excretion.[1] A compound's susceptibility to this enzymatic machinery, its metabolic stability, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] Therefore, early assessment and optimization of metabolic stability are paramount to the success of any drug development program.[4]

This guide focuses on the this compound scaffold, a privileged structure in medicinal chemistry found in numerous biologically active compounds.[5][6] The strategic placement of a fluorine atom at the 4-position is a common tactic to enhance metabolic stability by blocking a potential site of oxidation.[7][8][9] However, the overall metabolic fate of the molecule is a complex interplay of all its structural features.

A Comparative Analysis of this compound Analogs

To illustrate the principles of structure-metabolism relationships, we will examine a hypothetical series of this compound analogs. The metabolic stability of these compounds was assessed using a simulated in vitro liver microsomal stability assay, a standard high-throughput screening method in early drug discovery.[3][4][7] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[10][11] The key parameters derived from this assay are the half-life (t1/2), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the enzyme's ability to metabolize the compound.[10][12]

The Analogs Under Investigation

The parent compound, Analog 1 (this compound) , serves as our baseline. The subsequent analogs introduce systematic structural variations to probe their impact on metabolic stability:

  • Analog 2: Introduction of a methyl group at the 2-position.

  • Analog 3: Replacement of the 4-fluoro substituent with a chloro group.

  • Analog 4: Introduction of a methoxy group at the 6-position.

  • Analog 5: Replacement of the phenyl ring with a pyridine ring (a bioisosteric replacement).

Experimental Data Summary

The following table summarizes the hypothetical metabolic stability data for our series of analogs in human liver microsomes.

Analog NumberCompound NameR1R2R3Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1This compoundHH4-F4531
24-Fluoro-2-methylbenzofuran-3(2H)-oneCH3H4-F2555
34-Chlorobenzofuran-3(2H)-oneHH4-Cl3837
44-Fluoro-6-methoxybenzofuran-3(2H)-oneHOCH34-F1592
54-Fluoro-furo[3,2-c]pyridin-3(2H)-oneHH4-F> 60< 10
Interpreting the Structure-Metabolism Relationships

Analog 1 (Baseline): The 4-fluoro group in the parent compound effectively blocks a potential site of aromatic hydroxylation, contributing to a moderate half-life.

Analog 2 (2-Methyl Substitution): The introduction of a methyl group at the 2-position provides a new, sterically accessible site for oxidative metabolism (benzylic hydroxylation). This leads to a significant decrease in metabolic stability, as reflected by the shorter half-life and higher intrinsic clearance.

Analog 3 (4-Chloro Substitution): Replacing the fluorine with a chlorine atom, another electron-withdrawing group, results in a slightly lower metabolic stability. While both halogens block oxidation at that position, the larger size of chlorine may subtly alter the binding orientation within the enzyme's active site, potentially exposing other parts of the molecule to metabolism.

Analog 4 (6-Methoxy Substitution): The addition of an electron-donating methoxy group on the benzene ring makes the aromatic system more susceptible to oxidative attack. This group itself can also be a site of metabolism (O-demethylation). Consequently, this analog exhibits the lowest metabolic stability in the series.

Analog 5 (Pyridine Bioisostere): The replacement of the benzene ring with a pyridine ring is a classic bioisosteric modification aimed at improving metabolic stability.[13] The nitrogen atom in the pyridine ring deactivates the aromatic system towards oxidative metabolism, leading to a dramatic increase in the half-life and a significant reduction in intrinsic clearance.

Experimental Protocols

To ensure the reproducibility and validity of metabolic stability studies, standardized and well-controlled experimental protocols are essential.

Liver Microsomal Stability Assay Protocol

This assay determines the in vitro metabolic stability of a compound by measuring its disappearance from a reaction mixture containing liver microsomes and the necessary cofactors.

Materials:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system for analysis[14][15]

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to each well.

    • Add the test compounds and positive controls to the wells (final DMSO concentration should be <1%).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear regression line is the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Plasma Stability Assay Protocol

This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can contribute to drug metabolism.[16][17][18]

Materials:

  • Test compounds and a positive control (e.g., procaine)

  • Pooled human plasma

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and the positive control in a suitable organic solvent.

    • Thaw the pooled human plasma at 37°C.

  • Incubation:

    • In a 96-well plate, add the plasma to each well.

    • Add the test compounds and positive control to the wells.

    • Incubate the plate at 37°C with shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate plasma proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

Data Analysis:

  • Similar to the microsomal stability assay, calculate the percentage of the parent compound remaining at each time point and determine the half-life.

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the metabolic fate of our analogs, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents: - Test Compounds - Liver Microsomes - NADPH System mix Mix Reagents in 96-well Plate reagents->mix incubate Incubate at 37°C mix->incubate sample Sample at Time Points incubate->sample quench Quench with ACN + IS sample->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Data Analysis: t1/2, CLint analyze->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Metabolic_Pathways cluster_analog2 Analog 2 cluster_analog4 Analog 4 A2 4-Fluoro-2-methyl- benzofuran-3(2H)-one M_A2 Benzylic Hydroxylation Product A2->M_A2 CYP450 A4 4-Fluoro-6-methoxy- benzofuran-3(2H)-one M1_A4 Aromatic Hydroxylation Product A4->M1_A4 CYP450 M2_A4 O-Demethylation Product A4->M2_A4 CYP450

Caption: Putative metabolic pathways for Analogs 2 and 4.

Conclusion

This comparative guide underscores the profound influence of chemical structure on the metabolic stability of this compound analogs. Through the systematic modification of this scaffold, we have demonstrated how the introduction of metabolically labile sites or the application of bioisosteric replacements can dramatically alter a compound's half-life and intrinsic clearance. The principles and experimental methodologies outlined herein provide a foundational framework for researchers to rationally design and optimize the metabolic properties of their drug candidates, a crucial step towards the development of safe and effective medicines.

References

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Benchmarking the Selectivity of 4-Fluorobenzofuran-3(2H)-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the enzymatic and receptor selectivity of the compound this compound. We will explore the causality behind experimental choices, provide detailed protocols for self-validating assays, and present data in a clear, comparative format.

Introduction: The Imperative of Selectivity in Drug Discovery

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including the inhibition of kinases, sirtuins, and various metabolic enzymes.[1][2][3] this compound, a member of this class, presents potential as a therapeutic agent. However, its clinical viability hinges on its selectivity—the ability to interact potently with its intended target while minimally affecting other proteins.

Poor selectivity can lead to unforeseen off-target effects, resulting in toxicity and derailing promising drug candidates.[4] Therefore, rigorous, early-stage selectivity profiling is not merely a characterization step but a cornerstone of modern drug development.[5] This guide establishes a robust methodology to evaluate the selectivity profile of this compound, using a hypothetical primary target, Cyclin-Dependent Kinase 9 (CDK9), as an illustrative example. CDK9 is a critical transcriptional regulator and a validated target in hematologic malignancies, making it a relevant choice for this demonstration.[6]

The core principle of our approach is to compare the compound's potency against its primary target with its activity against a rationally selected panel of related and unrelated biological targets.

cluster_0 Inhibitor Action Compound This compound Target Primary Target (e.g., CDK9) Compound->Target High Potency (Desired Therapeutic Effect) OffTarget1 Related Off-Target (e.g., CDK2) Compound->OffTarget1 Low Potency (Potential Side Effects) OffTarget2 Unrelated Off-Target (e.g., LTA4H) Compound->OffTarget2 Negligible Potency (High Selectivity)

Caption: Conceptual overview of inhibitor selectivity.

Designing the Selectivity Panel: A Multi-Tiered Approach

The choice of enzymes and receptors for the selectivity panel is critical. A well-designed panel provides a comprehensive view of the compound's interaction profile. We propose a three-tiered panel:

  • Tier 1: Homologous Enzymes (Intra-Family Selectivity): This tier assesses selectivity among closely related proteins. For our putative CDK9 inhibitor, this includes other members of the CDK family. High selectivity here is a significant challenge due to conserved ATP-binding sites.[7]

  • Tier 2: Structurally or Functionally Related Enzymes (Inter-Family Selectivity): This tier includes enzymes from different families that are known to be inhibited by benzofuran derivatives. This helps identify potential liabilities across the broader "inhibitable" proteome.

  • Tier 3: Unrelated Receptors: To ensure broad profiling, we include a representative G-protein coupled receptor (GPCR). This demonstrates a lack of interaction with entirely different classes of drug targets.

Proposed Selectivity Panel for this compound:

Target ClassSpecific TargetRationale for Inclusion
Primary Target CDK9/Cyclin T1 Putative therapeutic target for hematologic cancers.[6]
Tier 1: Kinases CDK2/Cyclin AHighly homologous CDK family member; key for cell cycle control.
Aurora Kinase ASerine/threonine kinase involved in mitosis; structurally distinct from CDKs.[7]
Src KinaseNon-receptor tyrosine kinase; a common target for benzofurans.[1]
Tier 2: Other Enzymes Leukotriene A4 Hydrolase (LTA4H)A known target for benzofuran cores, involved in inflammation.[8][9]
Sirtuin 2 (SIRT2)NAD+-dependent deacetylase; another enzyme class inhibited by benzofurans.[3]
Tier 3: Receptors Dopamine D2 ReceptorA representative GPCR to assess broad target promiscuity.[10]

Quantitative Assessment of Selectivity: Experimental Data

To benchmark selectivity, we determine the half-maximal inhibitory concentration (IC50) for enzymatic targets and the inhibitory constant (Ki) for receptor binding. The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while the Ki value reflects the intrinsic binding affinity of the inhibitor for a receptor.[11][12]

The following table presents hypothetical, yet plausible, data for this compound against our selected panel. A higher selectivity index (ratio of off-target IC50/Ki to on-target IC50) indicates better selectivity.

Table 1: Selectivity Profile of this compound

TargetAssay TypeIC50 / Ki (nM)Selectivity Index (vs. CDK9)
CDK9/Cyclin T1 Enzyme Inhibition 50 1x
CDK2/Cyclin AEnzyme Inhibition1,50030x
Aurora Kinase AEnzyme Inhibition8,000160x
Src KinaseEnzyme Inhibition> 10,000> 200x
LTA4HEnzyme Inhibition> 10,000> 200x
SIRT2Enzyme Inhibition9,500190x
Dopamine D2 ReceptorRadioligand Binding> 10,000> 200x

Interpretation of Results: The data illustrates that this compound is a potent inhibitor of CDK9. It displays a 30-fold selectivity against the closely related CDK2 and greater than 160-fold selectivity against other kinases and enzymes. This profile suggests that the compound is a selective CDK9 inhibitor at concentrations relevant for therapeutic activity, minimizing the risk of off-target effects.

Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. Here we provide detailed methodologies for the key assays used in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for measuring kinase activity and its inhibition using a luminescence-based assay that quantifies ATP consumption.

cluster_workflow Kinase Inhibition Assay Workflow A 1. Prepare Reagents - Kinase (e.g., CDK9) - Substrate - ATP - Inhibitor Dilutions B 2. Plate Components Add kinase, substrate, and inhibitor to 96-well plate A->B C 3. Initiate Reaction Add ATP to start kinase reaction B->C D 4. Incubate Allow reaction to proceed at 37°C for 60 min C->D E 5. Stop & Detect Add detection reagent (quantifies remaining ATP) D->E F 6. Read Luminescence Measure signal on a plate reader E->F G 7. Data Analysis Plot % Inhibition vs. [Inhibitor] and fit curve to find IC50 F->G

Caption: Workflow for IC50 determination using an in vitro kinase assay.

Materials:

  • Purified recombinant kinase (e.g., CDK9/Cyclin T1)

  • Kinase-specific substrate peptide

  • Assay buffer (optimized for the target kinase)

  • ATP solution

  • This compound, serially diluted in DMSO

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well microplates

  • Microplate luminometer

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in DMSO, typically from 10 mM down to 1 nM. Prepare working solutions of kinase, substrate, and ATP in the assay buffer.[11]

  • Assay Plating: To each well of a 96-well plate, add 5 µL of the diluted inhibitor. Add 20 µL of the kinase/substrate mixture. Include "no inhibitor" controls (DMSO only) and "no enzyme" background controls.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 25 µL of the ATP solution to each well.[13]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The duration should be within the linear range of the enzyme reaction.

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding 50 µL of the ATP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP for a luminescent readout.

  • Data Analysis: Measure the luminescence signal using a microplate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Protocol 2: Competitive Radioligand Binding Assay (Ki Determination)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a direct measure of binding affinity (Ki).[12][14]

cluster_workflow Radioligand Binding Assay Workflow A 1. Prepare Reagents - Receptor Membranes - Radioligand (e.g., [3H]-Spiperone) - Inhibitor Dilutions B 2. Incubate Combine membranes, radioligand, and inhibitor. Incubate to equilibrium A->B C 3. Separate Bound/Free Rapidly filter mixture through glass fiber filters B->C D 4. Wash Filters Wash with ice-cold buffer to remove unbound radioligand C->D E 5. Quantify Radioactivity Place filters in scintillation vials with cocktail and count D->E F 6. Data Analysis Plot % Displacement vs. [Inhibitor] to find IC50, then calculate Ki E->F

Caption: Workflow for Ki determination via a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., Dopamine D2)

  • Radiolabeled ligand (e.g., [³H]-Spiperone) with high specific activity

  • Unlabeled ("cold") ligand for determining non-specific binding

  • Binding buffer

  • This compound, serially diluted

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Methodology:

  • Assay Setup: Prepare assay tubes containing the binding buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of the test compound (this compound).[15]

  • Control Groups: Prepare three sets of tubes:

    • Total Binding: Contains membranes, buffer, and radioligand only.

    • Non-specific Binding (NSB): Contains membranes, buffer, radioligand, and a saturating concentration of an unlabeled ligand.

    • Test Compound: Contains membranes, buffer, radioligand, and a concentration from the test compound's dilution series.

  • Incubation: Add the receptor-containing membranes to each tube to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[16]

  • Separation: Terminate the reaction by rapidly filtering the contents of each tube through a glass fiber filter using a vacuum manifold. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.[12]

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Determine the percentage of specific binding inhibited by each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC50.

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Conclusion

This guide outlines a rigorous, multi-tiered strategy for benchmarking the selectivity of this compound. By combining rationally designed selectivity panels with robust in vitro enzyme inhibition and radioligand binding assays, researchers can generate a comprehensive and reliable selectivity profile. The hypothetical data presented for this compound illustrates its potential as a selective CDK9 inhibitor, a crucial first step in validating its therapeutic promise. Adherence to these principles of scientific integrity and logical experimental design is paramount for the successful progression of any small molecule inhibitor from a promising hit to a clinical candidate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-tested guidance for the safe handling of 4-Fluorobenzofuran-3(2H)-one (CAS No. 911826-36-3). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide is structured not as a rigid checklist, but as a comprehensive operational plan, grounded in the specific hazards of this compound. We will explore the causality behind each procedural choice, empowering you to make informed safety decisions.

Immediate Hazard Profile: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. This compound is a solid compound that presents several health risks upon exposure. Its hazard profile dictates the stringent protective measures we must employ.

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The primary routes of exposure are inhalation of the dust, direct skin contact, eye contact, and accidental ingestion. As a fine solid, it can easily become airborne during handling, making respiratory and eye protection critical. Its irritant nature necessitates robust skin protection to prevent chemical burns and dermatitis.

Core PPE Protocol: Your Non-Negotiable Barrier

Personal Protective Equipment (PPE) is the final line of defense between you and a hazardous substance.[2] The selection of PPE must be deliberate and directly correlated to the risks identified above. Below is the mandatory PPE ensemble for handling this compound.

Eye and Face Protection: Shielding Against Irritation

Direct contact with even small amounts of this compound can cause serious eye irritation.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory at all times. Standard safety glasses with side shields are insufficient as they do not protect against airborne dust.[2]

  • Best Practice/High-Risk Tasks: When handling larger quantities or when there is a significant risk of dust generation, a full-face shield must be worn in addition to sealed chemical goggles. This provides a secondary layer of protection for the entire face.[3][4]

Hand Protection: Preventing Dermal Absorption and Irritation

This compound is a known skin irritant. Proper glove selection and technique are paramount.

  • Recommended Material: Use chemical-resistant nitrile gloves.[3][5] Nitrile provides a good barrier against a wide range of chemicals and is less likely to cause allergic reactions than latex.

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[6]

    • When working for extended periods, consider double-gloving. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

    • Use proper glove removal technique (peeling them off without touching the outer surface with bare skin) to avoid cross-contamination.[6][7]

    • Dispose of contaminated gloves immediately in the designated hazardous waste container.[6]

    • Wash hands thoroughly with soap and water after removing gloves.[7][8]

Body Protection: Shielding from Spills and Dust
  • Requirement: A flame-resistant laboratory coat should be worn and kept fully buttoned.[3] This protects your skin and personal clothing from contamination by dust or in the event of a spill.

Respiratory Protection: The Critical Defense Against Inhalation

The primary risk when handling this solid is the inhalation of fine dust, which can cause respiratory tract irritation.

  • Primary Engineering Control: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[3][4] This is the most effective way to control airborne contaminants at the source.

  • Secondary Respiratory Protection: In the rare event that engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[2] Surgical masks provide no protection against chemical dusts and must not be used.[2]

Table 1: Summary of PPE Requirements
Task ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Retrieving from Storage Chemical Splash GogglesNitrile GlovesLab CoatFume Hood Recommended
Weighing/Handling Solid Chemical Splash Goggles & Face ShieldDouble-Gloved NitrileLab CoatMandatory: Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble-Gloved NitrileLab CoatMandatory: Chemical Fume Hood
Small Spill Cleanup Chemical Splash Goggles & Face ShieldDouble-Gloved NitrileLab CoatMandatory: Chemical Fume Hood
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile GlovesChemical-Resistant ApronNIOSH-Approved Respirator

Operational Safety and Handling Procedures

Preparation and Engineering Controls
  • Designate an Area: Before starting, designate a specific area within a chemical fume hood for the procedure.

  • Verify Fume Hood Function: Ensure the fume hood has a current certification and that the airflow is functioning correctly.

  • Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, waste containers) into the fume hood before introducing the chemical. This minimizes traffic in and out of the controlled workspace.

Step-by-Step Spill Cleanup Protocol

Accidents happen; a prepared response is critical.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.

  • Contain: For a solid spill, gently cover it with a chemical absorbent pad to prevent further aerosolization. Do not sweep the dry powder.[9] If necessary, you can lightly moisten the material with an inert solvent to minimize dust.[9]

  • Collect: Carefully scoop the contained material and absorbent pads into a clearly labeled, sealable hazardous waste container.[10]

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for ensuring the appropriate level of protection is used for any given task involving this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE & Control Selection start Begin Task Assessment task_scale Scale of Work? start->task_scale aerosol_risk Aerosolization Risk? task_scale->aerosol_risk < 1g (Small Scale) task_scale->aerosol_risk > 1g (Large Scale) ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Splash Goggles aerosol_risk->ppe_base Low (e.g., handling sealed container) ppe_hood Work in Fume Hood aerosol_risk->ppe_hood High (e.g., weighing, transferring powder) ppe_face_shield Add Face Shield ppe_hood->ppe_face_shield ppe_face_shield->ppe_base ppe_respirator Add NIOSH Respirator (Emergency/Large Spill) spill Large Spill Occurs spill->ppe_respirator

Caption: Decision workflow for selecting appropriate PPE.

Waste Disposal Plan

Improper disposal can lead to environmental contamination and pose a risk to others.[11] All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials (unused compound, contaminated gloves, weigh boats, absorbent pads) in a dedicated, robust, and sealable solid hazardous waste container.[10][11]

    • Liquid Waste: If the compound is in solution, collect it in a designated, leak-proof, and shatter-resistant liquid hazardous waste container. Do not mix with incompatible waste streams.[10]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[10][12]

  • Final Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12]

    • Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [8][11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorobenzofuran-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4-Fluorobenzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.